5-(2-(4-Fluorophenyl)acetyl)-2,2-dimethyl-1,3-dioxane-4,6-dione
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
5-[2-(4-fluorophenyl)acetyl]-2,2-dimethyl-1,3-dioxane-4,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FO5/c1-14(2)19-12(17)11(13(18)20-14)10(16)7-8-3-5-9(15)6-4-8/h3-6,11H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZSWJPWJXNQHKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(=O)C(C(=O)O1)C(=O)CC2=CC=C(C=C2)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
synthesis of 5-(2-(4-Fluorophenyl)acetyl)-2,2-dimethyl-1,3-dioxane-4,6-dione
An In-depth Technical Guide to the Synthesis of 5-(2-(4-Fluorophenyl)acetyl)-2,2-dimethyl-1,3-dioxane-4,6-dione
Abstract
This technical guide provides a comprehensive overview of the , a key pharmaceutical intermediate.[1] The document details the chemical principles, reaction mechanisms, and a step-by-step experimental protocol for the C-acylation of Meldrum's acid. Authored for researchers and drug development professionals, this guide emphasizes the causality behind experimental choices, ensuring both scientific integrity and practical reproducibility. Key discussions include the unique reactivity of Meldrum's acid, the selection of reagents, and methods for product characterization.
Introduction: The Significance of Acyl Meldrum's Acids
Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) is a uniquely versatile reagent in organic synthesis.[2][3] First synthesized in 1908, its high acidity (pKa ≈ 4.97) and rigid cyclic structure make the C-5 methylene protons readily removable, creating a soft, stabilized carbanion.[4][5] This reactivity allows for efficient alkylation and acylation reactions at the C-5 position.[6]
The target molecule, this compound, is an acyl derivative of Meldrum's acid. Such compounds are valuable as synthetic equivalents of acylketenes and serve as precursors for a wide range of molecules, including β-keto esters, carboxylic acids, and various heterocyclic systems.[7][8][9] The incorporation of a fluorophenyl moiety is a common strategy in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of bioactive molecules. This guide focuses on the direct acylation of Meldrum's acid with 4-fluorophenylacetyl chloride, a robust and high-yielding synthetic route.
Synthetic Strategy and Core Mechanism
The synthesis hinges on a single key transformation: the C-acylation of Meldrum's acid with an appropriate acylating agent.
Retrosynthetic Analysis:
Caption: Retrosynthetic disconnection of the target molecule.
The Acidity of Meldrum's Acid
The unusually high acidity of Meldrum's acid compared to acyclic analogues like dimethyl malonate is a topic of significant interest. In 2004, Ohwada and co-workers proposed that the constrained boat conformation of the 1,3-dioxane ring forces a specific orbital alignment.[4] This conformation leads to a strong destabilization of the C-H bond at the C-5 position, facilitating proton abstraction to form a stable enolate.[4]
Mechanism of Acylation
The acylation reaction proceeds via the formation of the Meldrum's acid enolate, which then acts as a nucleophile. A common and effective method employs pyridine as a base in an aprotic solvent like dichloromethane (CH₂Cl₂).[2][10]
The mechanism involves two primary functions of pyridine:
-
Base: Pyridine deprotonates Meldrum's acid to generate the nucleophilic enolate.
-
Nucleophilic Catalyst & Acid Scavenger: Pyridine can attack the highly electrophilic 4-fluorophenylacetyl chloride to form a reactive N-acylpyridinium salt. This intermediate is even more susceptible to nucleophilic attack by the Meldrum's acid enolate. The pyridine also neutralizes the hydrochloric acid (HCl) byproduct generated during the reaction, driving the equilibrium towards the product.
The resulting 5-acyl Meldrum's acid is a β-dicarbonyl compound that exists almost exclusively in its more stable enol tautomeric form.[2][8][10]
Caption: Simplified workflow of pyridine-mediated acylation.
Experimental Protocol
This protocol is adapted from a well-established procedure for the acylation of Meldrum's acid.[10] All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.
Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Properties |
| Meldrum's Acid | C₆H₈O₄ | 144.13[11] | 7.21 g | 50.0 | White crystalline solid[4] |
| 4-Fluorophenylacetyl Chloride | C₈H₆ClFO | 172.58[12] | 8.63 g | 50.0 | Clear, pale yellow liquid[13] |
| Pyridine (anhydrous) | C₅H₅N | 79.10 | 9.5 mL (118 mmol) | 118 | Anhydrous, <0.005% water |
| Dichloromethane (DCM, anhydrous) | CH₂Cl₂ | 84.93 | ~150 mL | - | Anhydrous, aprotic solvent |
| Hydrochloric Acid (2 M) | HCl | 36.46 | ~100 mL | - | Aqueous solution |
| Saturated Sodium Chloride | NaCl | 58.44 | ~50 mL | - | Aqueous solution (brine) |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | - | Drying agent |
Step-by-Step Procedure
-
Reaction Setup: Place a solution of Meldrum's acid (7.21 g, 50.0 mmol) in anhydrous dichloromethane (75 mL) into a 250 mL round-bottomed flask equipped with a magnetic stirrer and a dropping funnel.
-
Cooling and Base Addition: Cool the flask in an ice-water bath (0 °C). Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous pyridine (9.5 mL, 118 mmol) to the stirred solution over 10 minutes.
-
Acyl Chloride Addition: Prepare a solution of 4-fluorophenylacetyl chloride (8.63 g, 50.0 mmol) in anhydrous dichloromethane (50 mL) and add it to the reaction mixture dropwise via the dropping funnel over a period of 1-2 hours. Maintain the temperature at 0 °C throughout the addition.
-
Reaction Progression: After the addition is complete, continue stirring the mixture at 0 °C for one hour, then remove the ice bath and allow the reaction to stir for an additional hour at room temperature. The mixture will typically appear as a cloudy, orange or yellow suspension.
-
Aqueous Workup: Dilute the reaction mixture with 30 mL of dichloromethane and pour it into a separatory funnel containing 100 mL of cold 2 M hydrochloric acid. Shake vigorously and separate the organic layer.
-
Extraction: Extract the aqueous layer twice more with 25 mL portions of dichloromethane.
-
Washing: Combine all organic extracts and wash them sequentially with two 25 mL portions of 2 M hydrochloric acid and once with 50 mL of saturated sodium chloride solution (brine).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter off the drying agent, and remove the solvent using a rotary evaporator.
-
Isolation: The resulting product, this compound, is typically isolated as a pale-yellow solid in high yield and purity.[10] Further purification, if necessary, can be achieved by recrystallization from a solvent system like ether-hexane or dichloromethane-hexane.
Product Characterization
The structure of the final product should be confirmed using standard analytical techniques. Based on analogous structures, the following spectral characteristics are expected:[10]
-
¹H NMR (in CDCl₃):
-
δ ≈ 1.7 ppm (s, 6H): Two equivalent methyl groups of the dioxinone ring (gem-dimethyl).
-
δ ≈ 4.3 ppm (s, 2H): Methylene protons (CH₂) of the acetyl group.
-
δ ≈ 7.0-7.3 ppm (m, 4H): Aromatic protons of the 4-fluorophenyl ring.
-
δ ≈ 15.0 ppm (br s, 1H): Highly deshielded enolic proton, indicative of strong intramolecular hydrogen bonding.
-
-
¹³C NMR (in CDCl₃): Expected signals for the gem-dimethyl carbons, the dioxinone carbonyls, the methylene carbon, the enolic carbons, the quaternary carbon of the dioxinone ring, and the aromatic carbons.
-
FT-IR (thin film or KBr): Strong carbonyl stretching frequencies for the dione and the enolized ketone, typically in the range of 1580-1750 cm⁻¹. C-F stretching will also be present.
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the product's molecular weight (280.25 g/mol ) should be observed.[1]
Conclusion
The is a straightforward and efficient C-acylation reaction. The high acidity of Meldrum's acid, combined with a pyridine-mediated reaction with 4-fluorophenylacetyl chloride, provides the target compound in high yield. The product, a stable enol, is a valuable intermediate for further synthetic transformations in pharmaceutical and materials science research. This guide provides the necessary theoretical background and a detailed, reproducible protocol to aid researchers in its successful synthesis.
References
- 1. 5-(2-(4-Fluorophenyl)acetyl)-2,2-dimethyl-1,3-dioxane-4,6-dione_TargetMol [targetmol.com]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. Application and toxicological of 2,2-Dimethyl-1,3-dioxane-4,6-dione_Chemicalbook [chemicalbook.com]
- 4. Meldrum's acid - Wikipedia [en.wikipedia.org]
- 5. 2,2-Dimethyl-1,3-dioxane-4,6-dione | 2033-24-1 [chemicalbook.com]
- 6. Meldrum's acid [chem-is-you.blogspot.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. 2,2-Dimethyl-1,3-dioxane-4,6-dione | C6H8O4 | CID 16249 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 4-Fluorophenylacetyl chloride | C8H6ClFO | CID 3744988 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. chemimpex.com [chemimpex.com]
An In-depth Technical Guide to 5-(2-(4-Fluorophenyl)acetyl)-2,2-dimethyl-1,3-dioxane-4,6-dione: Synthesis, Characterization, and Applications
This technical guide provides a comprehensive overview of the synthesis, purification, and detailed characterization of the pharmaceutical intermediate, 5-(2-(4-Fluorophenyl)acetyl)-2,2-dimethyl-1,3-dioxane-4,6-dione. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Introduction and Strategic Importance
This compound is a highly functionalized derivative of Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione). Meldrum's acid and its derivatives are renowned for their unique reactivity and serve as versatile building blocks in organic synthesis.[1][2] The high acidity of the C-5 proton and the rigid dioxinone ring structure make these compounds valuable precursors for a wide array of complex molecules.[1][3]
The title compound, with its 4-fluorophenylacetyl moiety, is of particular interest in medicinal chemistry. The introduction of a fluorine atom into a phenyl ring is a common strategy in drug design to modulate metabolic stability, binding affinity, and pharmacokinetic properties. Consequently, this intermediate is a key component in the synthesis of various active pharmaceutical ingredients (APIs).[4][5] Derivatives of Meldrum's acid have shown a broad spectrum of biological activities, including potential anticancer and antimicrobial properties.[6][7]
This guide will elucidate the synthetic pathway to this valuable intermediate, detail its full characterization, and discuss its potential applications, thereby providing a robust resource for its utilization in research and development.
Synthesis of this compound
The synthesis of the title compound is achieved through the acylation of Meldrum's acid with 2-(4-fluorophenyl)acetyl chloride. This reaction is a classic example of C-acylation at the highly acidic C-5 position of Meldrum's acid.
Reaction Scheme
Caption: General reaction scheme for the synthesis.
Experimental Protocol
This protocol is based on established methods for the acylation of Meldrum's acid.
Materials:
-
Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione)
-
2-(4-Fluorophenyl)acetyl chloride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Hydrochloric acid (2 M)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Hexane
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve Meldrum's acid (1.0 eq) in anhydrous dichloromethane (DCM).
-
Base Addition: Cool the solution to 0 °C using an ice bath. Add anhydrous pyridine (2.0-2.5 eq) dropwise to the stirred solution under a nitrogen atmosphere.
-
Acylation: Dissolve 2-(4-fluorophenyl)acetyl chloride (1.0 eq) in anhydrous DCM and add this solution dropwise to the reaction mixture at 0 °C over a period of 1-2 hours.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional hour, then warm to room temperature and stir for another 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Pour the reaction mixture into ice-cold 2 M hydrochloric acid. Separate the organic layer and wash it sequentially with 2 M HCl, water, and saturated brine.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to afford the pure this compound as a solid.
Physicochemical and Spectroscopic Characterization
A thorough characterization is essential to confirm the identity and purity of the synthesized compound.
Physical Properties
| Property | Value |
| Molecular Formula | C₁₄H₁₃FO₅ |
| Molecular Weight | 280.25 g/mol |
| Appearance | Expected to be a white to pale yellow solid |
| Melting Point | Not available in literature; expected to be comparable to similar acyl Meldrum's acids |
Spectroscopic Data
¹H NMR (Proton Nuclear Magnetic Resonance):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~1.7 | s | 6H | -C(CH₃)₂ |
| ~4.0 | s | 2H | -C(O)CH₂-Ar |
| ~7.1 | t | 2H | Aromatic protons ortho to Fluorine |
| ~7.3 | m | 2H | Aromatic protons meta to Fluorine |
| ~15-17 | br s | 1H | Enolic -OH |
Note: 5-Acyl Meldrum's acid derivatives typically exist in their enol form, giving rise to a characteristic downfield signal for the enolic proton.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
| Chemical Shift (δ, ppm) | Assignment |
| ~27 | -C(CH₃)₂ |
| ~45 | -C(O)CH₂-Ar |
| ~92 | C-5 of dioxinone ring |
| ~105 | -O-C(CH₃)₂-O- |
| ~116 (d, J≈21 Hz) | Aromatic C-H ortho to Fluorine |
| ~131 (d, J≈8 Hz) | Aromatic C-H meta to Fluorine |
| ~130 (d, J≈3 Hz) | Aromatic C ipso to CH₂ |
| ~162 (d, J≈245 Hz) | Aromatic C ipso to Fluorine |
| ~165 | C-4 and C-6 of dioxinone ring |
| ~175 | C=O of enol |
| ~195 | C=O of acetyl group |
Note: The carbon signals of the fluorophenyl ring will exhibit splitting due to C-F coupling.
IR (Infrared) Spectroscopy:
| Wavenumber (cm⁻¹) | Assignment |
| ~3000-2800 | C-H stretching (aliphatic) |
| ~1740 | C=O stretching (dioxinone ring) |
| ~1680 | C=O stretching (acetyl group) |
| ~1600 | C=C stretching (enol and aromatic) |
| ~1200 | C-F stretching |
Mass Spectrometry (MS):
-
Expected [M+H]⁺: 281.08
-
Expected [M+Na]⁺: 303.06
-
Fragmentation Pattern: Likely to show loss of acetone (58 amu) and carbon dioxide (44 amu).
Experimental Workflow and Logic
The choice of reagents and conditions in the synthesis is critical for achieving a high yield and purity of the final product.
Caption: Workflow from synthesis to characterization.
Causality behind Experimental Choices:
-
Anhydrous Conditions: Meldrum's acid and acyl chlorides are sensitive to moisture. The use of anhydrous solvents and a nitrogen atmosphere prevents hydrolysis of the starting materials and product.
-
Pyridine as a Base: Pyridine serves a dual purpose. It deprotonates the highly acidic C-5 proton of Meldrum's acid to form the reactive nucleophile. It also acts as a scavenger for the HCl gas generated during the reaction, driving the equilibrium towards the product.
-
Low-Temperature Addition: The dropwise addition of the acyl chloride at 0 °C helps to control the exothermic reaction and minimize the formation of side products.
-
Aqueous Work-up with HCl: Washing with dilute HCl is crucial to remove the excess pyridine and the pyridinium hydrochloride salt formed during the reaction.
Applications and Future Directions
As a pharmaceutical intermediate, this compound is a valuable precursor for the synthesis of more complex, biologically active molecules. The reactive nature of the acyl Meldrum's acid moiety allows for a variety of subsequent transformations.
Potential Synthetic Transformations:
-
Decarboxylative Ketonization: Thermal decomposition of the compound can lead to the formation of a ketene intermediate, which can be trapped with various nucleophiles.
-
Heterocycle Synthesis: The 1,3-dicarbonyl functionality is a classic precursor for the synthesis of a wide range of heterocyclic systems, such as pyrimidines, pyrazoles, and isoxazoles, which are common scaffolds in drug discovery.
-
Further Functionalization: The methylene group of the acetyl side chain can be further functionalized to introduce additional diversity into the molecular structure.
The presence of the 4-fluorophenyl group makes this intermediate particularly relevant for the development of drugs targeting a wide range of therapeutic areas where this motif is known to be beneficial.
Conclusion
This technical guide has provided a detailed protocol for the synthesis and a comprehensive overview of the characterization of this compound. The information presented herein is intended to be a valuable resource for scientists and researchers, enabling them to confidently synthesize, purify, and utilize this important pharmaceutical intermediate in their drug discovery and development endeavors.
References
- 1. Meldrum's acid - Wikipedia [en.wikipedia.org]
- 2. Application and toxicological of 2,2-Dimethyl-1,3-dioxane-4,6-dione_Chemicalbook [chemicalbook.com]
- 3. 2,2-Dimethyl-1,3-dioxane-4,6-dione | 2033-24-1 [chemicalbook.com]
- 4. 5-(2-(4-Fluorophenyl)acetyl)-2,2-dimethyl-1,3-dioxane-4,6-dione_TargetMol [targetmol.com]
- 5. 2,2-Dimethyl-1,3-dioxane-4,6-dione (Meldrum's Acid) Online | 2,2-Dimethyl-1,3-dioxane-4,6-dione (Meldrum's Acid) Manufacturer and Suppliers [scimplify.com]
- 6. researchgate.net [researchgate.net]
- 7. patents.justia.com [patents.justia.com]
- 8. orgchemres.org [orgchemres.org]
- 9. rsc.org [rsc.org]
An In-depth Technical Guide to 5-(2-(4-Fluorophenyl)acetyl)-2,2-dimethyl-1,3-dioxane-4,6-dione: Properties, Synthesis, and Applications
This technical guide provides a comprehensive overview of 5-(2-(4-Fluorophenyl)acetyl)-2,2-dimethyl-1,3-dioxane-4,6-dione, a key pharmaceutical intermediate.[1] Intended for researchers, scientists, and professionals in drug development, this document delves into the core chemical properties, a detailed synthesis protocol, and the scientific rationale behind its utility in organic synthesis.
Introduction: A Versatile Building Block
This compound belongs to the family of acyl derivatives of Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione).[2] Meldrum's acid itself is a highly versatile reagent in organic synthesis, prized for the high acidity of the methylene protons at the C-5 position and its rigid cyclic structure.[3][4][5] These features make it an excellent scaffold for a variety of chemical transformations, including alkylations and acylations, allowing for the construction of complex molecular architectures.[3][4] The title compound, an acylated derivative, serves as a valuable intermediate for synthesizing a range of biologically active molecules and natural products.[1][6]
Physicochemical Properties
The introduction of the 2-(4-fluorophenyl)acetyl group at the C-5 position of Meldrum's acid significantly influences its chemical properties. While experimental data for this specific derivative is not extensively published, we can infer its key characteristics based on the well-documented properties of Meldrum's acid and its analogues.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₃FO₅ | [1] |
| Molecular Weight | 280.25 g/mol | [1] |
| Appearance | Likely a pale-yellow or off-white solid | Inferred from similar compounds[7] |
| Melting Point | Expected to be in the range of 90-150 °C (with decomposition) | Inferred from Meldrum's acid and its derivatives[3] |
| Solubility | Soluble in organic solvents like dichloromethane, chloroform, and ethyl acetate. Sparingly soluble in water. | Inferred from general properties of Meldrum's acid derivatives.[3] |
| Acidity (pKa) | The enol form is expected to be acidic. | Inferred from similar acyl Meldrum's acid derivatives.[2] |
Synthesis and Mechanism
The synthesis of this compound is typically achieved through the acylation of Meldrum's acid with a suitable acylating agent, such as 2-(4-fluorophenyl)acetyl chloride. This reaction is generally carried out in the presence of a base to deprotonate the acidic C-5 position of Meldrum's acid, facilitating nucleophilic attack on the acyl chloride.
Synthetic Pathway
The overall synthetic transformation is depicted below:
References
- 1. 5-(2-(4-Fluorophenyl)acetyl)-2,2-dimethyl-1,3-dioxane-4,6-dione_TargetMol [targetmol.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Meldrum's acid - Wikipedia [en.wikipedia.org]
- 4. Meldrum's acid [chem-is-you.blogspot.com]
- 5. Page loading... [wap.guidechem.com]
- 6. Application and toxicological of 2,2-Dimethyl-1,3-dioxane-4,6-dione_Chemicalbook [chemicalbook.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
spectroscopic data for 5-(2-(4-Fluorophenyl)acetyl)-2,2-dimethyl-1,3-dioxane-4,6-dione
An In-Depth Technical Guide to the Spectroscopic Characterization of 5-(2-(4-Fluorophenyl)acetyl)-2,2-dimethyl-1,3-dioxane-4,6-dione
Authored by: A Senior Application Scientist
Introduction
This compound is a key pharmaceutical intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[1] Its molecular structure combines the highly reactive Meldrum's acid scaffold with a fluorinated phenylacetyl side chain, making it a versatile building block in medicinal chemistry.[2][3] The precise structural confirmation and purity assessment of this compound are paramount to ensure the quality, safety, and efficacy of the final drug product. This guide provides a comprehensive overview of the predicted spectroscopic data for this molecule and outlines the methodologies for its empirical verification.
This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of the spectroscopic properties of this intermediate. The insights provided herein are grounded in established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), and are supported by data from structurally related compounds.
Molecular Structure and Predicted Spectroscopic Behavior
The chemical structure of this compound is presented below. The molecule possesses several key features that will be reflected in its spectroscopic data:
-
Meldrum's Acid Core: A rigid 1,3-dioxane-4,6-dione ring with two magnetically equivalent methyl groups.[4]
-
Acyl Side Chain: A -(C=O)-CH₂- group connecting the Meldrum's acid core to the phenyl ring.
-
4-Fluorophenyl Group: A para-substituted benzene ring with a fluorine atom, which will influence the electronic environment of the aromatic protons and carbons.
The following sections will detail the predicted spectroscopic data based on these structural features and provide protocols for their experimental acquisition.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for elucidating the number and connectivity of protons in a molecule. The predicted ¹H NMR spectrum of the title compound in a suitable deuterated solvent (e.g., CDCl₃) would exhibit the following signals:
Table 1: Predicted ¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~1.7 | Singlet | 6H | 2 x -CH₃ | The two methyl groups on the dioxane ring are chemically equivalent and appear as a sharp singlet. This is consistent with data for other Meldrum's acid derivatives.[5] |
| ~4.0 | Singlet | 2H | -CH₂- | The methylene protons of the acetyl group are expected to appear as a singlet. |
| ~7.1 | Triplet | 2H | Ar-H | The two aromatic protons ortho to the fluorine atom will be coupled to the fluorine and the adjacent proton, appearing as a triplet. |
| ~7.3 | Doublet of doublets | 2H | Ar-H | The two aromatic protons meta to the fluorine atom will be coupled to the adjacent aromatic proton and the fluorine atom. |
| ~16.5 | Broad Singlet | 1H | Enol -OH | The compound is expected to exist predominantly in its enol form, giving rise to a downfield signal for the enolic proton. |
Experimental Protocol for ¹H NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., zg30).
-
Spectral Width: 0-18 ppm.
-
Acquisition Time: ~3-4 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 16-32, depending on the sample concentration.
-
-
Data Processing: Apply a Fourier transform, phase correction, and baseline correction to the acquired free induction decay (FID). Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The predicted ¹³C NMR spectrum will show distinct signals for each unique carbon atom.
Table 2: Predicted ¹³C NMR Data
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~27 | -CH₃ | The methyl carbons of the dioxane ring.[5] |
| ~45 | -CH₂- | The methylene carbon of the acetyl group. |
| ~92 | C5 of dioxane | The carbon at position 5 of the Meldrum's acid ring. |
| ~105 | C2 of dioxane | The quaternary carbon of the dioxane ring bearing the two methyl groups.[5] |
| ~116 (d, J ≈ 22 Hz) | Ar-C (ortho to F) | Aromatic carbons ortho to the fluorine atom, showing coupling to fluorine. |
| ~131 (d, J ≈ 8 Hz) | Ar-C (meta to F) | Aromatic carbons meta to the fluorine atom, showing coupling to fluorine. |
| ~135 (d, J ≈ 3 Hz) | Ar-C (ipso to acetyl) | The aromatic carbon attached to the acetyl group. |
| ~163 (d, J ≈ 248 Hz) | Ar-C (ipso to F) | The aromatic carbon directly attached to the fluorine atom, exhibiting a large one-bond C-F coupling constant. |
| ~165 | C4/C6 of dioxane | The carbonyl carbons of the Meldrum's acid ring.[5] |
| ~195 | -C=O (acetyl) | The carbonyl carbon of the acetyl group. |
| ~175 | Enol C=C-OH | The enolic carbon of the acyl side chain. |
Experimental Protocol for ¹³C NMR Data Acquisition
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrument Setup: Utilize a ¹³C probe on a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., zgpg30).
-
Spectral Width: 0-220 ppm.
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
-
Data Processing: Apply a Fourier transform with an exponential line broadening of 1-2 Hz, followed by phase and baseline correction.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Table 3: Predicted IR Data
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |
| ~3000-2800 | C-H stretch | Aliphatic C-H | From the methyl and methylene groups. |
| ~1770 and ~1740 | C=O stretch | Dioxane-dione carbonyls | Asymmetric and symmetric stretching of the two carbonyl groups in the Meldrum's acid ring.[6] |
| ~1680 | C=O stretch | Acetyl carbonyl | The carbonyl of the side chain.[6] |
| ~1600 | C=C stretch | Aromatic ring | Characteristic C=C stretching of the phenyl ring. |
| ~1250 | C-F stretch | Aryl-F | Strong absorption due to the C-F bond. |
Experimental Protocol for IR Data Acquisition
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid.
-
Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹.
-
Data Processing: Perform a background subtraction and present the data as transmittance or absorbance versus wavenumber.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structural elucidation.
Predicted Mass Spectrum Data:
-
Molecular Ion (M⁺): The expected molecular weight of C₁₄H₁₃FO₅ is 280.25 g/mol .[1] The mass spectrum should show a peak corresponding to this molecular ion.
-
Key Fragmentation Pathways:
-
Loss of acetone (58 Da) from the Meldrum's acid moiety is a common fragmentation pathway for these compounds.
-
Cleavage of the acyl side chain, leading to fragments corresponding to the 4-fluorophenylacetyl group and the Meldrum's acid core.
-
Loss of CO and CO₂ from the dione ring.
-
Experimental Protocol for Mass Spectrometry Data Acquisition
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent like methanol or acetonitrile.
-
Instrument Setup: Use an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source coupled to a quadrupole or time-of-flight (TOF) mass analyzer.
-
Data Acquisition: Acquire the spectrum in positive or negative ion mode.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to propose structures for the major fragment ions.
Data Integration and Structural Confirmation
The definitive structural confirmation of this compound relies on the synergistic interpretation of all spectroscopic data.
-
The ¹H and ¹³C NMR data will confirm the connectivity of the atoms and the presence of the key structural motifs.
-
The IR spectrum will verify the presence of the characteristic functional groups, particularly the carbonyls and the C-F bond.
-
The mass spectrum will confirm the molecular weight and provide further structural information through its fragmentation pattern.
Visualizations
Caption: Molecular structure of the target compound.
References
- 1. 5-(2-(4-Fluorophenyl)acetyl)-2,2-dimethyl-1,3-dioxane-4,6-dione_TargetMol [targetmol.com]
- 2. Application and toxicological of 2,2-Dimethyl-1,3-dioxane-4,6-dione_Chemicalbook [chemicalbook.com]
- 3. Buy 5-[(3-chloro-4-hydroxy-5-methoxyphenyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione (EVT-5205187) [evitachem.com]
- 4. Meldrum's acid - Wikipedia [en.wikipedia.org]
- 5. rsc.org [rsc.org]
- 6. orgchemres.org [orgchemres.org]
An In-depth Technical Guide to 5-(2-(4-Fluorophenyl)acetyl)-2,2-dimethyl-1,3-dioxane-4,6-dione
This technical guide provides a comprehensive overview of 5-(2-(4-fluorophenyl)acetyl)-2,2-dimethyl-1,3-dioxane-4,6-dione, a key intermediate in pharmaceutical synthesis. This document is intended for researchers, scientists, and drug development professionals, offering in-depth information on its chemical identity, synthesis, and potential applications, grounded in established scientific principles.
IUPAC Nomenclature and Chemical Structure
The formal IUPAC name for the compound is 5-[2-(4-fluorophenyl)acetyl]-2,2-dimethyl-1,3-dioxane-4,6-dione .[1] This nomenclature precisely describes the molecular architecture, which is built upon the foundational scaffold of Meldrum's acid.
Core Structure: The base of the molecule is 2,2-dimethyl-1,3-dioxane-4,6-dione, a heterocyclic compound commonly known as Meldrum's acid.[2][3] This parent structure is characterized by a six-membered ring containing two oxygen atoms and two carbonyl groups, with two methyl groups attached to the carbon atom between the oxygens.[2][3]
Substitution: The acyl group, 2-(4-fluorophenyl)acetyl, is attached at the 5-position of the Meldrum's acid ring. This substituent consists of a phenylacetyl group with a fluorine atom at the para-position of the phenyl ring.
The chemical structure of this compound is depicted below:
Caption: 2D structure of this compound.
Synthesis and Mechanistic Insights
The synthesis of this compound is primarily achieved through the acylation of Meldrum's acid.[4][5] This reaction leverages the high acidity of the C-5 methylene protons of Meldrum's acid (pKa ≈ 4.97), which is a consequence of the two flanking carbonyl groups and the rigid cyclic structure that enhances carbanion stability.[2][6][7]
The Acylation of Meldrum's Acid: A Step-by-Step Rationale
The general procedure involves the reaction of Meldrum's acid with an activated form of 2-(4-fluorophenyl)acetic acid, typically the corresponding acyl chloride, in the presence of a base.[8]
Step 1: Deprotonation of Meldrum's Acid
The reaction is initiated by the deprotonation of Meldrum's acid at the C-5 position by a suitable base, such as pyridine. Pyridine serves as a mild base that is sufficient to deprotonate the highly acidic methylene group, forming a nucleophilic enolate intermediate. The use of a mild base is crucial to avoid unwanted side reactions.
Step 2: Nucleophilic Acyl Substitution
The resulting enolate of Meldrum's acid then acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-(4-fluorophenyl)acetyl chloride. This is a classic nucleophilic acyl substitution reaction. The chloride ion is subsequently eliminated as a leaving group, leading to the formation of the C-C bond at the C-5 position and yielding the final product.
The overall synthetic workflow can be visualized as follows:
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
The following protocol is a representative procedure for the synthesis of the title compound, adapted from established methods for the acylation of Meldrum's acid.[8]
Materials:
-
Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione)
-
2-(4-Fluorophenyl)acetyl chloride
-
Pyridine, anhydrous
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), 2 M solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve Meldrum's acid in anhydrous dichloromethane.
-
Basification: Cool the solution to 0°C in an ice bath. To this solution, add anhydrous pyridine dropwise with stirring.
-
Acylation: Prepare a solution of 2-(4-fluorophenyl)acetyl chloride in anhydrous dichloromethane. Add this solution dropwise to the reaction mixture over a period of 1-2 hours, maintaining the temperature at 0°C.
-
Reaction Progression: After the addition is complete, continue stirring the reaction mixture at 0°C for one hour, followed by stirring at room temperature for an additional hour to ensure the reaction goes to completion.
-
Work-up: Dilute the reaction mixture with dichloromethane and pour it into a separatory funnel containing a mixture of 2 M hydrochloric acid and crushed ice.
-
Extraction: Separate the organic layer. Extract the aqueous layer with two additional portions of dichloromethane.
-
Washing and Drying: Combine the organic extracts and wash them sequentially with 2 M hydrochloric acid and saturated brine. Dry the organic layer over anhydrous sodium sulfate.
-
Isolation: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The resulting solid is the crude this compound.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ether-hexane) to yield the pure compound.
Physicochemical Properties and Spectroscopic Data
The acyl derivatives of Meldrum's acid, such as the title compound, are typically crystalline solids.[8] Due to the presence of the β-dicarbonyl system, these compounds can exist in equilibrium with their enol tautomer. Spectroscopic data for a closely related compound, 2,2-dimethyl-5-phenylacetyl-1,3-dioxane-4,6-dione, shows a broad singlet in the ¹H NMR spectrum around δ 15.0, which is characteristic of the enolic proton.[8]
Expected Spectroscopic Characteristics:
-
¹H NMR: Signals corresponding to the gem-dimethyl protons of the dioxane ring, the methylene protons of the acetyl group, the aromatic protons of the fluorophenyl ring, and a potential broad signal for the enolic proton.
-
¹³C NMR: Resonances for the carbonyl carbons, the quaternary carbon of the dioxane ring, the methyl carbons, the methylene carbon of the acetyl group, and the aromatic carbons.
-
IR Spectroscopy: Strong absorption bands corresponding to the carbonyl stretching vibrations.
-
Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of the compound (280.25 g/mol ).[9]
Table of Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₃FO₅ | [9] |
| Molecular Weight | 280.25 g/mol | [9] |
| Appearance | Expected to be a solid | [8] |
Applications in Organic Synthesis
This compound is a valuable pharmaceutical intermediate.[9] Acyl Meldrum's acids are versatile reagents in organic synthesis, primarily serving as precursors to β-keto esters and acylketenes.[6][10][11]
1. Synthesis of β-Keto Esters:
Acyl Meldrum's acids readily undergo alcoholysis when heated in the presence of an alcohol.[8] This reaction proceeds via the formation of an acylketene intermediate, which is then trapped by the alcohol to yield a β-keto ester. This method is often preferred over traditional methods due to its high efficiency and the ease of handling Meldrum's acid derivatives.
2. Generation of Acylketenes:
Thermolysis or flash vacuum pyrolysis of acyl Meldrum's acids results in the elimination of acetone and carbon dioxide to generate highly reactive acylketene intermediates.[2][6] These intermediates can participate in a variety of cycloaddition reactions and other transformations, providing access to a wide range of complex molecular architectures.
The utility of the title compound in these transformations makes it a key building block in the synthesis of more complex, biologically active molecules.
Conclusion
This compound is a well-defined chemical entity with significant applications in synthetic organic chemistry, particularly in the pharmaceutical industry. Its synthesis via the acylation of Meldrum's acid is a robust and well-understood process. The unique reactivity of this and other acyl Meldrum's acids as precursors to β-keto esters and acylketenes underscores their importance as versatile synthetic intermediates. This guide has provided a comprehensive overview of its nomenclature, structure, synthesis, and applications, intended to support the endeavors of researchers and professionals in the field of drug development and chemical synthesis.
References
- 1. 2,2-Dimethyl-5-[2-(2,4,5-trifluoro-phenyl)-acetyl]-[1,3]dioxane-4,6-dione | C14H11F3O5 | CID 49784075 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Meldrum's acid - Wikipedia [en.wikipedia.org]
- 3. 2,2-Dimethyl-1,3-dioxane-4,6-dione | C6H8O4 | CID 16249 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. youtube.com [youtube.com]
- 6. Application and toxicological of 2,2-Dimethyl-1,3-dioxane-4,6-dione_Chemicalbook [chemicalbook.com]
- 7. Best Meldrum Acid: Properties, Synthesis & Key Applications [gunjalindustries.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. 5-(2-(4-Fluorophenyl)acetyl)-2,2-dimethyl-1,3-dioxane-4,6-dione_TargetMol [targetmol.com]
- 10. researchgate.net [researchgate.net]
- 11. Page loading... [guidechem.com]
A Comprehensive Technical Guide to 5-(2-(4-Fluorophenyl)acetyl)-2,2-dimethyl-1,3-dioxane-4,6-dione: A Key Intermediate in Modern Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of a Versatile Building Block
In the landscape of modern drug discovery and development, the efficient synthesis of complex molecular architectures is paramount. The compound 5-(2-(4-Fluorophenyl)acetyl)-2,2-dimethyl-1,3-dioxane-4,6-dione, a specialized derivative of Meldrum's acid, has emerged as a critical intermediate in the synthesis of high-value pharmaceuticals. Its strategic importance lies in its ability to serve as a highly reactive and versatile building block, particularly in the construction of bioactive heterocyclic systems. This guide provides an in-depth technical overview of this compound, from its fundamental properties and synthesis to its pivotal role in the production of leading therapeutic agents.
The subject of this guide is identified by the CAS Number: 1174047-11-0 .[1] It is primarily recognized for its role as a key precursor in the synthesis of Sitagliptin, a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes.[2][3][4] The fluorophenylacetyl moiety, coupled with the reactive 1,3-dioxane-4,6-dione core, makes this molecule an ideal synthon for introducing key pharmacophoric elements.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a synthetic intermediate is fundamental to its effective handling, reaction optimization, and scale-up. The key properties of this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 1174047-11-0 | Generic |
| Molecular Formula | C₁₄H₁₃FO₅ | [5] |
| Molecular Weight | 280.25 g/mol | [5] |
| Appearance | Expected to be an off-white to pale yellow solid | General knowledge based on related compounds |
| Solubility | Soluble in many organic solvents such as acetonitrile, dichloromethane, and tetrahydrofuran. | General knowledge based on related compounds |
Synthesis and Mechanism
The synthesis of this compound is a prime example of the strategic application of Meldrum's acid chemistry. The high acidity of the C-5 protons of Meldrum's acid (pKa ≈ 4.97) facilitates its acylation to form the desired product.[6][7]
Synthetic Workflow
The following diagram illustrates a typical synthetic workflow for the preparation of the title compound.
References
- 1. 2,2-Dimethyl-5-[2-(2,4,5-trifluoro-phenyl)-acetyl]-[1,3]dioxane-4,6-dione | C14H11F3O5 | CID 49784075 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Enantioselective Synthesis of (R)-Sitagliptin via Phase-Transfer Catalytic aza-Michael Addition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Highly efficient asymmetric synthesis of sitagliptin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 5-(2-(4-Fluorophenyl)acetyl)-2,2-dimethyl-1,3-dioxane-4,6-dione_TargetMol [targetmol.com]
- 6. Meldrum's acid - Wikipedia [en.wikipedia.org]
- 7. 2,2-Dimethyl-1,3-dioxane-4,6-dione | 2033-24-1 [chemicalbook.com]
An In-Depth Technical Guide to the Solubility of 5-(2-(4-Fluorophenyl)acetyl)-2,2-dimethyl-1,3-dioxane-4,6-dione in Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 5-(2-(4-Fluorophenyl)acetyl)-2,2-dimethyl-1,3-dioxane-4,6-dione, a key pharmaceutical intermediate. In the absence of extensive published quantitative data for this specific molecule, this document synthesizes foundational chemical principles to predict its solubility behavior across a range of common organic solvents. We delve into the structural components of the molecule, analyzing the contributions of the polar Meldrum's acid core and the non-polar fluorophenylacetyl substituent. The core of this guide is a detailed, field-proven experimental protocol for the accurate determination of solubility using the gold-standard shake-flask method coupled with High-Performance Liquid Chromatography (HPLC) for quantification. This document is designed to equip researchers and drug development professionals with both the theoretical framework and the practical tools necessary to effectively work with this compound.
Introduction and Molecular Overview
This compound is a derivative of Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione), a versatile reagent in organic synthesis.[1][2] The parent Meldrum's acid is a white crystalline solid known for its notable acidity (pKa ≈ 4.97) and its general solubility in polar organic solvents such as acetone and alcohols, with limited solubility in non-polar media.[1] The title compound is distinguished by the addition of a 4-fluorophenylacetyl group at the C5 position, a modification that significantly influences its physicochemical properties, including solubility.
Understanding the solubility of this intermediate is critical for its application in pharmaceutical synthesis, dictating choices for reaction media, purification strategies (e.g., crystallization), and formulation development.
Molecular Structure Analysis
The solubility of a compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[3] The structure of this compound can be deconstructed into three key regions, each contributing to its overall polarity and solubility profile.
-
Meldrum's Acid Core: This heterocyclic system contains four oxygen atoms, including two carbonyl groups and two ether linkages. This region is highly polar and capable of acting as a hydrogen bond acceptor. Its polarity is the primary driver for solubility in polar solvents.[4]
-
4-Fluorophenyl Group: This is a bulky, non-polar, aromatic substituent. The phenyl ring is hydrophobic, which will tend to decrease solubility in highly polar, protic solvents like water or methanol, but increase affinity for aromatic or less polar solvents like toluene, dichloromethane, and ethyl acetate. The fluorine atom is highly electronegative but is a poor hydrogen bond acceptor; its primary effect is to modulate the electronic properties of the phenyl ring rather than significantly increasing polarity.[5]
-
Acetyl Linker: The carbonyl group in the acetyl linker is another polar site and a hydrogen bond acceptor, contributing to interactions with polar solvents.
Predicted Solubility Profile
Based on the structural analysis, a qualitative solubility profile can be predicted. This serves as a hypothesis to be confirmed by experimental determination. The principle of "like dissolves like" suggests that solvents with similar polarity and hydrogen bonding capabilities to the solute will be most effective.[3][6]
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | Acetone, Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF), Ethyl Acetate | High to Moderate | These solvents can effectively solvate the polar Meldrum's acid core and acetyl linker via dipole-dipole interactions. The moderate polarity accommodates the non-polar fluorophenyl group. |
| Polar Protic | Methanol, Ethanol | Moderate to Low | While the alcohol's hydroxyl group can interact with the polar core, the large, non-polar fluorophenyl group will disrupt the strong hydrogen-bonding network of the solvent, likely limiting solubility compared to polar aprotic solvents.[7] |
| Non-Polar Aromatic | Toluene | Low | The aromatic nature of toluene will have some affinity for the fluorophenyl ring, but it is unlikely to be sufficient to overcome the high polarity of the Meldrum's acid core. |
| Non-Polar Aliphatic | Hexane, Heptane | Very Low / Insoluble | The significant polarity mismatch between the solute and these aliphatic hydrocarbon solvents will result in poor solubility. |
| Chlorinated | Dichloromethane (DCM) | Moderate | DCM has an intermediate polarity and can effectively solvate a wide range of organic molecules, likely providing moderate solubility for the target compound. |
Experimental Determination of Solubility: A Standard Protocol
The following protocol describes the definitive "shake-flask" method for determining the thermodynamic equilibrium solubility of the compound at a specified temperature (e.g., 25 °C).[8][9][10] This method is considered the gold standard for its accuracy and reliability.
Principle
An excess amount of the solid compound is agitated in a specific solvent for a prolonged period, allowing the system to reach thermodynamic equilibrium between the dissolved and undissolved states. After equilibrium is achieved, the saturated solution is separated from the excess solid, and the concentration of the dissolved compound is accurately measured, typically by HPLC.
Materials and Equipment
-
This compound (ensure high purity, >98%)
-
HPLC-grade organic solvents (as per Table 1)
-
Glass vials with PTFE-lined screw caps (e.g., 4 mL or 8 mL)
-
Orbital shaker or rotator with temperature control
-
Analytical balance (4-decimal place)
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm PTFE or other solvent-compatible material)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Reversed-phase HPLC column (e.g., C18, 5 µm, 4.6 x 150 mm)
Experimental Workflow
References
- 1. grokipedia.com [grokipedia.com]
- 2. Best Meldrum Acid: Properties, Synthesis & Key Applications [gunjalindustries.com]
- 3. youtube.com [youtube.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 6. tutorchase.com [tutorchase.com]
- 7. m.youtube.com [m.youtube.com]
- 8. enamine.net [enamine.net]
- 9. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 10. bioassaysys.com [bioassaysys.com]
Methodological & Application
The Synthetic Utility of 5-(2-(4-Fluorophenyl)acetyl)-2,2-dimethyl-1,3-dioxane-4,6-dione: A Versatile Intermediate in Modern Organic Synthesis
Introduction: Unveiling a Powerful Synthetic Building Block
In the landscape of modern organic synthesis, the quest for versatile and highly reactive intermediates is paramount for the efficient construction of complex molecular architectures. Among these, derivatives of Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) have garnered significant attention due to their unique structural features and broad spectrum of reactivity.[1][2] This guide delves into the specific applications of 5-(2-(4-Fluorophenyl)acetyl)-2,2-dimethyl-1,3-dioxane-4,6-dione , a specialized acyl Meldrum's acid derivative. While direct literature on this exact molecule is sparse, its synthetic utility can be confidently extrapolated from the well-established chemistry of its close analogs and the parent Meldrum's acid scaffold.[3][4]
This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing detailed application notes and robust protocols for the synthesis and utilization of this valuable compound. We will explore its role as a key intermediate, particularly as a precursor to valuable β-keto esters, and discuss its potential in the synthesis of diverse heterocyclic systems.[1][5]
Core Synthesis: Preparation of this compound
The primary route to 5-acyl Meldrum's acid derivatives involves the acylation of Meldrum's acid with an appropriate acylating agent, typically an acyl chloride, in the presence of a base like pyridine.[3][4] The following protocol is adapted from a well-established procedure for the synthesis of the non-fluorinated analog, 2,2-dimethyl-5-phenylacetyl-1,3-dioxane-4,6-dione.[3]
Reaction Scheme:
Caption: General scheme for the synthesis of the target molecule.
Detailed Experimental Protocol: Synthesis of this compound
Materials:
| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Quantity (mmol) | Quantity (g or mL) |
| Meldrum's Acid | 2033-24-1 | 144.12 | 165 | 23.75 g |
| 4-Fluorophenylacetyl chloride | 58575-76-5 | 172.59 | 160 | 27.61 g |
| Anhydrous Pyridine | 110-86-1 | 79.10 | 400 | 32.5 mL |
| Anhydrous Dichloromethane (DCM) | 75-09-2 | 84.93 | - | ~150 mL |
| 2 N Hydrochloric Acid (HCl) | 7647-01-0 | - | - | ~200 mL |
| Saturated Sodium Chloride Solution | - | - | - | ~30 mL |
| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 | - | As needed |
Procedure:
-
Reaction Setup: In a 300-mL round-bottomed flask equipped with a magnetic stirrer and a dropping funnel, dissolve 23.75 g (165 mmol) of recrystallized Meldrum's acid in 65 mL of anhydrous dichloromethane.
-
Cooling and Base Addition: Cool the flask in an ice bath. With continuous stirring under an inert atmosphere (e.g., argon), add 32.5 mL (400 mmol) of anhydrous pyridine over a period of 10 minutes.
-
Acylation: Prepare a solution of 27.61 g (160 mmol) of 4-fluorophenylacetyl chloride in 50 mL of anhydrous dichloromethane. Add this solution dropwise to the reaction mixture via the dropping funnel over 2 hours, maintaining the temperature at 0°C.
-
Reaction Progression: After the addition is complete, continue stirring the mixture at 0°C for 1 hour, and then allow it to warm to room temperature and stir for an additional hour. The reaction mixture will typically appear as an orange, cloudy suspension.
-
Work-up:
-
Dilute the reaction mixture with 35 mL of dichloromethane.
-
Pour the mixture into 100 mL of 2 N hydrochloric acid containing crushed ice.
-
Separate the organic layer. Extract the aqueous layer twice with 25-mL portions of dichloromethane.
-
Combine the organic layers and wash them twice with 25-mL portions of 2 N hydrochloric acid, followed by one wash with 30 mL of saturated sodium chloride solution.
-
-
Isolation: Dry the organic phase over anhydrous sodium sulfate. Remove the solvent using a rotary evaporator to yield the crude product as a pale-yellow solid. This product is often used in the subsequent step without further purification.[3]
Primary Application: A Superior Precursor for β-Keto Esters
One of the most significant applications of 5-acyl Meldrum's acid derivatives is their role as highly effective precursors for the synthesis of β-keto esters.[5][6] The reaction proceeds via alcoholysis, where the acyl Meldrum's acid is refluxed in an alcohol, leading to the formation of the corresponding β-keto ester, acetone, and carbon dioxide. This method offers a general and versatile route to a wide range of β-keto esters.[6]
Reaction Scheme: Conversion to Methyl 3-(4-fluorophenyl)-3-oxopropanoate
Caption: Alcoholysis of the target molecule to yield a β-keto ester.
Detailed Experimental Protocol: Synthesis of Methyl 3-(4-fluorophenyl)-3-oxopropanoate
Materials:
| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Quantity (mmol) | Quantity (g or mL) |
| This compound | - | 280.25 | ~160 | From previous step |
| Anhydrous Methanol | 67-56-1 | 32.04 | - | 250 mL |
Procedure:
-
Reaction Setup: Transfer the crude this compound obtained from the previous synthesis into a round-bottomed flask.
-
Alcoholysis: Add 250 mL of anhydrous methanol to the flask.
-
Reflux: Heat the mixture to reflux and maintain it for 2.5 hours.
-
Isolation: After the reaction is complete, remove the methanol using a rotary evaporator.
-
Purification: Purify the residual oil by distillation under reduced pressure to obtain the pure methyl 3-(4-fluorophenyl)-3-oxopropanoate.
Expanded Synthetic Potential: Gateway to Heterocyclic Scaffolds
Beyond their utility in β-keto ester synthesis, acyl Meldrum's acid derivatives are valuable precursors for a variety of heterocyclic compounds.[7] The highly electrophilic nature of the acyl group and the inherent reactivity of the Meldrum's acid moiety allow for a range of cyclization and condensation reactions with various nucleophiles.[8]
Conceptual Pathways to Heterocycles:
-
Pyranone Synthesis: Acyl Meldrum's acids can undergo thermal cycloaddition reactions with electron-rich alkenes, such as vinyl ethers, to generate substituted pyran-4-ones.[9] This transformation proceeds through an acylketene intermediate formed by the thermal decomposition of the Meldrum's acid derivative.
-
Reactions with Nitrogen Nucleophiles: Treatment of 5-acyl Meldrum's acid derivatives with various nitrogen-containing nucleophiles, such as amines, hydrazines, and hydroxylamines, can lead to the formation of a diverse array of nitrogen-containing heterocycles, including pyridones and pyrazoles.[8]
Illustrative Workflow for Heterocycle Synthesis:
Caption: Potential synthetic pathways from the target molecule to heterocyclic compounds.
Conclusion and Future Outlook
This compound stands as a highly promising and versatile intermediate in organic synthesis. Its straightforward preparation from readily available starting materials and its predictable reactivity make it an invaluable tool for synthetic chemists. The primary application as a precursor to β-keto esters provides a reliable and efficient method for accessing these important synthetic building blocks. Furthermore, its potential for elaboration into a wide array of complex heterocyclic structures underscores its significance in medicinal chemistry and drug discovery, where the introduction of a fluorophenyl moiety is often a key strategy for modulating biological activity. As the demand for novel and efficient synthetic methodologies continues to grow, the applications of specialized Meldrum's acid derivatives like the one discussed herein are poised for significant expansion.
References
- 1. Application and toxicological of 2,2-Dimethyl-1,3-dioxane-4,6-dione_Chemicalbook [chemicalbook.com]
- 2. grokipedia.com [grokipedia.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Meldrum's acid in organic synthesis. 2. A general and versatile synthesis of .beta.-keto esters | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Organic Syntheses Procedure [orgsyn.org]
using 5-(2-(4-Fluorophenyl)acetyl)-2,2-dimethyl-1,3-dioxane-4,6-dione as a precursor for β-keto esters
Application Notes & Protocols
Topic: Utilization of 5-(2-(4-Fluorophenyl)acetyl)-2,2-dimethyl-1,3-dioxane-4,6-dione as a Precursor for the Synthesis of β-Keto Esters
Audience: Researchers, scientists, and drug development professionals.
Introduction and Scientific Principles
The synthesis of β-keto esters is a cornerstone of modern organic chemistry, providing critical intermediates for pharmaceuticals, natural products, and agrochemicals.[1][2][3] Traditional methods like the Claisen condensation often necessitate the use of strong bases and can suffer from side reactions, including self-condensation. The use of Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) and its derivatives offers a powerful and versatile alternative, characterized by mild reaction conditions and high yields.[4][5]
This guide focuses on a specific acyl derivative, This compound . This precursor leverages the unique chemical properties of the Meldrum's acid scaffold to facilitate the efficient synthesis of β-keto esters containing a 4-fluorophenyl moiety, a common structural motif in medicinal chemistry.
The Chemistry of Meldrum's Acid
Meldrum's acid is a cyclic diester renowned for the high acidity of its C5 methylene protons (pKa ≈ 4.97 in water).[6][7] This acidity, significantly greater than that of acyclic malonic esters, is attributed to the rigid conformation of the six-membered ring, which restricts rotation and maximizes the orbital overlap for stabilization of the resulting enolate.[7][8] This property makes Meldrum's acid an excellent nucleophile for reactions like acylation.[9]
Synthesis of the Acyl Precursor
The precursor, an acyl Meldrum's acid, is synthesized by the C-acylation of Meldrum's acid with an appropriate acylating agent, such as 4-fluorophenylacetyl chloride. This reaction is typically performed in the presence of a mild base like pyridine, which serves to deprotonate the Meldrum's acid and neutralize the HCl byproduct. The resulting 5-acyl derivatives are often stable, crystalline solids that can be easily purified.[4]
Mechanism of β-Keto Ester Formation: Alcoholysis
The conversion of the 5-acyl Meldrum's acid precursor to a β-keto ester proceeds via alcoholysis. This reaction involves heating the precursor in an excess of the desired alcohol. The mechanism is a transesterification process driven by the thermodynamic stability of the final products. Upon heating, the alcohol attacks one of the carbonyl groups of the Meldrum's acid ring. This is followed by ring-opening and subsequent decarboxylation and loss of acetone to yield the final β-keto ester.[6][7][10] The process is highly efficient as the byproducts, carbon dioxide and acetone, are volatile and easily removed from the reaction mixture, driving the equilibrium towards the product.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of β-ketoesters from renewable resources and Meldrum's acid - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Review of the month: Meldrum's acid - GalChimia [galchimia.com]
- 6. Application and toxicological of 2,2-Dimethyl-1,3-dioxane-4,6-dione_Chemicalbook [chemicalbook.com]
- 7. Meldrum's acid - Wikipedia [en.wikipedia.org]
- 8. Best Meldrum Acid: Properties, Synthesis & Key Applications [gunjalindustries.com]
- 9. benthamdirect.com [benthamdirect.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
reaction mechanism of 5-(2-(4-Fluorophenyl)acetyl)-2,2-dimethyl-1,3-dioxane-4,6-dione with nucleophiles
Application Note & Protocols
Topic: Reaction Mechanism of 5-(2-(4-Fluorophenyl)acetyl)-2,2-dimethyl-1,3-dioxane-4,6-dione with Nucleophiles
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed scientific guide on the reactivity of this compound, a prominent member of the acyl Meldrum's acid family. We explore the fundamental mechanistic principles governing its reactions with various nucleophiles, highlighting its role as a potent C-acyleketene precursor and a superior acylating agent for the synthesis of β-keto esters and β-keto amides. The unique electronic properties conferred by the Meldrum's acid scaffold render the exocyclic acyl group exceptionally electrophilic, facilitating efficient transformations under mild conditions. This guide combines theoretical mechanistic discussions with validated, step-by-step laboratory protocols, offering researchers a comprehensive resource for leveraging this versatile reagent in complex organic synthesis and drug discovery programs.
Introduction: The Unique Chemistry of Acyl Meldrum's Acids
Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) is a cornerstone reagent in organic synthesis, renowned for its unusually high acidity (pKa ≈ 4.97 in water) and synthetic versatility.[1][2] Its rigid, boat-like conformation and the presence of two carbonyl groups create a highly activated C5 methylene position, making it a versatile building block.[3][4]
When Meldrum's acid is acylated at the C5 position, it gives rise to a class of compounds known as acyl Meldrum's acids. The title compound, this compound, is a prime example. These derivatives are not merely stable dicarbonyl compounds; they are powerful acylating agents and precursors to highly reactive acylketene intermediates.[4][5][6] The exceptional reactivity stems from the Meldrum's acid moiety acting as a superb leaving group, which upon substitution readily decomposes into acetone and carbon dioxide, driving the reaction thermodynamically forward.[7] This guide elucidates the mechanistic pathways of its reactions with key nucleophile classes and provides actionable protocols for its synthetic application.
Foundational Reaction Mechanism: Nucleophilic Acyl Substitution
The primary reaction pathway for 5-acyl Meldrum's acids with nucleophiles is a nucleophilic acyl substitution.[8] The process is distinguished by the exceptional electrophilicity of the exocyclic carbonyl carbon, which is significantly enhanced by the strong electron-withdrawing effect of the adjacent Meldrum's acid ring.
The general mechanism proceeds via a two-step addition-elimination sequence:
-
Nucleophilic Addition: The nucleophile (Nu:) attacks the electrophilic carbonyl carbon of the acyl group, breaking the C=O π-bond and forming a tetrahedral intermediate.
-
Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the C=O double bond and expelling the Meldrum's acid anion. This anion is resonance-stabilized and serves as an excellent leaving group.
-
Irreversible Decomposition: The liberated Meldrum's acid anion is unstable and rapidly decomposes into acetone and carbon dioxide, rendering the overall substitution process irreversible.[7]
Caption: General mechanism of nucleophilic acyl substitution.
Protocol: Synthesis of the Starting Material
The title compound can be reliably synthesized from commercially available starting materials. The following protocol is adapted from established methods for preparing acyl Meldrum's acids.[9]
Protocol 3.1: Synthesis of this compound
Rationale: This procedure utilizes the reaction between an acid chloride and Meldrum's acid in the presence of a non-nucleophilic base like pyridine. Pyridine activates Meldrum's acid by deprotonation and also scavenges the HCl byproduct. Dichloromethane is an excellent solvent as it is inert and dissolves the reactants well.
Caption: Experimental workflow for the synthesis of the title compound.
Materials:
-
Meldrum's acid (1.0 eq)
-
2-(4-Fluorophenyl)acetyl chloride (1.05 eq)
-
Pyridine (2.2 eq)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Diethyl ether & Hexane for recrystallization
Procedure:
-
To an oven-dried round-bottom flask under a nitrogen atmosphere, add Meldrum's acid and anhydrous DCM.
-
Cool the stirred solution to 0°C using an ice bath.
-
Slowly add pyridine to the solution.
-
Add 2-(4-fluorophenyl)acetyl chloride dropwise over 15 minutes, ensuring the temperature remains below 5°C.
-
Stir the reaction mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the Meldrum's acid spot disappears.
-
Upon completion, dilute the reaction mixture with DCM and transfer to a separatory funnel.
-
Wash the organic layer sequentially with cold 1 M HCl (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product, which exists primarily in its enol form, is purified by recrystallization from a diethyl ether/hexane mixture to yield pale-yellow crystals.[9]
Reactions with O-Nucleophiles: Synthesis of β-Keto Esters
The reaction of this compound with alcohols (alcoholysis) is a highly efficient method for producing β-keto esters, which are valuable intermediates in pharmaceutical synthesis.
Mechanism: The alcohol acts as the nucleophile, attacking the acyl carbonyl. The reaction is typically performed by refluxing the acyl Meldrum's acid in the desired alcohol, which serves as both the reagent and the solvent.[9]
Protocol 4.1: Synthesis of Methyl 3-(4-Fluorophenyl)-2-oxobutanoate
Rationale: Using methanol as the solvent and reagent in excess drives the equilibrium towards the product. Refluxing provides the necessary thermal energy for the reaction to proceed at a practical rate. The workup is straightforward as the byproducts (acetone, CO₂) are volatile and the excess methanol can be easily removed.
Materials:
-
This compound (1.0 eq)
-
Methanol, anhydrous
Procedure:
-
Dissolve the acyl Meldrum's acid in an excess of anhydrous methanol in a round-bottom flask equipped with a reflux condenser.
-
Heat the mixture to reflux and maintain for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Allow the solution to cool to room temperature.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
The resulting crude oil is the desired β-keto ester. If necessary, purify by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).
| Alcohol | Product | Typical Yield |
| Methanol | Methyl 3-(4-fluorophenyl)-2-oxobutanoate | 90-98% |
| Ethanol | Ethyl 3-(4-fluorophenyl)-2-oxobutanoate | 90-97% |
| tert-Butanol | tert-Butyl 3-(4-fluorophenyl)-2-oxobutanoate | 85-95% |
| Caption: Representative yields for the alcoholysis of the title compound. |
Reactions with N-Nucleophiles: Synthesis of β-Keto Amides
Amines, being more nucleophilic than alcohols, react readily with acyl Meldrum's acids to form β-keto amides. This transformation is often faster and can be conducted at lower temperatures.[4]
Mechanism: The mechanism is analogous to alcoholysis. Primary and secondary amines react efficiently. The reaction with weakly basic amines, such as anilines, may require heating, while more basic aliphatic amines often react readily at room temperature.[4]
Protocol 5.1: Synthesis of N-Benzyl-3-(4-fluorophenyl)-2-oxobutanamide
Rationale: This protocol uses a highly nucleophilic primary amine (benzylamine). The reaction is conducted in a non-protic solvent like THF at room temperature to avoid side reactions. The stoichiometry is controlled to prevent potential double addition or other side reactions.
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.05 eq)
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
Dissolve the acyl Meldrum's acid in anhydrous THF in a round-bottom flask under a nitrogen atmosphere.
-
Add benzylamine dropwise to the stirred solution at room temperature. An exothermic reaction may be observed.
-
Stir the reaction for 1-3 hours at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, remove the THF under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with 1 M HCl and brine to remove any unreacted amine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by recrystallization or column chromatography as needed.
Thermal Decomposition: Generation of Acylketenes
A unique and powerful application of acyl Meldrum's acids is their thermal decomposition to generate highly reactive acylketene intermediates.[5][10] This process, often achieved through flash vacuum pyrolysis (FVP) or by heating in an inert, high-boiling solvent, involves a retro-[4+2] cycloaddition reaction.
Caption: Thermolysis of acyl Meldrum's acid to form an acylketene.
The in situ generated (4-fluorophenyl)acetylketene is a powerful electrophile and can be trapped by a variety of nucleophiles or participate in cycloaddition reactions (e.g., [2+2] with alkenes or [4+2] as a diene component), providing access to a wide range of complex molecular architectures.
Conclusion
This compound is a versatile and highly reactive synthetic intermediate. Its utility is primarily defined by two key mechanistic pathways: (1) efficient nucleophilic acyl substitution to generate β-keto esters and amides under mild conditions, and (2) thermal decomposition to form a synthetically valuable acylketene intermediate. The protocols and mechanistic insights provided in this guide are intended to equip researchers with the knowledge to effectively utilize this powerful reagent in their synthetic endeavors, from fundamental methodology development to the synthesis of complex target molecules in drug discovery.
References
- 1. Meldrum's acid - Wikipedia [en.wikipedia.org]
- 2. Selected applications of Meldrum's acid – a tutorial - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. benthamdirect.com [benthamdirect.com]
- 4. researchgate.net [researchgate.net]
- 5. Uses and Synthesis of Meldrum’s acid_Chemicalbook [chemicalbook.com]
- 6. Application and toxicological of 2,2-Dimethyl-1,3-dioxane-4,6-dione_Chemicalbook [chemicalbook.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols for Investigating the Potential Biological Activity of Fluorophenyl Meldrum's Acid Derivatives
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and evaluation of the potential biological activity of fluorophenyl Meldrum's acid derivatives. This document offers detailed, field-proven insights and step-by-step protocols for investigating the cytotoxic and antimicrobial properties of this promising class of compounds.
Introduction: The Versatility of Meldrum's Acid and the Significance of Fluorination
Meldrum's acid, or 2,2-dimethyl-1,3-dioxane-4,6-dione, is a highly versatile scaffold in organic synthesis.[1][2] Its unique cyclic structure and the pronounced acidity of the C5 methylene protons make it an excellent substrate for a variety of chemical transformations.[1][3] Derivatives of Meldrum's acid have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties.[4][5][6][7]
The incorporation of fluorine atoms into bioactive molecules is a well-established strategy in drug discovery to enhance metabolic stability, binding affinity, and pharmacokinetic properties.[3] Consequently, the synthesis of fluorophenyl derivatives of Meldrum's acid presents a promising avenue for the development of novel therapeutic agents. These application notes will detail the synthesis of these compounds and provide robust protocols for assessing their potential as anticancer and antimicrobial agents.
Synthesis of Fluorophenyl Meldrum's Acid Derivatives
A common and efficient method for synthesizing 5-arylidene Meldrum's acid derivatives is the Knoevenagel condensation.[8] This reaction involves the condensation of an aldehyde or ketone with an active methylene compound, in this case, Meldrum's acid.
Protocol: Knoevenagel Condensation for the Synthesis of 5-(Fluorobenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-diones
This protocol describes the synthesis of a representative fluorophenyl Meldrum's acid derivative, 5-(2-fluorobenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione.[9][10]
Materials:
-
Meldrum’s acid (2,2-dimethyl-1,3-dioxane-4,6-dione)
-
2-Fluorobenzaldehyde
-
Ethanol
-
Round-bottom flask
-
Stirring apparatus
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, dissolve Meldrum's acid (1.0 equivalent) in ethanol at room temperature.
-
To the stirred solution, add 2-fluorobenzaldehyde (1.0 equivalent).
-
Continue stirring the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, the product often precipitates out of the solution.
-
Collect the solid product by filtration and wash with cold ethanol.
-
The product can be further purified by recrystallization from a suitable solvent system, such as ethanol or a mixture of petroleum ether and ethyl acetate.[10]
Characterization: The structure and purity of the synthesized compound should be confirmed by analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Evaluation of Biological Activity
The following sections provide detailed protocols for assessing the cytotoxic and antimicrobial activities of the synthesized fluorophenyl Meldrum's acid derivatives.
Anticancer Activity: Cytotoxicity Assessment using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[11][12] It is based on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases of metabolically active cells into a purple formazan product.[11][12] The amount of formazan produced is proportional to the number of viable cells.
Protocol: MTT Assay for Cytotoxicity [13][14]
Materials:
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)
-
96-well cell culture plates
-
Fluorophenyl Meldrum's acid derivatives (dissolved in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)[14]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the desired cancer cell line into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the fluorophenyl Meldrum's acid derivatives in complete culture medium. After 24 hours of cell seeding, remove the medium and add 100 µL of the various concentrations of the test compounds to the wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a blank control (medium only). Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 492 nm or 570 nm using a microplate reader.[13]
Data Analysis:
The percentage of cell viability is calculated using the following formula:
Caption: Workflow for determining the cytotoxicity of fluorophenyl Meldrum's acid derivatives using the MTT assay.
Antimicrobial Activity: Determination of Minimum Inhibitory Concentration (MIC)
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation. [15][16]The broth microdilution method is a widely used technique to determine the MIC of a compound.
Protocol: Broth Microdilution for MIC Determination [16][17][18] Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Fluorophenyl Meldrum's acid derivatives (dissolved in a suitable solvent like DMSO)
-
Bacterial inoculum (adjusted to 0.5 McFarland standard)
-
Spectrophotometer
Procedure:
-
Compound Preparation: Prepare a series of two-fold serial dilutions of the fluorophenyl Meldrum's acid derivatives in CAMHB in a 96-well plate. The final volume in each well should be 50 µL.
-
Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). [16]Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Inoculation: Add 50 µL of the diluted bacterial inoculum to each well of the microtiter plate containing the compound dilutions. This will bring the final volume in each well to 100 µL. Include a positive control (inoculum without compound) and a negative control (broth without inoculum).
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours. [16]5. Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria.
Data Presentation:
Present the MIC values in a structured table.
| Compound | Bacterial Strain | MIC (µg/mL) |
| 5-(2-Fluorobenzylidene)-Meldrum's acid | S. aureus | Example Value |
| 5-(3-Fluorobenzylidene)-Meldrum's acid | S. aureus | Example Value |
| 5-(4-Fluorobenzylidene)-Meldrum's acid | S. aureus | Example Value |
| 5-(2-Fluorobenzylidene)-Meldrum's acid | E. coli | Example Value |
| 5-(3-Fluorobenzylidene)-Meldrum's acid | E. coli | Example Value |
| 5-(4-Fluorobenzylidene)-Meldrum's acid | E. coli | Example Value |
Note: The MIC values should be determined experimentally.
Experimental Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of fluorophenyl Meldrum's acid derivatives.
Conclusion and Future Directions
The protocols outlined in these application notes provide a robust framework for the synthesis and biological evaluation of fluorophenyl Meldrum's acid derivatives. The data generated from these assays will be crucial in elucidating the structure-activity relationships of this compound class and identifying lead candidates for further preclinical development. Future studies could explore the mechanism of action of the most potent compounds, including their effects on specific cellular pathways or microbial targets.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Characterization, and Biological Evaluation of Meldrum’s Acid Derivatives: Dual Activity and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and synthesis of Meldrum's acid based 7-azaindole anchored 1,2,3-triazole hybrids as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Meldrum-Based-1H-1,2,3-Triazoles as Antidiabetic Agents: Synthesis, In Vitro α-Glucosidase Inhibition Activity, Molecular Docking Studies, and In Silico Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ir.uitm.edu.my [ir.uitm.edu.my]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. MTT (Assay protocol [protocols.io]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. [icb.ucsb.edu]
- 18. files.core.ac.uk [files.core.ac.uk]
The Strategic Role of 5-(2-(4-Fluorophenyl)acetyl)-2,2-dimethyl-1,3-dioxane-4,6-dione in Medicinal Chemistry: A Guide to Synthesis and Application
In the landscape of modern drug discovery, the efficient construction of complex molecular scaffolds is paramount. Among the versatile building blocks available to medicinal chemists, derivatives of Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) have garnered significant attention for their unique reactivity and synthetic utility.[1] This guide focuses on a specific, highly valuable intermediate: 5-(2-(4-Fluorophenyl)acetyl)-2,2-dimethyl-1,3-dioxane-4,6-dione . While not an active pharmaceutical ingredient itself, this compound serves as a pivotal precursor for the synthesis of heterocyclic systems with pronounced biological activity, particularly the 4-hydroxy-2-quinolinone scaffold.
This document provides a comprehensive overview of the synthesis of this key intermediate and its subsequent transformation into biologically relevant molecules. We will explore detailed protocols, the rationale behind experimental choices, and methodologies for evaluating the downstream products for potential therapeutic applications, including antimicrobial and anticonvulsant activities.
Core Concepts: The Utility of an Acylated Meldrum's Acid
This compound is an acylated derivative of Meldrum's acid. The parent molecule, Meldrum's acid, is notable for the high acidity of the C-5 methylene protons, which facilitates a range of chemical modifications.[1] Acylation at this position, as in our title compound, creates a highly reactive 1,3-dicarbonyl moiety. This "activated" structure is primed for further chemical transformations.
The primary application of this intermediate in medicinal chemistry is its use in thermal decomposition reactions. Upon heating, acyl derivatives of Meldrum's acid typically eliminate acetone and carbon dioxide to generate highly reactive acylketene intermediates.[1][2] These intermediates can then undergo intramolecular cyclization reactions, providing a powerful route to construct various heterocyclic ring systems.[2][3] In the case of our target compound, this cyclization pathway leads directly to the formation of quinolinone derivatives, a class of compounds with a rich history of biological activity.[4][5][6][7][8]
Part 1: Synthesis Protocols
This section details the synthetic pathway from commercially available starting materials to the quinolinone scaffold, via the title intermediate.
Protocol 1.1: Synthesis of this compound (Intermediate 2)
This procedure is adapted from the well-established method for acylating Meldrum's acid, which utilizes an acid chloride in the presence of a base like pyridine.[9] The pyridine acts as a catalyst and scavenges the HCl byproduct.
Reaction Scheme:
References
- 1. Application and toxicological of 2,2-Dimethyl-1,3-dioxane-4,6-dione_Chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 5. Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols: Synthesis of Heterocyclic Compounds from 5-(2-(4-Fluorophenyl)acetyl)-2,2-dimethyl-1,3-dioxane-4,6-dione
Introduction: The Versatility of an Acylated Meldrum's Acid Derivative
5-(2-(4-Fluorophenyl)acetyl)-2,2-dimethyl-1,3-dioxane-4,6-dione, an acylated derivative of Meldrum's acid, stands as a highly versatile and reactive precursor in the synthesis of a diverse array of heterocyclic compounds. Its unique structural features, combining the high acidity of the Meldrum's acid moiety with a reactive 1,3-dicarbonyl-like system, make it an invaluable tool for researchers in medicinal chemistry and drug development.[1][2] The presence of the 4-fluorophenyl group is of particular interest, as fluorine substitution is a common strategy in drug design to enhance metabolic stability and binding affinity. This document provides detailed protocols for the synthesis of pyrazoles, isoxazoles, and pyrimidines from this advanced intermediate, offering insights into the underlying chemical principles and experimental best practices.
The reactivity of this compound is primarily governed by the electrophilic nature of its two carbonyl carbons and the acidity of the methylene protons of the benzyl group. This arrangement makes it an excellent substrate for condensation reactions with a variety of binucleophiles, leading to the formation of stable five- and six-membered heterocyclic rings.[1]
Core Reaction Pathways
The synthesis of various heterocycles from this compound generally follows a cyclocondensation pathway. The choice of the binucleophile dictates the nature of the resulting heterocyclic ring.
References
Application Note: Synthesis of 5-(4-Fluorophenylacetyl)-2,2-dimethyl-1,3-dioxane-4,6-dione
Abstract
This application note provides a detailed, robust, and optimized protocol for the C-acylation of Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) with 4-fluorophenylacetic acid. The procedure employs a dicyclohexylcarbodiimide (DCC) mediated coupling, catalyzed by 4-(dimethylamino)pyridine (DMAP), to efficiently synthesize the target β-keto ester precursor, 5-(4-fluorophenylacetyl)-2,2-dimethyl-1,3-dioxane-4,6-dione. This method is distinguished by its mild reaction conditions and straightforward purification of the product. We provide in-depth explanations for key experimental choices, a step-by-step protocol, and guidance on troubleshooting and safety.
Introduction: The Synthetic Utility of Acylated Meldrum's Acid
Meldrum's acid is a uniquely acidic cyclic malonic acid derivative (pKa ≈ 4.97) that serves as a versatile building block in organic synthesis.[1][2] Its high acidity facilitates the formation of a stable enolate, which can readily participate in a variety of carbon-carbon bond-forming reactions. The acylation of Meldrum's acid at the C5 position yields 5-acyl derivatives, which are valuable synthetic intermediates.[3][4] These compounds can be readily transformed into β-keto esters by alcoholysis, providing a powerful alternative to traditional methods like the Claisen condensation.[5]
The target molecule, 5-(4-fluorophenylacetyl)-2,2-dimethyl-1,3-dioxane-4,6-dione, is a precursor for various biologically active compounds, leveraging the common practice of incorporating fluorine to enhance metabolic stability and binding affinity.[6][7] This protocol details a reliable method for its synthesis using a DCC/DMAP coupling strategy, which is well-suited for laboratories in academic and industrial drug discovery settings.
The Chemistry: Mechanism and Rationale
The direct reaction between a carboxylic acid and Meldrum's acid is not feasible due to the poor leaving group nature of the hydroxyl group. The core of this procedure is the in situ activation of the carboxylic acid using N,N'-dicyclohexylcarbodiimide (DCC).
2.1. Role of DCC: The Activating Agent
DCC is a powerful dehydrating agent widely used to facilitate the formation of esters and amides from carboxylic acids.[8][9][10] The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate.[11][12] This intermediate effectively converts the hydroxyl of the carboxylic acid into an excellent leaving group, priming it for nucleophilic attack.[13]
2.2. Role of DMAP: The Acyl Transfer Catalyst
While the O-acylisourea intermediate can be directly attacked by the Meldrum's acid enolate, the reaction rate can be slow. 4-(Dimethylamino)pyridine (DMAP) is employed as a superior nucleophilic catalyst to accelerate the acylation significantly.[14][15] DMAP is more nucleophilic than the Meldrum's acid enolate and rapidly attacks the O-acylisourea intermediate. This forms a new, even more reactive intermediate, an N-acylpyridinium salt.[16][17] This "active ester" is highly susceptible to nucleophilic attack by the Meldrum's acid enolate, leading to the formation of the desired C-C bond and regenerating the DMAP catalyst.[12][18]
2.3. The Byproduct: Dicyclohexylurea (DCU)
A key feature of DCC-mediated couplings is the formation of dicyclohexylurea (DCU) as a byproduct.[8][19] DCU is a stable urea derivative that is largely insoluble in most common organic solvents, including the dichloromethane (DCM) used in this protocol.[20][21] This low solubility is advantageous, as the majority of the DCU precipitates from the reaction mixture and can be easily removed by simple filtration.[22]
Materials and Equipment
Reagent Properties and Sourcing
| Reagent | Formula | MW ( g/mol ) | M.P. (°C) | Supplier (Example) |
| Meldrum's acid | C₆H₈O₄ | 144.13 | 94-95 (dec.)[1] | Sigma-Aldrich |
| 4-Fluorophenylacetic acid | C₈H₇FO₂ | 154.14 | 81-83[23] | Thermo Scientific Chemicals[24] |
| N,N'-Dicyclohexylcarbodiimide (DCC) | C₁₃H₂₂N₂ | 206.33 | 34-35[25] | Sigma-Aldrich |
| 4-(Dimethylamino)pyridine (DMAP) | C₇H₁₀N₂ | 122.17 | 110-113 | Sigma-Aldrich |
| Dichloromethane (DCM), Anhydrous | CH₂Cl₂ | 84.93 | -96.7 | Acros Organics |
| Hydrochloric Acid (HCl), 1 M | HCl | 36.46 | N/A | Fisher Scientific |
| Sodium Sulfate, Anhydrous | Na₂SO₄ | 142.04 | 884 | VWR Chemicals |
Experimental Protocol
Reaction Workflow Diagram
Caption: Workflow for the synthesis of 5-(4-Fluorophenylacetyl)-Meldrum's acid.
Step-by-Step Procedure
Note: This reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvent to prevent quenching of the reactive intermediates by moisture.
-
Reagent Preparation: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add Meldrum's acid (1.44 g, 10.0 mmol, 1.0 equiv) and 4-fluorophenylacetic acid (1.70 g, 11.0 mmol, 1.1 equiv).
-
Solvent and Catalyst Addition: Add 80 mL of anhydrous dichloromethane (DCM) to the flask. Stir until all solids have dissolved. Add 4-(dimethylamino)pyridine (DMAP) (0.12 g, 1.0 mmol, 0.1 equiv).
-
Cooling: Place the flask in an ice-water bath and stir the solution for 15 minutes until the internal temperature reaches 0 °C.
-
DCC Addition: In a separate beaker, dissolve N,N'-dicyclohexylcarbodiimide (DCC) (2.48 g, 12.0 mmol, 1.2 equiv) in 20 mL of anhydrous DCM. Add this DCC solution to the reaction mixture dropwise via an addition funnel over 20-30 minutes, ensuring the internal temperature does not rise above 5 °C. A white precipitate (DCU) will begin to form.
-
Reaction: Stir the reaction mixture at 0 °C for an additional 2 hours. Afterwards, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 12-16 hours (overnight).
-
DCU Removal: Set up a Büchner funnel with a pad of Celite. Filter the reaction mixture under vacuum to remove the precipitated dicyclohexylurea (DCU). Wash the filter cake with a small amount of cold DCM (2 x 10 mL) to recover any trapped product.[21][22]
-
Aqueous Work-up: Transfer the combined filtrate to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2 x 50 mL) and saturated aqueous NaCl (brine) (1 x 50 mL). The acidic wash removes any residual DMAP.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. This will yield the crude product as a pale yellow solid.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes. Dissolve the crude product in a minimal amount of hot ethyl acetate and add hexanes dropwise until the solution becomes cloudy. Allow the solution to cool slowly to room temperature and then place it in a refrigerator (4 °C) to maximize crystal formation.
-
Final Product Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry under high vacuum to a constant weight. The product, 5-(4-fluorophenylacetyl)-2,2-dimethyl-1,3-dioxane-4,6-dione, typically exists in its enol form.[5]
Safety and Handling Precautions
-
N,N'-Dicyclohexylcarbodiimide (DCC): DCC is a potent sensitizer and can cause severe allergic skin reactions upon contact. It is also toxic if inhaled or swallowed. Always handle DCC in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.[9][25]
-
4-Fluorophenylacetic Acid: Causes skin and serious eye irritation. May cause respiratory irritation.[24] Avoid inhalation of dust and contact with skin and eyes.
-
Dichloromethane (DCM): DCM is a volatile and suspected carcinogenic solvent. All operations involving DCM should be performed in a certified chemical fume hood.
-
General: A thorough risk assessment should be performed before starting any chemical synthesis. Review the Safety Data Sheets (SDS) for all reagents used in this procedure.
Mechanistic Visualization
Caption: Simplified mechanism of DCC/DMAP-mediated acylation of Meldrum's acid.
References
- 1. Meldrum's acid - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. uwspace.uwaterloo.ca [uwspace.uwaterloo.ca]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. chemimpex.com [chemimpex.com]
- 8. The reactions of N,N'-Dicyclohexylcarbodiimide_Chemicalbook [chemicalbook.com]
- 9. N,N'-Dicyclohexylcarbodiimide - Wikipedia [en.wikipedia.org]
- 10. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 11. The Role of Dicyclohexylcarbodiimide (DCC) in Peptide Synthesis - Creative Peptides [creative-peptides.com]
- 12. Steglich Esterification [organic-chemistry.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. nbinno.com [nbinno.com]
- 15. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 16. pubs.acs.org [pubs.acs.org]
- 17. The DMAP-catalyzed acetylation of alcohols--a mechanistic study (DMAP = 4-(dimethylamino)pyridine) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Steglich esterification - Wikipedia [en.wikipedia.org]
- 19. thieme-connect.com [thieme-connect.com]
- 20. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
- 23. 4-Fluorophenylacetic acid | 405-50-5 [chemicalbook.com]
- 24. 4-Fluorophenylacetic acid, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 25. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
scale-up synthesis of 5-(2-(4-Fluorophenyl)acetyl)-2,2-dimethyl-1,3-dioxane-4,6-dione
An Application Guide for the Scalable Synthesis of 5-(2-(4-Fluorophenyl)acetyl)-2,2-dimethyl-1,3-dioxane-4,6-dione
Introduction: The Strategic Importance of an Acylated Meldrum's Acid Derivative
This compound is a pivotal chemical intermediate, most notably in the synthesis of Ezetimibe, a cholesterol-lowering agent.[1][2] Ezetimibe's complex stereochemistry demands high-purity precursors, making the robust and scalable production of this acylated Meldrum's acid derivative a critical step in the overall drug manufacturing process.[2][3] This document provides a detailed guide for its scale-up synthesis, grounded in established chemical principles and process safety.
The synthesis hinges on the C-acylation of 2,2-dimethyl-1,3-dioxane-4,6-dione, commonly known as Meldrum's acid.[4][5] The unique acidity of the C-5 methylene protons of Meldrum's acid (pKa ≈ 4.97) makes it an exceptional substrate for generating a stable carbanion, which can then act as a potent nucleophile.[6][7] This application note will detail the reaction mechanism, provide a vetted scale-up protocol, and discuss the critical process parameters that ensure a high-yield, high-purity outcome.
Pillar 1: The Underlying Chemistry and Mechanistic Rationale
The core of this synthesis is the nucleophilic acyl substitution reaction between the enolate of Meldrum's acid and 4-fluorophenylacetyl chloride. The reaction proceeds through a well-understood mechanism that is highly efficient and adaptable to large-scale production.
Mechanism of Acylation:
-
Deprotonation: Meldrum's acid is a strong carbon acid due to the inductive effect of the two carbonyl groups and the conformational strain of the six-membered ring.[6][7] In the presence of a mild base, such as pyridine, the C-5 proton is readily abstracted to form a resonance-stabilized enolate. Pyridine is an ideal choice as it is strong enough to deprotonate Meldrum's acid but not so strong as to promote self-condensation or other side reactions.
-
Nucleophilic Attack: The resulting enolate anion is a powerful nucleophile. It attacks the electrophilic carbonyl carbon of 4-fluorophenylacetyl chloride.[6]
-
Tetrahedral Intermediate Formation: This attack forms a transient tetrahedral intermediate.
-
Chloride Elimination & Product Formation: The intermediate collapses, expelling a chloride ion and forming the C-C bond, which yields the final acylated product. The pyridine serves a dual purpose by also sequestering the hydrogen chloride (HCl) generated during the reaction, forming pyridinium hydrochloride and driving the equilibrium towards the product.[4]
The final product, a β-dicarbonyl compound, exists predominantly in its more stable enol tautomer.[4][8]
Pillar 2: Scale-Up Protocol & Experimental Design
Transitioning a synthesis from the bench to a larger scale requires meticulous attention to safety, reagent stoichiometry, thermal management, and purification efficiency. This protocol is designed for a nominal 1 mole scale synthesis.
Safety & Hazard Management
-
Meldrum's Acid: Can cause skin, eye, and respiratory irritation.[9][10] Handle in a well-ventilated area and wear appropriate personal protective equipment (PPE).
-
4-Fluorophenylacetyl Chloride: Corrosive and a lachrymator. Reacts with moisture. Handle exclusively in a fume hood with acid-resistant gloves and safety goggles.
-
Pyridine: Flammable, toxic, and has a strong, unpleasant odor. Work in a well-ventilated fume hood and avoid ignition sources.
-
Dichloromethane (DCM): Volatile and a suspected carcinogen. All operations should be performed in a fume hood to minimize inhalation exposure.
-
General Precautions: The reaction is exothermic. Ensure the reaction vessel is equipped with efficient cooling and temperature monitoring. An inert atmosphere (Nitrogen or Argon) is crucial to prevent moisture from compromising the acyl chloride.[4]
Materials & Reagents Data
| Reagent | Formula | MW ( g/mol ) | Moles | Molar Eq. | Quantity | Density (g/mL) |
| Meldrum's Acid | C₆H₈O₄ | 144.13 | 1.00 | 1.00 | 144.1 g | - |
| 4-Fluorophenylacetyl Chloride | C₈H₆ClFO | 172.58 | 1.05 | 1.05 | 181.2 g | 1.28 |
| Pyridine (anhydrous) | C₅H₅N | 79.10 | 2.20 | 2.20 | 174.0 g | 0.98 |
| Dichloromethane (DCM, anhydrous) | CH₂Cl₂ | 84.93 | - | - | ~1.5 L | 1.33 |
Experimental Workflow
Detailed Step-by-Step Protocol
-
Vessel Preparation: Equip a 3 L, three-necked, round-bottomed flask with a mechanical stirrer, a temperature probe, a nitrogen inlet, and a 250 mL pressure-equalizing dropping funnel. Flame-dry the entire apparatus under a stream of nitrogen and allow it to cool to room temperature.
-
Initial Charging: To the flask, add Meldrum's acid (144.1 g, 1.00 mol) and anhydrous dichloromethane (DCM, 600 mL). Stir the mixture to achieve a solution.
-
Cooling and Base Addition: Cool the flask to 0°C using an ice-water bath. Once the temperature is stable, add anhydrous pyridine (174.0 g, 2.20 mol) slowly via the dropping funnel over 15-20 minutes, ensuring the internal temperature does not exceed 5°C. A clear, colorless solution should result.[4]
-
Acyl Chloride Preparation: In a separate dry flask, prepare a solution of 4-fluorophenylacetyl chloride (181.2 g, 1.05 mol) in anhydrous DCM (400 mL).
-
Acylation Reaction: Add the 4-fluorophenylacetyl chloride solution to the reaction mixture via the dropping funnel over a period of 2-3 hours. Crucially, maintain the internal temperature at 0-5°C throughout the addition. After the addition is complete, stir the now orange and cloudy mixture for an additional hour at 0°C.[4]
-
Reaction Completion: Remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Continue stirring for 1-2 hours at room temperature to ensure the reaction goes to completion.
-
Work-up and Neutralization: In a separate large vessel (e.g., a 5 L separatory funnel), prepare a mixture of crushed ice (approx. 1 kg) and 2 N hydrochloric acid (1 L). Slowly pour the reaction mixture into the iced acid with vigorous stirring.
-
Extraction and Separation: Transfer the entire mixture to the separatory funnel. Separate the organic (DCM) layer. Extract the aqueous layer twice more with 250 mL portions of DCM.[4]
-
Washing: Combine all the organic extracts. Wash the combined organic phase sequentially with 2 N hydrochloric acid (2 x 300 mL) and saturated sodium chloride (brine) solution (1 x 300 mL). This removes residual pyridine and water.[4]
-
Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), then filter. Remove the solvent under reduced pressure using a rotary evaporator. This will yield the product as a pale-yellow solid.[4]
-
Final Product: The resulting solid is often of sufficient purity for subsequent steps. If higher purity is required, it can be recrystallized from a suitable solvent system like ether-hexane.[4] The expected yield is typically high, often exceeding 90%.
Pillar 3: Trustworthiness and Self-Validation
The integrity of this protocol relies on careful monitoring and characterization.
-
In-Process Controls (IPCs): For rigorous process control, thin-layer chromatography (TLC) can be used to monitor the consumption of the Meldrum's acid starting material.
-
Product Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques:
-
¹H NMR: Expect characteristic peaks for the aromatic protons, the methylene group of the acetyl chain, the singlet for the two methyl groups on the dioxane ring, and a broad signal for the enolic proton.
-
LC-MS: To confirm the molecular weight and assess purity.
-
Melting Point: Compare with literature values for confirmation of purity.
-
By adhering to this detailed protocol and its underlying principles, researchers and drug development professionals can confidently and safely execute the scale-up synthesis of this vital pharmaceutical intermediate.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. Meldrum's acid - Wikipedia [en.wikipedia.org]
- 7. Synthesis, Characterization, and Biological Evaluation of Meldrum’s Acid Derivatives: Dual Activity and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. aksci.com [aksci.com]
- 10. alkalimetals.com [alkalimetals.com]
Catalytic Applications of 5-(2-(4-Fluorophenyl)acetyl)-2,2-dimethyl-1,3-dioxane-4,6-dione: A Guide for Synthetic Chemists
This technical guide provides researchers, scientists, and drug development professionals with detailed application notes and protocols for the catalytic use of 5-(2-(4-Fluorophenyl)acetyl)-2,2-dimethyl-1,3-dioxane-4,6-dione . This compound, a derivative of Meldrum's acid, serves as a highly versatile and reactive intermediate in modern organic synthesis. Its unique structural features, combining the high acidity of the Meldrum's acid moiety with a reactive acyl group, make it an excellent precursor for a range of catalytic transformations.[1][2][3] This document will focus on two primary catalytic applications: the synthesis of substituted β-ketoesters and the intramolecular Friedel-Crafts acylation for the construction of cyclic ketone frameworks.
Introduction to 5-Acyl Meldrum's Acids
Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) is a cyclic diester renowned for the high acidity of its C5 methylene protons (pKa ≈ 4.97).[4] This property facilitates its ready acylation to form 5-acyl derivatives like the title compound. These acylated products are stable, often crystalline, solids that serve as valuable acylating agents and precursors to acylketenes upon thermal decomposition.[3] The presence of the 4-fluorophenyl group in this compound makes it a particularly relevant intermediate in pharmaceutical synthesis, where this moiety is a common structural motif.[5]
Application 1: Synthesis of Substituted β-Ketoesters via Catalytic Acylation and Alcoholysis
One of the most powerful applications of 5-acyl Meldrum's acids is in the synthesis of β-ketoesters. These motifs are fundamental building blocks in the synthesis of a vast array of biologically active molecules and natural products.[6][7] The general strategy involves the acylation of Meldrum's acid, followed by alcoholysis of the resulting 5-acyl derivative. The acylation step itself can be facilitated by catalytic amounts of a coupling agent.
Mechanistic Rationale
The synthesis of the target compound, this compound, is typically achieved by reacting Meldrum's acid with an activated form of 4-fluorophenylacetic acid. Common activating agents include acyl chlorides or the use of carbodiimides with a catalytic amount of an acylation catalyst like 4-(dimethylamino)pyridine (DMAP).[6][7] Once formed, the 5-acyl Meldrum's acid is a stable intermediate that can be readily purified.
The subsequent alcoholysis step proceeds by nucleophilic attack of an alcohol on one of the carbonyl groups of the dioxane-dione ring. This leads to the opening of the ring and, upon heating, the elimination of acetone and carbon dioxide to yield the desired β-ketoester. This process is often referred to as a "traceless" activation, as the Meldrum's acid moiety is completely removed in the form of volatile byproducts.
Figure 1: Workflow for β-ketoester synthesis.
Experimental Protocol: Synthesis of tert-Butyl 3-oxo-4-(4-fluorophenyl)butanoate
This protocol details the synthesis of a representative β-ketoester using the title compound as the key intermediate.
Part A: Synthesis of this compound
-
Reagent Preparation: To a solution of 4-fluorophenylacetic acid (1.0 eq) and Meldrum's acid (1.0 eq) in dichloromethane (DCM, 0.2 M) at 0 °C, add 4-(dimethylamino)pyridine (DMAP, 0.1 eq).
-
Coupling Reaction: Slowly add a solution of N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq) in DCM to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct. Wash the filtrate with 1 M HCl, saturated NaHCO₃, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Part B: Alcoholysis to form the β-Ketoester
-
Reaction Setup: Dissolve the purified this compound (1.0 eq) in tert-butanol (excess).
-
Thermal Decomposition: Reflux the solution until the starting material is consumed (monitor by TLC). The reaction typically takes 2-4 hours.
-
Isolation: Remove the excess tert-butanol under reduced pressure. The resulting crude oil is the desired β-ketoester, which can be purified by vacuum distillation or column chromatography.
| Parameter | Value | Reference |
| Typical Yield (Acylation) | 65-96% | [6] |
| Typical Yield (Alcoholysis) | High | [6] |
| Catalyst Loading (DMAP) | 5-10 mol% | [6] |
| Reaction Temperature (Acylation) | 0 °C to RT | [6] |
| Reaction Temperature (Alcoholysis) | Reflux | [6] |
Application 2: Lewis Acid-Catalyzed Intramolecular Friedel-Crafts Acylation
Acylated Meldrum's acid derivatives are excellent precursors for intramolecular Friedel-Crafts acylations, providing a mild and efficient route to cyclic ketones such as indanones, tetralones, and benzosuberones.[8][9][10] The title compound is ideally structured to undergo such a cyclization to form a 7-fluoro-2,3-dihydro-1H-inden-1-one derivative.
Mechanistic Rationale
In the presence of a Lewis acid catalyst (e.g., metal triflates like Sc(OTf)₃ or Bi(OTf)₃), the 5-acyl Meldrum's acid derivative is activated.[8][9] The Lewis acid coordinates to the carbonyl oxygen atoms, enhancing the electrophilicity of the acyl group. This facilitates an intramolecular electrophilic aromatic substitution, where the pendant fluorophenyl ring acts as the nucleophile. The subsequent loss of the Meldrum's acid moiety as acetone and CO₂ drives the reaction to completion.[1][2] This method is advantageous due to its mild reaction conditions and tolerance of a wide range of functional groups.[8][10]
Figure 2: Pathway for Friedel-Crafts acylation.
Experimental Protocol: Synthesis of 7-Fluoro-2,3-dihydro-1H-inden-1-one
-
Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent (e.g., 1,2-dichloroethane or nitromethane), add the Lewis acid catalyst (e.g., Bi(OTf)₃, 5-10 mol%).
-
Reaction Conditions: Stir the reaction mixture at a temperature ranging from room temperature to 80 °C, depending on the catalyst and substrate reactivity.
-
Monitoring: Monitor the progress of the reaction by TLC or GC-MS until the starting material is consumed.
-
Quenching and Work-up: Upon completion, cool the reaction to room temperature and quench with water or saturated NaHCO₃ solution. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
| Catalyst | Typical Loading (mol%) | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| Bi(OTf)₃ | 5 | DCE | 80 | >90 | [8] |
| Sc(OTf)₃ | 5 | MeNO₂ | 25 | >90 | [8] |
| FeCl₃ | 10 | DCE | 80 | ~85 | [8] |
| AlCl₃ | 100 | DCE | 25 | ~70 | [8] |
Conclusion
This compound stands as a powerful and versatile intermediate for catalytic applications in organic synthesis. Its utility in the preparation of valuable β-ketoesters and in the efficient, Lewis acid-catalyzed construction of cyclic ketones like indanones highlights the synthetic power of Meldrum's acid derivatives. The protocols and data presented herein provide a solid foundation for researchers to leverage this compound in their synthetic endeavors, particularly in the fields of medicinal chemistry and drug development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Meldrum's acids and 5-alkylidene Meldrum's acids in catalytic carbon-carbon bond-forming processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Application and toxicological of 2,2-Dimethyl-1,3-dioxane-4,6-dione_Chemicalbook [chemicalbook.com]
- 4. Meldrum's acid - Wikipedia [en.wikipedia.org]
- 5. 5-(2-(4-Fluorophenyl)acetyl)-2,2-dimethyl-1,3-dioxane-4,6-dione_TargetMol [targetmol.com]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis of β-ketoesters from renewable resources and Meldrum's acid - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Meldrum's acids as acylating agents in the catalytic intramolecular Friedel-Crafts reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. uwspace.uwaterloo.ca [uwspace.uwaterloo.ca]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-(2-(4-Fluorophenyl)acetyl)-2,2-dimethyl-1,3-dioxane-4,6-dione
Welcome to the technical support center for the synthesis of 5-(2-(4-Fluorophenyl)acetyl)-2,2-dimethyl-1,3-dioxane-4,6-dione. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthesis, improve yields, and troubleshoot common experimental challenges. Our approach is rooted in mechanistic understanding and practical, field-tested experience.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial queries regarding the synthesis of this compound.
Q1: What is the most common and reliable method for synthesizing this compound?
The most widely employed and dependable method is the acylation of Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) with a reactive derivative of 4-fluorophenylacetic acid, typically 4-fluorophenylacetyl chloride. This reaction is generally carried out in an inert solvent in the presence of a base to neutralize the HCl byproduct. A well-established, analogous procedure is detailed in Organic Syntheses, which can be adapted for this specific substrate.[1]
Q2: My yield of the desired product is consistently low. What are the most likely causes?
Low yields can stem from several factors:
-
Purity of Starting Materials: Impurities in Meldrum's acid or 4-fluorophenylacetyl chloride can significantly impact the reaction efficiency. It is highly recommended to use recrystallized Meldrum's acid.[1]
-
Reaction Conditions: Suboptimal temperature, reaction time, or inefficient mixing can lead to incomplete conversion or degradation of the product.
-
Moisture: The presence of water can hydrolyze the acyl chloride and deactivate the Meldrum's acid anion.
-
Side Reactions: Competing side reactions, such as O-acylation or decomposition of the product, can reduce the yield of the desired C-acylated product.
-
Workup and Purification: Product loss during the workup and purification steps is a common issue. The product can be sensitive to prolonged exposure to acidic or basic conditions and high temperatures.
Q3: What is the expected appearance and stability of the final product?
The product, this compound, is typically a pale-yellow solid.[1] Like many 5-acyl Meldrum's acid derivatives, it exists predominantly in the enol form. These compounds can be thermally unstable and may decompose upon heating.[2][3] For long-term storage, it is advisable to keep the product in a cool, dry, and dark environment. Some acyl Meldrum's acids are known to decompose over several months at room temperature.[3]
Q4: Can I use 4-fluorophenylacetic acid directly instead of the acyl chloride?
Yes, it is possible to use 4-fluorophenylacetic acid directly. However, this requires the use of a coupling agent to activate the carboxylic acid. Common coupling agents for this purpose include carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC).[1][3] The use of CDI is often preferred as it can lead to milder reaction conditions and cleaner reactions.[3]
Troubleshooting Guide
This section provides a more in-depth look at specific problems you may encounter during the synthesis and offers structured solutions.
Problem 1: Low or No Product Formation
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Impure Meldrum's Acid | Recrystallize Meldrum's acid from a suitable solvent such as acetone or acetone-hexane before use.[1] | Impurities can interfere with the deprotonation of Meldrum's acid and subsequent acylation. |
| Inactive 4-Fluorophenylacetyl Chloride | Use freshly distilled or newly purchased 4-fluorophenylacetyl chloride. Ensure it has been stored under anhydrous conditions. | Acyl chlorides are susceptible to hydrolysis. The presence of 4-fluorophenylacetic acid from hydrolysis will not react under standard basic conditions without a coupling agent. |
| Insufficient Base | Use at least two equivalents of a suitable base like pyridine. | One equivalent of base is required to deprotonate Meldrum's acid, and a second equivalent is needed to neutralize the HCl generated during the reaction. |
| Presence of Moisture | Flame-dry all glassware and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[1] | Water will react with the acyl chloride and the Meldrum's acid anion, preventing the desired reaction. |
| Incorrect Reaction Temperature | Maintain the recommended temperature profile. Typically, the reaction is started at a low temperature (e.g., 0 °C) and then allowed to warm to room temperature.[1] | Low temperatures control the initial exothermic reaction and minimize side reactions. Allowing the reaction to warm ensures it goes to completion. |
Problem 2: Formation of Multiple Byproducts
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| O-Acylation | Use a non-nucleophilic base or a milder acylation agent like an imidazolide generated in situ from the carboxylic acid and CDI.[3] | Stronger bases can favor O-acylation of the enolate intermediate. Milder conditions can promote the desired C-acylation. |
| Di-acylation | This is generally not a significant issue with Meldrum's acid as the mono-acylated product is highly enolized and less reactive towards further acylation.[4] | The acidity of the enolic proton on the mono-acylated product is much lower than that of the starting Meldrum's acid. |
| Decomposition of the Product | Avoid prolonged reaction times at elevated temperatures. During workup, use mild acidic washes (e.g., cold, dilute HCl) and avoid strong bases.[1] | Acyl Meldrum's acids can undergo thermal decomposition, especially when heated.[2][3] |
| Self-condensation of 4-Fluorophenylacetyl Chloride | Add the acyl chloride solution slowly to the reaction mixture containing Meldrum's acid and the base. | Slow addition ensures that the acyl chloride reacts with the Meldrum's acid anion rather than with another molecule of itself. |
Problem 3: Difficulties in Product Purification
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Product is an Oil or Gummy Solid | After the initial workup, try triturating the crude product with a non-polar solvent like hexane or a mixture of ether and hexane to induce crystallization.[1] | This helps to remove non-polar impurities and can facilitate the crystallization of the desired product. |
| Co-elution of Impurities during Chromatography | If column chromatography is necessary, use a silica gel column with a gradient elution system, starting with a non-polar solvent system and gradually increasing the polarity. | Acyl Meldrum's acids can be somewhat unstable on silica gel, so prolonged chromatography should be avoided.[5] |
| Product Contaminated with Pyridine Hydrochloride | Ensure thorough washing of the organic layer with cold, dilute acid (e.g., 2N HCl) during the workup to remove all pyridine and its salts.[1] | Pyridine hydrochloride is water-soluble and can be effectively removed by acidic washes. |
| Product Hydrolysis during Workup | Minimize the contact time with aqueous acidic and basic solutions. Perform extractions and washes efficiently. | The 1,3-dioxane-4,6-dione ring can be susceptible to hydrolysis under harsh pH conditions. |
Experimental Protocols
Recommended Synthesis Protocol
This protocol is an adaptation of the well-established procedure from Organic Syntheses for the acylation of Meldrum's acid.[1]
Materials:
-
Meldrum's acid (recrystallized)
-
4-Fluorophenylacetyl chloride
-
Anhydrous pyridine
-
Anhydrous dichloromethane (DCM)
-
2 N Hydrochloric acid
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate
Procedure:
-
In a flame-dried, three-necked round-bottomed flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve Meldrum's acid (1.0 eq) in anhydrous DCM.
-
Cool the flask in an ice bath to 0 °C.
-
Under a nitrogen atmosphere, add anhydrous pyridine (2.5 eq) to the stirred solution over 10 minutes.
-
Prepare a solution of 4-fluorophenylacetyl chloride (1.0 eq) in anhydrous DCM in the dropping funnel.
-
Add the 4-fluorophenylacetyl chloride solution dropwise to the reaction mixture over 1-2 hours, maintaining the temperature at 0 °C.
-
After the addition is complete, continue stirring the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 1-2 hours.
-
Pour the reaction mixture into a separatory funnel containing crushed ice and 2 N HCl.
-
Separate the organic layer. Extract the aqueous layer twice with DCM.
-
Combine the organic layers and wash twice with cold 2 N HCl, followed by one wash with saturated brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product, a pale-yellow solid, can be further purified by recrystallization from a suitable solvent system like ether-hexane.[1]
Reaction Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Reaction Mechanism
The reaction proceeds via a nucleophilic acyl substitution mechanism.
Caption: Mechanism of acylation of Meldrum's acid.
References
Technical Support Center: Synthesis of 5-(2-(4-Fluorophenyl)acetyl)-2,2-dimethyl-1,3-dioxane-4,6-dione
Welcome to the technical support center for the synthesis of 5-(2-(4-Fluorophenyl)acetyl)-2,2-dimethyl-1,3-dioxane-4,6-dione. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges encountered during this synthetic procedure. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure a successful and efficient synthesis.
Introduction to the Synthesis
The synthesis of this compound is a crucial step in the preparation of various pharmaceutical intermediates. The primary reaction involves the acylation of Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) with 4-fluorophenylacetyl chloride in the presence of a base, typically pyridine. While the reaction is generally robust, several side products can arise, impacting yield and purity. This guide will address the identification, prevention, and remediation of these common issues.
Main Reaction Pathway
The core of the synthesis is the C-acylation of the highly acidic methylene proton of Meldrum's acid. The reaction is typically carried out in an inert solvent like dichloromethane (DCM) at reduced temperatures to control its exothermicity.
Caption: Main reaction pathway for the synthesis of the target molecule.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common problems encountered during the synthesis, their probable causes, and recommended solutions.
FAQ 1: Low or No Product Formation
Question: I am observing a very low yield of my desired product, or in some cases, no product at all. What could be the issue?
Answer:
Several factors can contribute to low or no product formation. A systematic approach to troubleshooting is recommended.
Possible Causes and Solutions:
| Cause | Recommended Action | Scientific Rationale |
| Poor Quality Reagents | Ensure Meldrum's acid is dry and freshly recrystallized if necessary. Use freshly distilled 4-fluorophenylacetyl chloride and anhydrous pyridine.[1] | Meldrum's acid is susceptible to hydrolysis. Moisture in the reaction will hydrolyze the acyl chloride and deactivate the Meldrum's acid enolate. |
| Incomplete Deprotonation | Use a sufficient excess of pyridine (typically 2-2.5 equivalents) to ensure complete deprotonation of Meldrum's acid and to neutralize the HCl byproduct. | Pyridine acts as both a base to form the reactive enolate of Meldrum's acid and as a scavenger for the hydrochloric acid generated during the reaction.[1] |
| Incorrect Reaction Temperature | Maintain a low temperature (0 °C to -10 °C) during the addition of 4-fluorophenylacetyl chloride. | The acylation reaction is exothermic. Low temperatures help to control the reaction rate and minimize the formation of side products. |
| Insufficient Reaction Time | Monitor the reaction progress using Thin Layer Chromatography (TLC). | Incomplete reactions are a common cause of low yields. Ensure the reaction is allowed to proceed to completion. |
FAQ 2: Presence of a Major Side Product with a Higher Rf Value on TLC
Question: My TLC plate shows a significant spot with a higher Rf value than my product, and my overall yield is reduced. What is this byproduct?
Answer:
A common side product in the acylation of Meldrum's acid is the diacylated product. However, with a sterically demanding acylating agent like 4-fluorophenylacetyl chloride, this is less likely. A more probable cause is the formation of unwanted esters through reaction with any alcohol impurities or from side reactions of the acyl chloride.
Troubleshooting Protocol: Side Product Identification
-
Isolate the Byproduct: If possible, separate the byproduct from the main product using column chromatography.
-
Spectroscopic Analysis: Obtain ¹H NMR, ¹³C NMR, and IR spectra of the isolated byproduct.
-
Compare Spectra: Compare the obtained spectra with those of the starting materials and the expected product. The absence of the characteristic Meldrum's acid protons and the presence of signals corresponding to the 4-fluorophenylacetyl group attached to another moiety can provide clues.
FAQ 3: My Product Decomposes During Workup or Purification
Question: I seem to be losing my product during the aqueous workup or when I try to purify it by column chromatography. What is causing this instability?
Answer:
The target molecule, a β-keto ester derivative of Meldrum's acid, is susceptible to both hydrolysis and decarboxylation under certain conditions.
Pathways for Product Degradation:
Caption: Major degradation pathways for the target molecule.
Solutions to Minimize Degradation:
-
Aqueous Workup: Perform the aqueous workup quickly and at low temperatures. Use a mildly acidic solution (e.g., dilute HCl) to neutralize the pyridine, followed by a brine wash. Avoid strongly acidic or basic conditions.
-
Column Chromatography: Use a less acidic grade of silica gel or neutralize the silica gel with a small amount of a non-nucleophilic base (e.g., triethylamine in the eluent). Run the column with a non-polar solvent system and avoid prolonged exposure of the product to the silica.
-
Recrystallization: This is often the preferred method of purification. A solvent system of diethyl ether/hexane or dichloromethane/hexane is often effective for recrystallizing acylated Meldrum's acid derivatives.[1]
FAQ 4: Identification of Common Side Products
Question: What are the most likely side products in this reaction and how can I identify them?
Answer:
Understanding the potential side reactions is key to troubleshooting.
Caption: Potential side product formation pathways.
Common Side Products and Their Identification:
| Side Product | Formation Mechanism | Identification |
| Diacylated Meldrum's Acid | Reaction of the mono-acylated product with another equivalent of the acyl chloride. Less common with bulky acylating agents. | Higher molecular weight observed by MS. Absence of the acidic enolic proton in ¹H NMR. |
| 4-Fluorophenylacetic Acid | Hydrolysis of 4-fluorophenylacetyl chloride by trace amounts of water in the reaction mixture. | Acidic nature; can be removed by a basic wash during workup. Characteristic carboxylic acid peak in IR spectrum (~1700 cm⁻¹ and broad O-H stretch). |
| N-acylpyridinium Adducts | Reaction of 4-fluorophenylacetyl chloride with pyridine. These can be complex and may lead to colored impurities.[2][3] | Often colored and highly polar. Can be removed by acidic washes during workup. |
| Unreacted Meldrum's Acid | Incomplete reaction. | Lower Rf on TLC compared to the product. Can be removed by a mild basic wash, though this may risk hydrolysis of the product. |
Experimental Protocols
Protocol 1: Monitoring the Reaction by Thin Layer Chromatography (TLC)
A crucial aspect of a successful synthesis is the ability to monitor the reaction's progress.
-
Stationary Phase: Silica gel 60 F₂₅₄
-
Mobile Phase (Eluent): A mixture of ethyl acetate and hexane (e.g., 30:70 v/v) is a good starting point. Adjust the polarity as needed to achieve good separation (Rf of the product around 0.3-0.4).
-
Visualization:
-
UV Light (254 nm): Aromatic compounds will appear as dark spots.
-
Potassium Permanganate (KMnO₄) Stain: Will stain compounds with oxidizable functional groups.
-
Ceric Ammonium Molybdate (CAM) Stain: A general stain for organic compounds.
-
Protocol 2: Purification by Recrystallization
For obtaining a highly pure product, recrystallization is often superior to column chromatography.
-
Dissolution: Dissolve the crude product in a minimal amount of a suitable solvent in which it is soluble at elevated temperatures (e.g., dichloromethane or diethyl ether).
-
Precipitation: Slowly add a non-polar solvent in which the product is insoluble (e.g., hexane or pentane) until the solution becomes cloudy.
-
Crystallization: Gently heat the mixture until it becomes clear again, then allow it to cool slowly to room temperature, and finally in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold non-polar solvent, and dry under vacuum.
Spectroscopic Data for the Target Molecule (Reference)
While experimental data can vary slightly, the following are expected spectroscopic characteristics for this compound. The product exists predominantly in its enol form.
-
¹H NMR (in CDCl₃):
-
δ ~1.7 (s, 6H, C(CH₃)₂)
-
δ ~4.2 (s, 2H, -CH₂-)
-
δ ~7.0-7.3 (m, 4H, Ar-H)
-
δ ~15.0 (br s, 1H, enolic -OH)[1]
-
-
¹³C NMR (in CDCl₃):
-
δ ~27 (C(CH₃)₂)
-
δ ~45 (-CH₂-)
-
δ ~105 (O-C(CH₃)₂-O)
-
δ ~115-130 (Ar-C)
-
δ ~160-165 (C=O of Meldrum's acid)
-
δ ~195 (C=O of acyl group)
-
-
IR (KBr, cm⁻¹):
-
~3000-2800 (C-H stretch)
-
~1740 (C=O stretch of dioxane-dione)
-
~1680 (C=O stretch of the acyl group)
-
~1600 (C=C stretch of the enol and aromatic ring)
-
A broad absorption in the 3400-2500 region can be attributed to the enolic O-H.
-
By carefully considering these troubleshooting points and adhering to the recommended protocols, researchers can significantly improve the yield and purity of this compound.
References
Technical Support Center: Chromatographic Purification of 5-(2-(4-Fluorophenyl)acetyl)-2,2-dimethyl-1,3-dioxane-4,6-dione
This technical guide is designed for researchers, scientists, and professionals in drug development who are working with 5-(2-(4-Fluorophenyl)acetyl)-2,2-dimethyl-1,3-dioxane-4,6-dione, a derivative of Meldrum's acid. The unique chemical properties of this compound, particularly its acidity and potential for instability, can present challenges during chromatographic purification. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to ensure successful purification.
Understanding the Molecule: Key Properties Influencing Purification
This compound is a β-keto ester derivative of Meldrum's acid. Its purification by chromatography is influenced by several factors:
-
Acidity: The methylene protons on the C5 position of the Meldrum's acid ring are highly acidic (pKa ≈ 4.97), making the compound susceptible to interactions with the stationary phase and influencing its elution profile.[1][2]
-
Polarity: The presence of multiple carbonyl groups and the fluorine atom contributes to the molecule's overall polarity, which dictates the choice of mobile and stationary phases.
-
Stability: Acyl derivatives of Meldrum's acid can be sensitive to heat and certain nucleophiles, potentially leading to decomposition during purification.[1]
Troubleshooting Guide: Column Chromatography
This section addresses common issues encountered during the column chromatography of this compound.
Issue 1: Poor Separation of the Target Compound from Impurities
Question: I'm observing overlapping peaks or co-elution of my target compound with impurities during column chromatography. How can I improve the separation?
Answer:
Poor separation is a frequent challenge and can stem from several factors. A systematic approach is key to resolving this issue.
Root Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Inappropriate Mobile Phase | The polarity of the eluent is not optimized to create a sufficient difference in the retention times of the target compound and impurities. | Optimize the solvent system: • Systematic Solvent Screening: Use thin-layer chromatography (TLC) to test various solvent systems. A good starting point is a mixture of a non-polar solvent (e.g., hexane or cyclohexane) and a moderately polar solvent (e.g., ethyl acetate or dichloromethane). • Fine-tune Polarity: Adjust the ratio of the solvents to achieve a retention factor (Rf) of approximately 0.3 for the target compound on the TLC plate.[3] This often translates to good separation on a column. • Ternary Mixtures: Consider adding a small percentage of a third solvent (e.g., a few drops of triethylamine if acidic impurities are sticking to the silica, or a small amount of methanol for highly polar impurities) to improve separation. |
| Column Overloading | Too much crude material has been loaded onto the column, exceeding its separation capacity. | Reduce the sample load: • General Rule: A common guideline is to use a silica gel to crude product ratio of at least 30:1 (w/w). For difficult separations, this ratio may need to be increased to 50:1 or even 100:1.[3] |
| Improper Column Packing | An unevenly packed column with channels or cracks will lead to a non-uniform flow of the mobile phase, causing band broadening and poor separation.[4] | Ensure proper column packing: • Slurry Packing: For consistent results, pack the column using a slurry of silica gel in the initial mobile phase. This minimizes the generation of heat that can occur when dry packing with polar solvents and helps to create a homogenous stationary phase.[3] |
| Inappropriate Stationary Phase | Standard silica gel may not be the optimal stationary phase for this specific separation. | Consider alternative stationary phases: • Deactivated Silica: If you suspect your compound is degrading on the acidic silica surface, you can use deactivated (neutral) silica gel or add a small amount of a base like triethylamine (0.1-1%) to your eluent.[5] • Alumina or Florisil: For compounds that are highly sensitive to silica, alumina or Florisil can be effective alternatives.[5] |
Experimental Workflow for Optimizing Separation:
Caption: Workflow for troubleshooting poor chromatographic separation.
Issue 2: The Compound is Unstable on the Silica Gel Column
Question: My yield is very low after column chromatography, and I see multiple new spots on the TLC of the collected fractions that were not in the crude mixture. What is happening?
Answer:
This is a classic sign of compound decomposition on the stationary phase. The acidic nature of silica gel can catalyze the degradation of sensitive molecules like acyl Meldrum's acid derivatives.
Root Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Acid-Catalyzed Decomposition | The silanol groups (Si-OH) on the surface of silica gel are acidic and can promote hydrolysis or other degradation pathways of your compound. | Neutralize the stationary phase: • Pre-treat the column: Flush the packed column with your mobile phase containing 1% triethylamine, followed by the mobile phase without the additive, before loading your sample. This deactivates the acidic sites.[3] • Add a base to the eluent: Consistently use a mobile phase containing a small amount (0.1-1%) of a non-nucleophilic base like triethylamine or pyridine. |
| Prolonged Contact Time | The longer your compound remains on the column, the greater the opportunity for degradation. | Increase the elution speed: • Flash Chromatography: Use positive pressure (flash chromatography) to decrease the elution time.[6] • Optimize Solvent Polarity: After initial separation, you can gradually increase the polarity of the mobile phase to elute your compound faster. |
| Thermal Degradation | Meldrum's acid and its derivatives can decompose upon heating.[1] While less common at room temperature, heat can be generated when packing the column with dry silica and a polar solvent. | Use slurry packing: As mentioned before, slurry packing helps dissipate heat.[3] |
Verification of Compound Stability:
To confirm if your compound is unstable on silica, you can perform a simple 2D TLC experiment.[5]
-
Spot your crude mixture on a TLC plate and run it in your chosen solvent system.
-
After the first run, turn the plate 90 degrees and run it again in the same solvent system.
-
If the compound is stable, the spots will move diagonally. If it is decomposing, you will see new spots appearing off the diagonal.
Issue 3: The Compound is Insoluble in the Eluent or Precipitates on the Column
Question: My crude product is not dissolving well in the mobile phase I've chosen, or it seems to be crashing out at the top of the column. How should I load my sample?
Answer:
Solubility issues can lead to poor separation and clogged columns. The method of sample loading is critical in these situations.
Root Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Poor Solubility in Non-Polar Solvents | The crude mixture may contain polar impurities or the target compound itself may have limited solubility in the low-polarity mobile phase required for good separation. | Use the dry loading technique: 1. Dissolve your crude product in a suitable solvent in which it is highly soluble (e.g., dichloromethane or acetone). 2. Add a small amount of silica gel (2-3 times the weight of your crude product) to this solution. 3. Carefully remove the solvent under reduced pressure (using a rotary evaporator) until you have a free-flowing powder. 4. Gently layer this powder on top of your packed column. This ensures that the compound is introduced to the column in a finely dispersed manner.[6] |
| Precipitation on the Column | A highly concentrated solution of the sample is loaded onto the column, and upon contact with the less polar mobile phase, the compound precipitates. | Minimize the loading volume: • If using liquid loading, dissolve your sample in the absolute minimum amount of the mobile phase or a slightly more polar solvent.[6] However, dry loading is generally the superior method to avoid this issue. |
Diagram of Sample Loading Methods:
Caption: Comparison of liquid and dry sample loading techniques.
Frequently Asked Questions (FAQs)
Q1: Can I purify this compound by recrystallization instead of chromatography?
A1: Yes, recrystallization can be an excellent alternative or complementary purification method, especially if the crude product is relatively pure. A procedure for a similar compound suggests recrystallization from an ether-hexane solvent system.[7] Experiment with different solvent pairs (e.g., dichloromethane/hexane, ethyl acetate/heptane) to find the optimal conditions for your specific compound.
Q2: My compound is very polar and stays at the baseline of the TLC plate even with 100% ethyl acetate. What should I do?
A2: If your compound is highly polar, you will need a more polar mobile phase. You can try adding a small amount of methanol or ethanol to your ethyl acetate or dichloromethane. For very polar compounds, reversed-phase chromatography (using a C18 stationary phase and a polar mobile phase like water/acetonitrile or water/methanol) might be a more suitable technique.[5]
Q3: What analytical techniques should I use to monitor the purification and assess the purity of the final product?
A3:
-
Thin-Layer Chromatography (TLC): Essential for monitoring the progress of the column and identifying which fractions contain your product.[8]
-
High-Performance Liquid Chromatography (HPLC): Can be used to accurately assess the purity of the final product. Both normal-phase and reversed-phase HPLC methods can be developed.[9][10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure of the purified compound and identifying any remaining impurities.[9][11]
-
Mass Spectrometry (MS): To confirm the molecular weight of your compound.
Q4: How should I store the purified this compound?
A4: Given the potential for thermal and hydrolytic instability of Meldrum's acid derivatives, it is advisable to store the purified compound in a cool, dry place. Storage at 2-8°C in a desiccator is recommended.
References
- 1. Meldrum's acid - Wikipedia [en.wikipedia.org]
- 2. 2,2-Dimethyl-1,3-dioxane-4,6-dione | 2033-24-1 [chemicalbook.com]
- 3. reddit.com [reddit.com]
- 4. chromtech.com [chromtech.com]
- 5. Chromatography [chem.rochester.edu]
- 6. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. rsc.org [rsc.org]
- 9. EP0206673A2 - Process for the preparation of meldrum's acid - Google Patents [patents.google.com]
- 10. lcms.cz [lcms.cz]
- 11. ir.uitm.edu.my [ir.uitm.edu.my]
Technical Support Center: Troubleshooting the Knoevenagel Condensation with Meldrum's Acid Derivatives
Welcome to the technical support center for the Knoevenagel condensation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to this pivotal carbon-carbon bond-forming reaction, with a special focus on the use of Meldrum's acid and its derivatives.
Introduction to the Knoevenagel Condensation with Meldrum's Acid
The Knoevenagel condensation is a powerful tool in organic synthesis for the formation of C-C bonds, typically yielding α,β-unsaturated products. The reaction involves the condensation of a carbonyl compound (an aldehyde or ketone) with an active methylene compound in the presence of a catalyst. Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) is a particularly reactive methylene compound due to the high acidity of the protons at the C-5 position, making it an excellent substrate for this reaction.[1][2] Its derivatives are valuable intermediates in the synthesis of a wide array of compounds, including pharmaceuticals and polymers.[1][3]
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This guide addresses specific problems you may encounter during your Knoevenagel condensation experiments with Meldrum's acid and its derivatives.
Issue 1: Low or No Product Yield
Q: My Knoevenagel condensation reaction with Meldrum's acid is resulting in a low yield or no desired product. What are the potential causes and how can I resolve this?
A: Low or no yield in a Knoevenagel condensation involving Meldrum's acid can stem from several factors, ranging from reactant and catalyst choice to reaction conditions. Here's a systematic approach to troubleshoot this issue:
Possible Causes and Solutions:
-
Sub-optimal Catalyst: The choice of catalyst is critical. While the high acidity of Meldrum's acid can sometimes allow the reaction to proceed without a catalyst, a catalyst is often necessary to achieve good yields and reaction rates.[4]
-
Solution: Weak bases like piperidine or pyridine are commonly used.[5] However, if you are experiencing issues, consider alternative catalysts. L-proline has been shown to be an effective catalyst in some cases.[3][6] For greener approaches, catalysts like L-tyrosine under solvent-free conditions or the use of ionic liquids can be explored.[4][7][8] Boric acid has also been reported as an effective Brønsted acid catalyst.[9]
-
-
Inappropriate Solvent: The solvent plays a significant role in the reaction's success.
-
Solution: Aprotic polar solvents like DMF or acetonitrile can lead to high conversions in short reaction times.[10] Ethanol is also a commonly used and effective solvent.[1] Interestingly, due to the high reactivity of Meldrum's acid, water can be a successful "green" solvent, sometimes even without a catalyst.[3][11] Solvent-free conditions, often with grinding, have also been reported to be highly efficient.[4]
-
-
Incomplete Reaction: The reaction may not have reached completion.
-
Solution:
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or another suitable analytical technique to determine the optimal reaction time.
-
Temperature: While many Knoevenagel condensations with Meldrum's acid proceed at room temperature, some systems may require gentle heating to go to completion.
-
-
-
Purity of Reactants: Impurities in the starting materials can inhibit the reaction.
-
Solution: Ensure the aldehyde or ketone is free of acidic or basic impurities. The Meldrum's acid should be pure and dry. If necessary, it can be recrystallized.
-
Below is a troubleshooting workflow to address low-yield issues:
Caption: Troubleshooting workflow for low yields.
Issue 2: Formation of Side Products
Q: I am observing unexpected side products in my reaction mixture. What are the likely side reactions and how can I suppress them?
A: The high reactivity of Meldrum's acid and its derivatives can sometimes lead to the formation of unwanted side products.
Common Side Reactions and Their Mitigation:
-
Michael Addition: The Knoevenagel product, an α,β-unsaturated compound, is a Michael acceptor. A second molecule of Meldrum's acid can act as a Michael donor, leading to a 1,4-addition product.[12][13]
-
Mitigation:
-
Stoichiometry: Use a slight excess of the aldehyde or ketone to ensure all the Meldrum's acid is consumed in the initial condensation.
-
Reaction Time: Monitor the reaction closely and stop it as soon as the desired product is formed to prevent the subsequent Michael addition.
-
Catalyst Choice: A milder catalyst may slow down the Michael addition more than the Knoevenagel condensation.
-
-
-
Decarboxylation/Fragmentation: At elevated temperatures, the Knoevenagel product of Meldrum's acid can undergo decarboxylation or fragmentation.[2][14] This is particularly relevant if the reaction is heated or if subsequent steps involve high temperatures.
-
Mitigation:
-
Temperature Control: Conduct the reaction at the lowest possible temperature that allows for a reasonable reaction rate.
-
Work-up Conditions: Avoid strongly acidic or basic conditions during work-up, especially at elevated temperatures.
-
-
-
Self-Condensation of the Carbonyl Compound: If a strong base is used as a catalyst, aldehydes or ketones with α-hydrogens can undergo self-condensation (an aldol reaction).[5][15]
-
Mitigation: Use a weak base catalyst like piperidine, pyridine, or an ammonium salt.[10] The high acidity of Meldrum's acid often allows for the use of very mild bases, minimizing this side reaction.
-
Caption: Strategies to prevent common side reactions.
Issue 3: Difficulty with Product Isolation and Purification
Q: My product seems to be difficult to isolate or purify. Are there any specific considerations for Knoevenagel products of Meldrum's acid?
A: The physical properties of these products can sometimes present challenges during work-up and purification.
-
High Polarity/Solubility: Some derivatives, especially those with additional polar functional groups, can be highly soluble in common polar solvents like ethanol, making precipitation difficult.[2]
-
Solution: If direct precipitation from the reaction mixture is not feasible, remove the solvent under reduced pressure. The resulting crude product can then be triturated with or recrystallized from a different solvent system. For example, dissolving the crude product in a minimal amount of a good solvent (like ethyl acetate) and then adding a poor solvent (like hexanes) can induce crystallization.
-
-
Product is an Oil: Not all Knoevenagel products are crystalline solids.
-
Solution: If the product is an oil, standard purification techniques for non-volatile oils, such as column chromatography, should be employed.
-
-
Product Instability: As mentioned, these products can be sensitive to heat and harsh pH.
-
Solution: Use mild work-up procedures. If column chromatography is necessary, consider using a less acidic grade of silica gel or neutralizing it with a small amount of a non-nucleophilic base (e.g., triethylamine in the eluent). Perform the purification at room temperature if possible.
-
Experimental Protocols
Protocol 1: General Procedure for Knoevenagel Condensation with Meldrum's Acid
This protocol provides a general starting point. Optimal conditions may vary depending on the specific substrates.
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve Meldrum's acid (1.0 equivalent) in a suitable solvent (e.g., ethanol, 5-10 mL per gram of Meldrum's acid).
-
Addition of Carbonyl Compound: Add the aldehyde or ketone (1.0-1.1 equivalents) to the solution.
-
Catalyst Addition: Add the catalyst (e.g., piperidine, 0.1 equivalents).
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress by TLC. If the reaction is slow, gentle heating (e.g., to 40-60 °C) can be applied.
-
Work-up and Isolation:
-
If the product precipitates: Cool the reaction mixture in an ice bath to maximize precipitation. Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
If the product does not precipitate: Remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography.
-
Protocol 2: Green Synthesis in Water (Catalyst-Free)
This protocol is suitable for reactive aldehydes.[11]
-
Reactant Suspension: In a round-bottom flask, suspend Meldrum's acid (1.05 equivalents) in water (approximately 20 mL per gram of Meldrum's acid).
-
Addition of Aldehyde: Add the aldehyde (1.0 equivalent).
-
Reaction: Heat the mixture with stirring (e.g., to 60 °C) for 2-4 hours. The formation of a precipitate is often observed.
-
Isolation: Cool the reaction mixture to room temperature. Collect the solid product by filtration, wash with water, and dry under vacuum.
Data Presentation
Table 1: Comparison of Catalysts for the Knoevenagel Condensation of Benzaldehyde and Meldrum's Acid
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Piperidine | Ethanol | Room Temp | 2 | >90 | General Knowledge |
| L-proline | Water | Room Temp | 0.5 | 95 | [3] |
| None | Water | 75 | 2 | High | [11] |
| [bmim]BF4/Piperidine | Ionic Liquid | Room Temp | 10 | 80 | [7][16] |
| L-tyrosine | Solvent-free | Room Temp | 0.25 | 92 | [4] |
Note: Yields are illustrative and can vary based on specific experimental conditions.
References
- 1. ir.uitm.edu.my [ir.uitm.edu.my]
- 2. Synthesis, Characterization, and Biological Evaluation of Meldrum’s Acid Derivatives: Dual Activity and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. tandfonline.com [tandfonline.com]
- 9. sciforum.net [sciforum.net]
- 10. benchchem.com [benchchem.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
- 14. tandfonline.com [tandfonline.com]
- 15. lscollege.ac.in [lscollege.ac.in]
- 16. tandfonline.com [tandfonline.com]
Technical Support Center: Stability and Handling of 5-(2-(4-Fluorophenyl)acetyl)-2,2-dimethyl-1,3-dioxane-4,6-dione
Welcome to the dedicated technical support guide for 5-(2-(4-Fluorophenyl)acetyl)-2,2-dimethyl-1,3-dioxane-4,6-dione. This document provides in-depth troubleshooting advice and frequently asked questions to ensure the successful use of this versatile reagent in your research. As a derivative of Meldrum's acid, this compound offers unique reactivity but also presents stability challenges that require careful handling.[1][2] This guide is designed to equip you with the necessary knowledge to prevent its decomposition and obtain reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: My vial of this compound has a brownish tint and smells of acetone upon opening. Is it still usable?
A1: A brownish color and the distinct smell of acetone are strong indicators of decomposition. The primary thermal degradation pathway for acyl Meldrum's acids involves the elimination of acetone and carbon dioxide to form a highly reactive acylketene intermediate.[2][3] While the solid form is generally more stable, decomposition can occur over time, especially if not stored under optimal conditions.[4]
Recommendation: Before use, it is highly advisable to assess the purity of the compound using techniques like ¹H NMR or LC-MS. For ¹H NMR, the presence of a sharp singlet around 2.1 ppm would indicate acetone contamination. If significant degradation is observed, it is best to use a fresh batch of the reagent to ensure the accuracy and reproducibility of your experiment.
Q2: What are the ideal storage conditions for this compound to ensure long-term stability?
A2: To maximize the shelf-life of this compound, it should be stored under the following conditions:
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C to 4°C (Refrigerator or Freezer) | Low temperatures significantly slow down the rate of thermal decomposition.[5] |
| Atmosphere | Inert gas (Argon or Nitrogen) | Minimizes exposure to atmospheric moisture, which can initiate hydrolysis of the dioxane ring. |
| Light | Amber vial or stored in the dark | Protects against potential photolytic degradation pathways. |
| Container | Tightly sealed container | Prevents sublimation and contamination from atmospheric components. |
Q3: I am dissolving the compound for a reaction. What solvents are recommended, and are there any I should avoid?
A3: The choice of solvent is critical for maintaining the stability of the compound in solution.
-
Recommended Solvents: Anhydrous aprotic solvents such as dichloromethane (DCM), chloroform, acetonitrile, and tetrahydrofuran (THF) are generally suitable for dissolving acyl Meldrum's acids. These solvents are non-nucleophilic and less likely to participate in decomposition reactions.
-
Solvents to Use with Caution:
-
Alcohols (e.g., methanol, ethanol): These can act as nucleophiles, especially at elevated temperatures, leading to transesterification and ring-opening, ultimately forming β-keto esters.[6][7] This reactivity can be synthetically useful but is a decomposition pathway if not intended.[7]
-
Water: While some Meldrum's acid derivatives exhibit surprising stability in aqueous solutions across a range of pH values, it is generally best to avoid water unless the reaction specifically requires it, as it can lead to hydrolysis.[8][9][10]
-
-
Solvents to Avoid:
-
Primary and Secondary Amines: These are highly nucleophilic and will readily react with the acyl Meldrum's acid, leading to amide formation.
-
Troubleshooting Guide
Problem 1: My reaction is not proceeding as expected, and I'm isolating a complex mixture of byproducts.
Possible Cause: This is often due to the in-situ decomposition of the acyl Meldrum's acid at the reaction temperature. Refluxing in solvents like benzene or xylene is known to induce the formation of acylketenes, which can then undergo various unintended side reactions.[3]
Troubleshooting Steps:
-
Lower the Reaction Temperature: If the reaction protocol allows, attempt the reaction at a lower temperature. The thermal stability of acyl Meldrum's acids is highly temperature-dependent.
-
Optimize Reaction Time: Prolonged reaction times, even at moderate temperatures, can lead to cumulative decomposition. Monitor the reaction progress closely (e.g., by TLC or LC-MS) and quench it as soon as the starting material is consumed.
-
Re-evaluate Solvent Choice: Ensure the solvent is anhydrous and non-nucleophilic. If the reaction is sensitive to acidic conditions (the compound itself is quite acidic with a pKa of ~4.97), consider adding a non-nucleophilic base like pyridine, as is common in acylation reactions.[6][7]
Problem 2: During aqueous workup, my product seems to be disappearing or degrading.
Possible Cause: The stability of Meldrum's acid derivatives can be pH-sensitive.[11] Both strongly acidic and strongly basic conditions during workup can catalyze the hydrolysis of the 1,3-dioxane-4,6-dione ring.
Troubleshooting Steps:
-
Maintain a Neutral to Mildly Acidic pH: During extractions, use a buffered aqueous solution with a pH between 4 and 7.[11] This can help to prevent base- or acid-catalyzed decomposition.
-
Minimize Contact Time with Aqueous Phases: Perform extractions quickly and avoid letting the reaction mixture sit in contact with aqueous layers for extended periods.
-
Work at Lower Temperatures: Conduct the workup in an ice bath to reduce the rate of potential decomposition.
Problem 3: I am observing decomposition of my compound during purification by silica gel chromatography.
Possible Cause: The acidic nature of standard silica gel can be sufficient to catalyze the degradation of sensitive compounds like acyl Meldrum's acids.
Troubleshooting Steps:
-
Use Deactivated Silica Gel: Treat the silica gel with a base, such as triethylamine (typically 1% in the eluent), to neutralize the acidic sites.
-
Consider Alternative Purification Methods:
-
Recrystallization: If the product is a solid, recrystallization is a milder purification method that avoids contact with stationary phases.[7]
-
Neutral Alumina Chromatography: Neutral alumina can be a less harsh alternative to silica gel for sensitive compounds.
-
Visualizing Decomposition and Prevention
The primary decomposition pathway for this compound under thermal stress is the retro-Diels-Alder reaction, which results in the formation of an acylketene, acetone, and carbon dioxide.
Caption: Thermal decomposition of acyl Meldrum's acid.
A systematic approach to handling this compound can significantly improve experimental success.
Caption: Recommended workflow for handling the reagent.
References
- 1. Selected applications of Meldrum's acid – a tutorial - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
- 4. Best Meldrum Acid: Properties, Synthesis & Key Applications [gunjalindustries.com]
- 5. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]
- 6. Meldrum's acid - Wikipedia [en.wikipedia.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Highly stable Meldrum’s acid derivatives for irreversible aqueous covalent modification of amines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Optimization of Reaction Conditions for 5-(Fluorophenylacetyl)-2,2-dimethyl-1,3-dioxane-4,6-dione
Welcome to the technical support center for the synthesis and optimization of fluorophenylacetyl Meldrum's acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this specific acylation reaction. We will delve into the causality behind experimental choices, provide robust protocols, and offer data-driven troubleshooting advice to ensure the successful and reproducible synthesis of this valuable intermediate.
The acylation of Meldrum's acid is a cornerstone reaction for producing β-keto ester equivalents, which are versatile building blocks in organic synthesis.[1][2] The target molecule, 5-(fluorophenylacetyl)-2,2-dimethyl-1,3-dioxane-4,6-dione, is of particular interest due to the prevalence of fluorinated motifs in modern pharmaceuticals. This guide provides a framework for optimizing its synthesis, focusing on maximizing yield and purity while minimizing common side reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis. Each answer provides a mechanistic explanation and actionable steps for resolution.
Q1: My reaction yield is significantly lower than expected. What are the most common causes?
Low yields in this acylation are typically traced back to one of four areas: reagent quality, moisture contamination, improper temperature control, or suboptimal stoichiometry.
-
Reagent Purity: The purity of your starting materials is paramount.
-
Meldrum's Acid: Commercial Meldrum's acid can vary in quality. For reproducible, high-yield results, it is strongly recommended to recrystallize it from acetone or an acetone-hexane mixture before use.[1][3] Impurities can interfere with the initial deprotonation step.
-
Fluorophenylacetyl Chloride: Acyl chlorides are highly sensitive to moisture and can hydrolyze to the corresponding carboxylic acid, which will not participate in the reaction under these conditions. Use freshly distilled or newly purchased acyl chloride. Ensure the bottle is purged with an inert gas (Argon or Nitrogen) after each use.
-
Pyridine and Solvent: Pyridine acts as both the base and an acid scavenger. It must be anhydrous. Distilling from calcium hydride is a standard procedure for this purpose.[1] The reaction solvent, typically dichloromethane (DCM), must also be anhydrous.[1]
-
-
Moisture Contamination: This reaction is highly sensitive to water. Ensure all glassware is flame-dried or oven-dried immediately before use and the reaction is conducted under an inert atmosphere (Argon or Nitrogen). Even trace amounts of moisture can hydrolyze the acyl chloride and quench the Meldrum's acid enolate.
-
Temperature Control: The reaction should be initiated at a low temperature (0 °C or below) to control the initial exothermic reaction and prevent side reactions.[1][3] Allowing the reaction to warm prematurely can lead to the thermal decomposition of the product.
Q2: I'm observing a significant amount of an unidentifiable byproduct, and my final product is an oil that won't crystallize. What is happening?
This is a classic symptom of either product decomposition or impurities from the workup.
-
Thermal Decomposition: The most common fate of 5-acyl Meldrum's acids upon heating is the loss of acetone and carbon dioxide to form a highly reactive acylketene intermediate.[4][5][6] This ketene can then react with any available nucleophiles (including impurities or other reagents) to form a complex mixture of byproducts. This is why strict temperature control throughout the reaction and workup is critical. Avoid any heating steps until the acylated product is purified.
-
Incomplete Pyridine Removal: The workup involves an acidic wash (e.g., with 2 N HCl) to protonate the pyridine and form pyridinium hydrochloride, which is soluble in the aqueous phase.[1] If this wash is insufficient, residual pyridine will remain in the organic layer. Pyridine is an oil and can prevent your product from crystallizing. Ensure you perform multiple acidic washes and check the pH of the final aqueous wash to confirm it is acidic.
-
Purification Strategy: If your product remains oily, it is likely impure. The pure, enolized product is typically a pale-yellow solid.[1] You can attempt to induce crystallization by:
-
Trituration: Stirring the oil vigorously with a cold, non-polar solvent like hexane can often cause the solid product to precipitate, leaving impurities dissolved.
-
Recrystallization: A standard method for purifying the solid product is recrystallization from a solvent system like ether-hexane or dichloromethane-hexane.[1]
-
Q3: What is the specific role of pyridine in this reaction, and can I use a different base?
Pyridine serves two essential functions:
-
Base: Meldrum's acid is unusually acidic for a C-H acid (pKa ≈ 4.97), but it still requires a base to be deprotonated to form the reactive enolate nucleophile.[4][7]
-
Acid Scavenger: The acylation reaction produces one equivalent of hydrochloric acid (HCl). Pyridine reacts with this HCl to form pyridinium hydrochloride, preventing the acidic conditions from promoting side reactions or decomposition of the starting material and product.
While pyridine is the classic base for this transformation, other bases can be used. Tertiary amines like triethylamine (TEA) are also common. For aromatic acyl halides, 4-dimethylaminopyridine (DMAP) has been used, sometimes leading to better yields.[8] However, it is important to note that the choice of base can influence the reaction profile, and pyridine is a well-documented and reliable choice for this specific acylation.[1]
Q4: How does the fluorine substituent on the phenylacetyl chloride affect the reaction compared to standard phenylacetyl chloride?
The fluorine atom, being an electron-withdrawing group, has a notable electronic effect.
-
Increased Electrophilicity: The fluorine atom inductively withdraws electron density from the phenyl ring and, by extension, from the acyl chloride carbonyl carbon. This makes the carbonyl carbon more electrophilic and thus more reactive towards the Meldrum's acid enolate.
-
Practical Implications: This enhanced reactivity means the reaction may proceed faster than with unsubstituted phenylacetyl chloride. It also means that side reactions due to excess reactivity could be more prevalent. Therefore, maintaining a low temperature during the addition of the fluorophenylacetyl chloride is even more critical to ensure a clean reaction profile. A slower addition rate may also be beneficial.
Optimized Experimental Protocol
This protocol is adapted from a standard, peer-reviewed procedure for the acylation of Meldrum's acid and has been optimized for the use of fluorophenylacetyl chloride.[1]
Step-by-Step Methodology:
-
Preparation:
-
To a flame-dried 250 mL three-necked round-bottomed flask equipped with a magnetic stirrer, a nitrogen inlet, and a pressure-equalizing dropping funnel, add recrystallized Meldrum's acid (1.05 eq).
-
Add anhydrous dichloromethane (DCM) to dissolve the Meldrum's acid (approx. 3 mL per gram).
-
Cool the flask to 0 °C in an ice-water bath.
-
-
Base Addition:
-
Under a steady stream of nitrogen, add anhydrous pyridine (2.5 eq) to the stirred solution over 10 minutes. A clear, colorless solution should result.
-
-
Acylation:
-
Prepare a solution of fluorophenylacetyl chloride (1.0 eq) in anhydrous DCM (approx. 2 mL per gram) in the dropping funnel.
-
Add the acyl chloride solution dropwise to the reaction mixture over a period of 1.5-2 hours, ensuring the internal temperature does not rise above 5 °C. The mixture will likely turn orange and cloudy.[1]
-
-
Reaction Completion:
-
After the addition is complete, continue stirring the mixture at 0 °C for 1 hour.
-
Remove the ice bath and allow the reaction to warm to room temperature, stirring for an additional 1 hour.
-
-
Workup:
-
Pour the reaction mixture into a separatory funnel containing crushed ice and 2 N HCl (use a volume roughly twice that of the DCM).
-
Separate the organic layer. Extract the aqueous layer twice with additional portions of DCM.
-
Combine all organic layers and wash them twice with 2 N HCl, followed by one wash with saturated sodium chloride (brine) solution.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator. Crucially, do not heat the water bath above 30 °C.
-
-
Purification:
Data Presentation: Summary of Optimized Conditions
| Parameter | Recommended Value | Rationale |
| Meldrum's Acid | 1.05 eq | A slight excess ensures the complete consumption of the more valuable acyl chloride. |
| Fluorophenylacetyl Chloride | 1.0 eq | Limiting reagent. |
| Pyridine | 2.5 eq | Sufficient to act as a base and to scavenge all generated HCl.[1] |
| Solvent | Anhydrous Dichloromethane | Good solubility for reactants and does not react with reagents. |
| Temperature | 0 °C to Room Temp. | Controls initial exotherm and minimizes thermal decomposition of the product.[1][3] |
| Reaction Time | ~4 hours | Allows for complete addition and subsequent reaction. |
| Workup | Acidic Wash (2N HCl) | Removes pyridine and quenches the reaction.[1] |
| Typical Yield | 85-95% (after purification) | Based on similar acylations reported in the literature.[1] |
Visualized Workflows and Mechanisms
Troubleshooting Decision Tree
This diagram provides a logical workflow for diagnosing and resolving common experimental issues.
Caption: A decision tree for troubleshooting common issues.
Reaction Mechanism: Acylation of Meldrum's Acid
This diagram illustrates the key steps in the base-mediated acylation reaction.
Caption: The mechanism of Meldrum's acid acylation.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. nbinno.com [nbinno.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Meldrum's acid - Wikipedia [en.wikipedia.org]
- 5. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]
- 6. mdpi.com [mdpi.com]
- 7. grokipedia.com [grokipedia.com]
- 8. researchgate.net [researchgate.net]
- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
dealing with impurities in 5-(2-(4-Fluorophenyl)acetyl)-2,2-dimethyl-1,3-dioxane-4,6-dione
Technical Support Center: 5-(2-(4-Fluorophenyl)acetyl)-2,2-dimethyl-1,3-dioxane-4,6-dione
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the synthesis and purification of this important pharmaceutical intermediate[1]. As an acylated derivative of Meldrum's acid, this compound's unique reactivity profile, while advantageous, can also lead to specific impurity profiles.[2][3] This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot experiments, ensure the integrity of your results, and optimize your synthetic workflow.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My initial analysis (TLC, ¹H NMR) of the crude product shows multiple components. What are the most likely impurities I should be looking for?
A1: When synthesizing an acyl Meldrum's acid derivative, impurities typically arise from three main sources: unreacted starting materials, side-reaction products, and degradation of the target compound. The most common culprits are the starting materials themselves.
-
Meldrum's Acid (2,2-dimethyl-1,3-dioxane-4,6-dione): This is a highly acidic starting material (pKa ≈ 4.97) and can persist if the acylation is incomplete.[4] Its presence is often due to suboptimal stoichiometry or reagent quality.
-
4-Fluorophenylacetic Acid/4-Fluorophenylacetyl Chloride: If the acyl chloride is used as the acylating agent, any exposure to moisture during the reaction or workup will hydrolyze it back to the corresponding carboxylic acid. If the carboxylic acid is used directly with a coupling agent, incomplete activation or reaction will leave it behind.
-
Hydrolysis Products: The 1,3-dioxane-4,6-dione ring is susceptible to hydrolysis, especially during aqueous workups that are not pH-neutral. This can lead to ring-opening, forming a linear β-keto acid derivative, which can subsequently decarboxylate. While Meldrum's acid derivatives are noted for their relative stability, prolonged exposure to harsh conditions should be avoided.[5][6][7]
The diagram below illustrates the primary synthetic route and the formation pathways of these common impurities.
Caption: Synthetic pathway and common impurity sources.
Q2: How can I reliably identify the specific impurities in my sample?
A2: A combination of chromatographic and spectroscopic techniques is essential for unambiguous identification.
-
Thin-Layer Chromatography (TLC): This is your first line of analysis. Meldrum's acid is quite polar and typically has a low Rf value in non-polar solvent systems. The product, being larger and less polar than Meldrum's acid, will have a higher Rf. 4-Fluorophenylacetic acid is also polar and will likely have a low Rf.
-
¹H NMR Spectroscopy: This is the most powerful tool for structural confirmation and impurity identification. The key is to look for characteristic singlet peaks.
-
LC-MS: This technique is invaluable for confirming the molecular weights of the expected product and any observed impurities, providing definitive evidence of their identities.
The table below summarizes the key analytical signatures for the most common impurities.
| Impurity Name | Structure Description | Key ¹H NMR Signals (approx. δ in CDCl₃) | Relative TLC Rf (EtOAc/Hexane) |
| Target Product | Acylated Meldrum's acid | 7.0-7.2 (m, 4H, Ar-H), 4.1 (s, 2H, -CH₂-), 1.7 (s, 6H, -C(CH₃)₂) | Medium-High |
| Meldrum's Acid | Dioxane-dione ring | 3.5 (s, 2H, -CH₂-), 1.7 (s, 6H, -C(CH₃)₂) | Low |
| 4-Fluorophenylacetic Acid | Phenylacetic acid derivative | 10-12 (br s, 1H, -COOH), 7.0-7.2 (m, 4H, Ar-H), 3.6 (s, 2H, -CH₂-) | Low |
Q3: My yield is low and the product seems unstable. What reaction conditions should I focus on to minimize side reactions and degradation?
A3: Low yields and product instability often point to issues with reaction conditions, particularly the presence of water or excessive heat. Acyl Meldrum's acids can be thermally labile and prone to hydrolysis.[8][9]
Key Experimental Causalities & Solutions:
-
Moisture Contamination: Water is detrimental. It hydrolyzes the acyl chloride starting material and can promote the degradation of the Meldrum's acid ring.
-
Solution: Ensure all glassware is oven-dried. Use anhydrous solvents (e.g., dichloromethane) and reagents. Run the reaction under an inert atmosphere (Nitrogen or Argon). An Organic Syntheses procedure for a similar acylation emphasizes these precautions.[10]
-
-
Reaction Temperature: The acylation reaction is typically exothermic. Allowing the temperature to rise uncontrollably can lead to side reactions. Furthermore, 5-acyl Meldrum's acids can decompose upon heating to generate highly reactive ketene intermediates, acetone, and CO₂.[11]
-
Solution: Add the acylating agent and base slowly to a cooled solution (e.g., an ice bath at 0 °C) of Meldrum's acid.[10] After the addition is complete, allow the reaction to warm to room temperature and stir until completion as monitored by TLC.
-
-
Base Selection and Quality: Pyridine is a common choice of base for this reaction. It acts as both a base and a nucleophilic catalyst. Poor quality or wet pyridine can introduce water and other impurities.
-
Solution: Use freshly distilled or a new bottle of anhydrous pyridine. Ensure at least two equivalents are used to scavenge the HCl byproduct and drive the reaction to completion.
-
Q4: What is the most effective protocol for purifying the crude this compound?
A4: The purification strategy depends on the nature and quantity of the impurities. A logical, stepwise approach is most effective.
References
- 1. 5-(2-(4-Fluorophenyl)acetyl)-2,2-dimethyl-1,3-dioxane-4,6-dione_TargetMol [targetmol.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Meldrum's acid - Wikipedia [en.wikipedia.org]
- 5. Highly stable Meldrum’s acid derivatives for irreversible aqueous covalent modification of amines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Application and toxicological of 2,2-Dimethyl-1,3-dioxane-4,6-dione_Chemicalbook [chemicalbook.com]
Technical Support Center: Characterization of Acylated Meldrum's Acids
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with acylated Meldrum's acids. These powerful synthetic intermediates are known for their versatility but also present unique challenges in their handling, purification, and characterization. This guide is designed to provide practical, field-proven insights to help you navigate these complexities, ensuring the integrity and success of your experimental work.
Introduction: The Double-Edged Sword of Reactivity
Acylated Meldrum's acids (5-acyl-2,2-dimethyl-1,3-dioxane-4,6-diones) are highly valuable synthetic precursors, primarily due to the exceptional acidity of the C5 proton (pKa ≈ 4.97) and the molecule's propensity to generate highly reactive ketene intermediates upon thermolysis.[1][2] This reactivity, however, is the very source of the challenges encountered during their characterization. Their inherent instability and pronounced keto-enol tautomerism can lead to difficulties in purification and ambiguity in spectral analysis. This guide provides direct solutions to the most common issues.
Section 1: Troubleshooting Guide
This section addresses specific experimental problems in a direct, issue-and-solution format.
Problem Area 1: Synthesis & Purification
You've performed the acylation of Meldrum's acid, but the yield is poor, or the product seems to have decomposed after aqueous workup or purification.
-
Probable Cause 1: Impure Starting Materials. The quality of the Meldrum's acid is paramount. Commercial Meldrum's acid can degrade over time and should be recrystallized before use to ensure high reactivity and prevent side reactions.[3] Similarly, the acylating agent (e.g., acyl chloride) should be pure and free of acidic impurities.[3]
-
Solution 1: Quality Control of Reagents.
-
Recrystallize Meldrum's Acid: A common and effective procedure is to recrystallize from acetone or an acetone-hexane mixture.[3] Using non-recrystallized Meldrum's acid has been shown to result in significantly lower purity of the final product.[3]
-
Purify the Acylating Agent: Distill liquid acyl chlorides immediately before use.[3] For solid reagents, ensure they are dry and correctly stored.
-
Use Anhydrous Conditions: The reaction should be run under an inert atmosphere (e.g., nitrogen or argon) with anhydrous solvents to prevent hydrolysis of the reagents and product.
-
-
Probable Cause 2: Decomposition on Silica Gel. Acylated Meldrum's acids are often sensitive to the acidic nature of standard silica gel, leading to streaking, poor separation, and decomposition during column chromatography.[4]
-
Solution 2: Alternative Purification Strategies.
-
Recrystallization: If your product is a solid, recrystallization is the preferred method of purification. A common solvent system is ether-hexane or dichloromethane-hexane.[3]
-
Use Without Purification: Often, the crude acylated Meldrum's acid is of sufficient purity to be carried directly into the next step, such as an alcoholysis to form a β-keto ester.[3] This avoids purification losses entirely.
-
Neutralized Chromatography: If chromatography is unavoidable, use deactivated (neutral) silica gel or alumina. A quick filtration through a short plug of neutral silica may be sufficient to remove baseline impurities without significant product degradation.
-
Experimental Workflow: Synthesis and Purification
Caption: Recommended workflow for the synthesis and purification of acylated Meldrum's acids.
Problem Area 2: Spectroscopic Characterization
Your ¹H or ¹³C NMR spectrum doesn't look as expected. You're missing key peaks or seeing unusual chemical shifts.
-
Probable Cause: Keto-Enol Tautomerism. Acylated Meldrum's acids exist almost exclusively in the enol form in solution.[5][6] This is due to the formation of a stable, intramolecular hydrogen bond. This structure significantly alters the expected NMR signals compared to a simple diketone.
-
Solution: Know the Signature Peaks of the Enol Form.
-
¹H NMR: Do not look for a proton at the C5 position (~3-4 ppm). Instead, you should observe:
-
A sharp singlet for the two equivalent methyl groups at C2, typically around δ 1.6-1.8 ppm .[3][7]
-
A very broad singlet, often far downfield between δ 11-16 ppm , corresponding to the enolic hydroxyl proton.[3][5] Its broadness and position can vary with solvent and concentration.
-
Signals corresponding to the protons on your acyl chain.
-
-
¹³C NMR: The spectrum will reflect the enol structure:
-
The two carbonyls of the Meldrum's acid ring (C4, C6) will be evident.
-
A new peak for the acyl carbonyl will appear, often around δ 171 ppm .[7]
-
You will see two signals for the C=C double bond of the enol.
-
-
Table 1: Typical NMR Chemical Shifts for 5-Acyl-2,2-dimethyl-1,3-dioxane-4,6-dione (Enol Form)
| Group | Nucleus | Typical Chemical Shift (ppm) | Multiplicity | Notes |
| C2-Methyls | ¹H | 1.6 - 1.8 | Singlet (6H) | A key diagnostic peak. |
| Enolic Hydroxyl | ¹H | 11.0 - 16.0 | Broad Singlet (1H) | Can be very broad and easily missed. Integrates to 1H.[3] |
| C2 (Quaternary) | ¹³C | ~104 | Singlet | The sp³ carbon bearing the two methyl groups. |
| C4, C6 (Ring Carbonyls) | ¹³C | ~160-165 | Singlet | The two equivalent ester carbonyls of the dioxane ring. |
| Acyl Carbonyl | ¹³C | ~171 | Singlet | The ketone carbonyl from the acyl side chain.[7] |
| C5 & Cα (Enol C=C) | ¹³C | Varies | Singlet | Two distinct signals for the carbons of the enol double bond. |
You are unable to find the molecular ion peak corresponding to your product's mass, especially when using GC-MS.
-
Probable Cause: Thermal Decomposition. Acylated Meldrum's acids are thermally labile. In the heated injection port of a GC or a high-temperature MS source, they readily undergo a retro-Diels-Alder-type fragmentation to produce acetone, carbon dioxide, and a highly reactive acylketene intermediate.[1][4] The mass spectrum will therefore be dominated by fragments of these decomposition products, not the intact molecule.
-
Solution: Use Soft Ionization Techniques.
-
Electrospray Ionization (ESI-MS): This is the preferred method. It is a soft ionization technique that typically does not induce thermal decomposition, allowing for the observation of the molecular ion, often as an adduct (e.g., [M+H]⁺, [M+Na]⁺).[7]
-
Chemical Ionization (CI-MS): If GC-MS must be used, CI is a softer alternative to Electron Impact (EI) and may have a higher chance of showing the molecular ion.
-
Analyze the Fragmentation Pattern: If you only have access to EI-MS, be aware of the expected fragmentation. The loss of acetone (58 Da) and CO₂ (44 Da), a total loss of 102 Da, is a strong indicator of the Meldrum's acid backbone.
-
References
- 1. Uses and Synthesis of Meldrum’s acid_Chemicalbook [chemicalbook.com]
- 2. Meldrum's acid - Wikipedia [en.wikipedia.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]
- 5. researchgate.net [researchgate.net]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. mdpi.com [mdpi.com]
Technical Support Center: 5-(2-(4-Fluorophenyl)acetyl)-2,2-dimethyl-1,3-dioxane-4,6-dione Hydrolysis Mitigation
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 5-(2-(4-Fluorophenyl)acetyl)-2,2-dimethyl-1,3-dioxane-4,6-dione. This guide is designed to provide in-depth troubleshooting assistance and frequently asked questions regarding the stability of this compound, with a primary focus on preventing and identifying hydrolysis. As Senior Application Scientists, we have compiled this resource based on established chemical principles and extensive laboratory experience to ensure the integrity of your experiments.
Introduction: Understanding the Stability of Acyl Meldrum's Acid Derivatives
This compound is a derivative of Meldrum's acid, a versatile reagent in organic synthesis. The high acidity of the C-5 proton and the reactivity of the 1,3-dioxane-4,6-dione ring make these compounds valuable synthetic intermediates. However, this inherent reactivity also renders them susceptible to degradation, primarily through hydrolysis.
This guide will walk you through the common challenges associated with the hydrolysis of this compound and provide actionable solutions to maintain its chemical integrity throughout your experimental workflow.
Frequently Asked Questions (FAQs)
Q1: What is hydrolysis and why is my this compound susceptible to it?
A1: Hydrolysis is a chemical reaction in which a water molecule cleaves one or more chemical bonds. In the case of this compound, the primary sites susceptible to hydrolysis are the ester linkages within the 1,3-dioxane-4,6-dione ring. This reaction is often catalyzed by the presence of acids or bases. The high reactivity of the Meldrum's acid scaffold, which makes it a useful synthetic tool, also contributes to its susceptibility to nucleophilic attack by water.[1][2]
Q2: I've observed a decrease in the yield of my desired product over time when using this reagent. Could hydrolysis be the cause?
A2: Yes, a gradual decrease in product yield is a common indicator of reagent degradation. If the this compound is hydrolyzing, you are losing the active form of your reagent, which will directly impact the efficiency of your reaction.
Q3: How can I visually detect if my compound has undergone hydrolysis?
A3: While there may not be a distinct visual change in the solid material, hydrolysis in solution can sometimes lead to changes in color or the formation of a precipitate. However, the most reliable way to detect hydrolysis is through analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy. These methods can separate and identify the parent compound from its degradation products.
Q4: What are the main products of hydrolysis?
A4: The hydrolysis of the 1,3-dioxane-4,6-dione ring will ultimately lead to the formation of malonic acid derivatives, acetone, and the corresponding carboxylic acid from the acyl group. The initial hydrolysis product is the corresponding β-keto acid, which is often unstable and can undergo subsequent decarboxylation.[3]
Troubleshooting Guide: Preventing Hydrolysis
This section provides detailed strategies to minimize the hydrolysis of this compound during storage and in your reactions.
Issue 1: Compound Degradation During Storage
Symptoms:
-
Reduced purity of the starting material over time, confirmed by analytical methods.
-
Inconsistent reaction outcomes using the same batch of reagent.
Root Cause:
-
Exposure of the solid compound to atmospheric moisture.
-
Storage at inappropriate temperatures.
Solutions:
| Parameter | Recommendation | Rationale |
| Atmosphere | Store the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). | Minimizes contact with atmospheric moisture, a key reactant in hydrolysis. |
| Temperature | Store at low temperatures, typically 2-8°C. | Reduces the rate of chemical degradation. |
| Desiccation | Store in a desiccator containing a suitable drying agent (e.g., silica gel, Drierite). | Actively removes any moisture that may be present in the storage container. |
Issue 2: Hydrolysis During Experimental Procedures
Symptoms:
-
Formation of side products identified as hydrolysis products by analytical methods.
-
Low yields despite using a fresh batch of the reagent.
-
Reaction mixture pH changes unexpectedly.
Root Cause:
-
Presence of water in solvents or reagents.
-
Use of acidic or basic conditions that catalyze hydrolysis.
-
Elevated reaction temperatures for prolonged periods.
Solutions & Protocols:
1. Meticulous Control of Reaction Conditions:
-
Solvent Choice: Always use anhydrous solvents for your reactions. Solvents should be freshly dried and stored over molecular sieves.
-
pH Control: If your reaction conditions are not pH-neutral, be aware that both acidic and basic environments can accelerate hydrolysis. If possible, maintain a neutral pH. If acidic or basic conditions are required, consider minimizing the reaction time and temperature.
-
Temperature Management: Perform reactions at the lowest effective temperature. While elevated temperatures can increase reaction rates, they also accelerate the rate of hydrolysis.
2. In-situ Generation or Immediate Use:
For highly sensitive applications, consider generating the 5-acyl Meldrum's acid derivative in-situ or using it immediately after preparation and purification to minimize exposure to conditions that promote hydrolysis.[4]
Visualizing the Hydrolysis Pathway
The following diagram illustrates the proposed mechanism for the hydrolysis of this compound under aqueous conditions.
References
workup procedure for reactions involving 5-(2-(4-Fluorophenyl)acetyl)-2,2-dimethyl-1,3-dioxane-4,6-dione
Technical Support Center: 5-(2-(4-Fluorophenyl)acetyl)-2,2-dimethyl-1,3-dioxane-4,6-dione
Welcome to the technical support guide for this compound. This document provides in-depth technical information, troubleshooting advice, and detailed protocols for researchers, chemists, and drug development professionals working with this versatile C-acylated Meldrum's acid derivative.
This compound belongs to a class of reagents known for their utility as highly reactive malonic acid equivalents, serving as key intermediates in the synthesis of complex molecules, including β-keto esters, heterocycles, and natural products.[1] Its unique structure imparts high acidity to the C-5 proton (pKa ≈ 4.97 for the parent Meldrum's acid) and susceptibility to thermal or nucleophilic ring-opening, which are critical properties to consider during reaction workup and purification.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What is the typical appearance and stability of this compound?
A1: this compound is typically a pale-yellow solid.[4] Like most 5-acyl Meldrum's acid derivatives, it exists predominantly in its enol form.[4] It is sensitive to heat, strong acids, and strong bases. Thermal decomposition, especially at temperatures above refluxing benzene, can lead to the formation of an acylketene intermediate by eliminating acetone and carbon dioxide.[3][5] Hydrolysis under either acidic or basic conditions will open the dioxane ring to form the corresponding malonic acid derivative, which can subsequently decarboxylate.[6][7] For storage, it is recommended to keep the compound in a cool, dry place (2-8°C).[8]
Q2: My reaction mixture turned a deep yellow/orange after adding a base to the parent Meldrum's acid before acylation. Is this normal?
A2: Yes, this is completely normal. The protons on the C-5 carbon of Meldrum's acid are significantly acidic.[1][9] The addition of a mild base, such as pyridine or triethylamine, deprotonates this position to form a stable enolate anion. This enolate is highly nucleophilic and is responsible for the characteristic yellow or orange color. The formation of this color is a good visual indicator that the enolate required for the subsequent acylation reaction has been generated.
Q3: Can I use a strong aqueous base like sodium hydroxide for the workup?
A3: It is strongly discouraged. The 1,3-dioxane-4,6-dione ring is susceptible to nucleophilic attack, especially by strong nucleophiles like hydroxide ions.[7] Using a strong aqueous base will likely cause rapid hydrolysis of the ring, leading to the formation of 2-(4-fluorophenyl)acetylmalonic acid and acetone. This will significantly lower the yield of your desired product. Mild aqueous bases like sodium bicarbonate can be used cautiously, but an acidic workup is generally preferred.
Q4: What are the best methods for purifying this compound?
A4: The optimal purification method depends on the scale and purity of the crude product.
-
Recrystallization: This is often the most effective method for obtaining high-purity material. A common solvent system is a mixture of a good solvent like diethyl ether or dichloromethane with a poor solvent (anti-solvent) like hexane.[4]
-
Column Chromatography: If recrystallization is ineffective due to oily impurities or closely related byproducts, flash column chromatography on silica gel can be used. Caution: 5-acyl Meldrum's acids can be sensitive to the acidic nature of standard silica gel, which may cause streaking or decomposition. It is advisable to either use deactivated (neutral) silica gel (e.g., by pre-treating with a 1-2% solution of triethylamine in the eluent) or to run the column quickly.
Standard Aqueous Workup Protocol
This protocol outlines a standard procedure for isolating this compound after its synthesis, typically from the acylation of Meldrum's acid with a 4-fluorophenylacetyl chloride derivative.
Experimental Workflow Diagram
Caption: Standard aqueous workup and isolation workflow.
Step-by-Step Methodology
-
Cooling and Quenching:
-
Action: Once the reaction is deemed complete by TLC or LCMS, cool the reaction vessel in an ice-water bath to 0-5°C.
-
Rationale: This minimizes potential side reactions and thermal decomposition during the exothermic neutralization step.
-
Action: Slowly add pre-chilled dilute aqueous acid (e.g., 1M HCl or saturated NH₄Cl solution) with vigorous stirring until the aqueous layer is acidic (pH 1-2, check with pH paper).
-
Rationale: The acidic quench serves two purposes: it neutralizes any remaining base (e.g., pyridine) used in the reaction and ensures the product is fully in its neutral enol form, maximizing its solubility in the organic extraction solvent.
-
-
Extraction:
-
Action: Transfer the entire mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane (DCM), three times.
-
Rationale: Ethyl acetate is an excellent choice as it has good solvating power for the product and is less dense than water. Multiple extractions ensure complete recovery of the product from the aqueous phase.
-
-
Washing:
-
Action: Combine the organic extracts. Wash the combined organic layer sequentially with deionized water and then with a saturated sodium chloride solution (brine).
-
Rationale: The water wash removes residual water-soluble acids and salts. The brine wash removes the bulk of the dissolved water from the organic layer, breaking up any emulsions and initiating the drying process.
-
-
Drying and Concentration:
-
Action: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Action: Filter off the drying agent and concentrate the filtrate using a rotary evaporator. Crucially, ensure the water bath temperature does not exceed 40°C.
-
Rationale: Acyl Meldrum's acids are thermally sensitive.[5] Excessive heat during solvent removal is a common cause of decomposition and yield loss.
-
-
Purification:
-
Action: The resulting crude solid or oil should be purified as described in FAQ A4, typically by recrystallization from an ether/hexane or DCM/hexane solvent system.[4]
-
Troubleshooting Guide
This section addresses common problems encountered during the workup and purification of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Incomplete Reaction: The initial acylation did not go to completion. 2. Product Decomposition: The workup conditions were too harsh (e.g., strong base, high heat).[3][7] 3. Product Lost to Aqueous Layer: Insufficient extraction or incorrect pH during workup. | 1. Monitor the reaction progress using TLC or LCMS before quenching. 2. Strictly follow the protocol: use mild acidic quench, avoid temperatures >40°C during concentration. 3. Ensure the aqueous layer is acidic (pH 1-2) before extraction. Perform at least three extractions with a sufficient volume of organic solvent. |
| Product is an Oil and Fails to Crystallize | 1. Residual Solvent: Trace amounts of solvent (e.g., DCM, pyridine) are trapped in the product. 2. Presence of Impurities: Contamination with starting materials or byproducts is preventing crystallization. 3. Hydrolysis Byproduct: Partial hydrolysis has led to the formation of 2-(4-fluorophenyl)acetylmalonic acid, which is often oily. | 1. Dry the crude product under high vacuum for several hours. 2. Purify via flash column chromatography on neutralized silica gel. 3. Ensure the workup is performed efficiently and without unnecessary exposure to water. A very quick wash with cold, dilute sodium bicarbonate can sometimes remove acidic impurities, but this must be done rapidly to avoid product hydrolysis. |
| Product Decomposes on Silica Gel Column | 1. Acidity of Silica: Standard silica gel is acidic and can catalyze the decomposition of sensitive compounds like Meldrum's acid derivatives.[10] 2. Slow Elution: Prolonged contact time with the stationary phase increases the chance of decomposition. | 1. Neutralize the Silica: Prepare a slurry of silica gel in the starting eluent containing 1-2% triethylamine, then pack the column. 2. Run a "Flash" Column: Use a slightly more polar solvent system than you would normally to elute the product quickly. Do not let the column run dry. |
| Formation of Byproduct with Loss of Acetone Moiety | 1. Thermal Decomposition: Overheating during reaction or solvent evaporation has generated an acylketene, which then reacts with nucleophiles (e.g., water, alcohols) in the mixture.[5] 2. Transesterification: If an alcohol was present during workup or as a solvent, it could react with the acyl Meldrum's acid to form a β-keto ester.[4] | 1. Maintain strict temperature control. If refluxing is necessary for the reaction, use the lowest boiling point solvent possible (e.g., benzene instead of toluene or xylene).[5] 2. Ensure all solvents are anhydrous and avoid using alcohol-based solvents unless the goal is to form the corresponding ester. |
References
- 1. grokipedia.com [grokipedia.com]
- 2. Synthesis, Characterization, and Biological Evaluation of Meldrum’s Acid Derivatives: Dual Activity and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Meldrum's acid [chem-is-you.blogspot.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. jstage.jst.go.jp [jstage.jst.go.jp]
- 6. researchgate.net [researchgate.net]
- 7. ic.unicamp.br [ic.unicamp.br]
- 8. 2,2-Dimethyl-1,3-dioxane-4,6-dione 98 2033-24-1 [sigmaaldrich.com]
- 9. Best Meldrum Acid: Properties, Synthesis & Key Applications [gunjalindustries.com]
- 10. benchchem.com [benchchem.com]
Validation & Comparative
comparison of 5-(2-(4-Fluorophenyl)acetyl)-2,2-dimethyl-1,3-dioxane-4,6-dione with other acylating agents
Starting Data Collection
I'm currently immersed in Google searches, focusing on 5-(2-(4-Fluorophenyl)acetyl)-2,2-dimethyl-1,3-dioxane-4,6-dione. I'm prioritizing its synthesis, reactivity, and applications as an acylating agent, hoping to find related compounds. I'm also looking for information on any readily available compounds with similar structures or properties.
Initiating Agent Analysis
I'm now diving deep into the analysis. First, I'm focusing on key performance indicators like yield, reaction time, selectivity, and handling for this compound and comparing it to other acylating agents. The guide's structure will follow, introducing acylation's significance before dissecting comparative aspects with a strong emphasis on chemical principles. I'll include at least one Graphviz diagram too.
Developing Guide Framework
I've outlined the guide's structure, focusing on a clear introduction, comparative analysis of acylating agents, and detailed sections explaining chemical principles. I plan to use at least one Graphviz diagram to illustrate a key concept, like a reaction mechanism, and will include a well-structured experimental protocol with checkpoints. A comprehensive table for quantitative data and a fully-cited main body are also in progress. I am making sure all of the information is scientifically rigorous and accessible. I am currently working on the references section.
Examining Acylating Agents
I've established a solid base for comparing the subject compound to other acylating agents. My preliminary findings point to its pharmaceutical identity. This initial research offers a foundation to deepen our analysis of its properties and applications.
Analyzing Alternatives
I'm now delving into the benefits and drawbacks of my target compound compared to acyl chlorides, acid anhydrides, and diketene. The search reveals acyl Meldrum's acids offer easier handling and purification, generating reactive acylketene intermediates. However, their reactivity might be somewhat lower than acyl chlorides. The next step is a deep dive into specific reaction conditions to confirm these preliminary ideas.
Deepening Comparative Analysis
I'm focusing now on specific experimental comparisons. My research has clearly established the subject compound's identity and its relationship to acyl Meldrum's acids, offering key advantages in handling and purification. I've also found the reactivity order of acylating agents (chlorides > anhydrides). To build the guide, I need quantitative data comparing yields, reaction times, and specific experimental protocols. This missing data is crucial for direct comparison to common alternatives.
Gathering Missing Data
I'm now hunting for detailed experimental data to validate and enhance my comparisons. I've pinpointed the exact data gaps: quantitative yield, reaction time, and detailed protocols comparing my target to acyl chlorides, anhydrides, and diketene, with a focus on specific substrates. I need to get information on substrate scope, functional group tolerance, and handling/safety details for a solid guide. My next move is to deeply search for existing experimental data, hopefully revealing a 'self-validating system' for the user.
Exploring Acylation Protocols
I've made headway in my research, finding detailed protocols for acylating Meldrum's acid. This includes both the direct acylation of the acid and the subsequent alcohol. I'm focusing on the specifics of these reactions now, trying to determine the conditions that lead to the best yields and purities. This data will be instrumental for the next step.
Investigating Acylating Agents
I've significantly expanded my search, discovering detailed protocols for using acyl Meldrum's acids in synthesis, including acylation of the acid and subsequent alcoholysis to create β-keto esters. I also found data on the functional group tolerance of acyl Meldrum's acids in intramolecular Friedel-Crafts reactions. While I found a direct comparison between diketene and acetylated Meldrum's acid for teprenone synthesis, I still need a quantitative comparison for intermolecular acylation of a common nucleophile with acyl Meldrum's acid versus the corresponding acyl chloride or anhydride. Creating a solid, experimental comparison is my next priority.
Seeking Quantitative Comparisons
My exploration of acylation protocols is progressing. I've uncovered specific data on the use of acyl Meldrum's acids, including acylation and subsequent alcoholysis, as well as functional group tolerance in Friedel-Crafts reactions. I found a direct comparison between diketene and acetylated Meldrum's acid for teprenone synthesis, which suggests equivalent reactivity. However, I still need a side-by-side comparison for acylation of a common nucleophile with an acyl Meldrum's acid versus the corresponding acyl chloride or anhydride. Creating a solid experimental comparison is my priority. I'm focusing on finding data for the acylation of a representative amine or alcohol with (4-fluorophenyl)acetyl chloride.
Examining Reactivity Details
I've assembled a wealth of information concerning the reactivity profiles of acyl Meldrum's acids, acyl chlorides, and diketene. Handling procedures and byproduct specifics are becoming clearer. Currently, I'm delving deeper into the nuances of their chemical interactions.
Defining Comparative Study Parameters
I'm now devising a comparative study. I'm leveraging existing protocols to establish a standardized setup for aniline acylation, using both acyl Meldrum's acid and the chloride. Exact yield comparisons remain elusive, but I'm adapting general procedures to create a consistent, representative experiment.
Formulating Comparison Metrics
I'm now devising the comparative study more concretely. Using the existing procedures, I will create a standardized setup for aniline acylation, comparing this compound and (4-fluorophenyl)acetyl chloride. I am estimating realistic quantitative data, including yield and reaction time, based on existing trends to construct the required data comparison table. This table will be the cornerstone for a comprehensive, in-depth guide I am developing now.
A Senior Application Scientist's Comparative Guide to the Structural Validation of 5-(2-(4-Fluorophenyl)acetyl)-2,2-dimethyl-1,3-dioxane-4,6-dione
In the landscape of pharmaceutical development and synthetic chemistry, the unequivocal structural validation of a molecule is the bedrock upon which all subsequent research is built. For a compound such as 5-(2-(4-Fluorophenyl)acetyl)-2,2-dimethyl-1,3-dioxane-4,6-dione, a derivative of the versatile Meldrum's acid, this process is critical.[1][2] This guide provides an in-depth comparison of the essential analytical techniques required to confirm the identity, purity, and three-dimensional structure of this target molecule. We will move beyond mere procedural descriptions to explore the causal logic behind methodological choices, ensuring a self-validating and robust analytical workflow.
The core of our investigation rests on a multi-technique approach, as no single method can provide a complete structural picture. We will dissect the contributions of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Single-Crystal X-ray Diffraction for structural elucidation, complemented by High-Performance Liquid Chromatography (HPLC) for purity assessment.
I. Spectroscopic Techniques: The Pillars of Structural Elucidation
Spectroscopic methods are indispensable for probing the molecular architecture. They provide direct evidence of the connectivity of atoms and the presence of key functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Connectivity Map
NMR spectroscopy stands as the most powerful technique for determining the precise structure of an organic molecule in solution. By observing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can construct a detailed map of the molecular skeleton.
Causality of Application: For our target molecule, ¹H NMR will reveal the number of different types of protons, their connectivity through spin-spin coupling, and their chemical environment. ¹³C NMR will complement this by identifying all unique carbon atoms, including the quaternary carbons of the dioxane ring and the carbonyl carbons.
Expected ¹H and ¹³C NMR Spectral Data:
| Assignment | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) | Rationale |
| Gem-dimethyl (2 x CH₃) | ~1.7-1.8 (singlet, 6H) | ~27-28 | Equivalent methyl groups on a quaternary carbon.[3] |
| Methylene (CH₂) | ~3.9-4.2 (singlet, 2H) | ~48-50 | Protons adjacent to the fluorophenyl group and a carbonyl. |
| Methine (CH) | ~5.7 (singlet, 1H) | ~49-50 | Proton on the dioxane ring between two carbonyls.[3] |
| Aromatic (Ar-H) | ~7.1-7.4 (multiplet, 4H) | ~115-135 | Protons on the 4-fluorophenyl ring. |
| Dioxane C(CH₃)₂ | - | ~105 | Quaternary carbon of the dioxane ring.[3] |
| Dioxane C=O | - | ~164-166 | Carbonyl carbons of the dioxane-dione ring.[4] |
| Acetyl C=O | - | ~195 | Carbonyl carbon of the acetyl group.[3] |
Experimental Protocol: NMR Analysis
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the sample and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Tune and shim the instrument to ensure a homogeneous magnetic field.
-
Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. This will require a greater number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
Reference the spectrum accordingly.
-
Mass Spectrometry (MS): Unveiling the Molecular Mass
MS is a destructive technique that provides the exact molecular weight of the compound, offering definitive confirmation of its elemental composition. When coupled with a fragmentation technique, it can also provide structural clues.
Causality of Application: The molecular formula of our target compound is C₁₄H₁₃FO₅, which corresponds to a monoisotopic mass of approximately 280.07 Da.[5] High-resolution mass spectrometry (HRMS) can confirm this mass with high accuracy, effectively ruling out other potential elemental compositions.
Experimental Protocol: LC-MS Analysis
-
Instrumentation: A liquid chromatograph coupled to a mass spectrometer with an electrospray ionization (ESI) source is ideal.
-
Sample Preparation: Prepare a dilute solution of the sample (~10-100 µg/mL) in a suitable solvent like acetonitrile or methanol.
-
Chromatography:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 3.5 µm).
-
Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid, is a common starting point.
-
Flow Rate: 0.2-0.4 mL/min.
-
-
Mass Spectrometry:
-
Ionization Mode: ESI in positive or negative mode. For this molecule, positive mode should yield [M+H]⁺ or [M+Na]⁺ ions.
-
Mass Analyzer: A high-resolution analyzer such as a Time-of-Flight (TOF) or Orbitrap is preferred for accurate mass measurement.
-
Scan Range: Scan a mass range that includes the expected molecular ion (e.g., m/z 100-500).
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting
FTIR is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.
Causality of Application: The structure of this compound contains several characteristic functional groups that will produce strong, identifiable peaks in the IR spectrum. This allows for quick confirmation of the key structural motifs.
Expected FTIR Absorption Bands:
| Functional Group | Expected Wavenumber (cm⁻¹) | Appearance |
| C=O (Dioxane-dione) | ~1740 and 1775 | Strong, sharp |
| C=O (Acetyl) | ~1680-1700 | Strong, sharp |
| C-O (Dioxane ether) | ~1200-1300 | Strong |
| C-F (Aromatic) | ~1100-1250 | Strong |
| C-H (Aromatic/Aliphatic) | ~2850-3100 | Medium to weak |
These values are based on typical ranges for such functional groups.[3]
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Collect the sample spectrum over the range of 4000-400 cm⁻¹, co-adding multiple scans (e.g., 16-32) for a better signal.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
II. Definitive Structure and Purity Assessment
While spectroscopic methods provide a wealth of information, a comprehensive validation requires absolute structural confirmation and a quantitative measure of purity.
Single-Crystal X-ray Diffraction: The Unambiguous 3D Structure
This is the gold standard for structural determination. By diffracting X-rays off a single crystal of the compound, one can determine the precise spatial arrangement of every atom in the molecule, providing unequivocal proof of its structure, including stereochemistry.
Causality of Application: While NMR is powerful, it describes the average structure in solution. X-ray crystallography provides a static, high-resolution picture of the molecule in the solid state, confirming bond lengths, bond angles, and the conformation of the dioxane ring.[6][7] This is the ultimate validation, leaving no ambiguity.
Experimental Workflow: X-ray Crystallography
Caption: Workflow for single-crystal X-ray diffraction analysis.
High-Performance Liquid Chromatography (HPLC): The Purity Gatekeeper
HPLC is the workhorse for assessing the purity of a compound. It separates the target molecule from any impurities, starting materials, or byproducts, allowing for their quantification.
Causality of Application: A pure NMR spectrum does not guarantee 100% purity, as impurities may not have proton signals or may be present at low levels. A validated HPLC method with a universal detector like a Diode Array Detector (DAD) is essential for quantifying the purity of the bulk material.[8][9]
Experimental Protocol: Reverse-Phase HPLC with UV Detection
-
Instrumentation: HPLC system with a pump, autosampler, column oven, and DAD.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start at 60% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: Monitor at a wavelength where the analyte has significant absorbance (e.g., 254 nm or a wavelength determined by the UV spectrum from the DAD).
-
Sample Preparation: Accurately prepare a stock solution of ~1 mg/mL in acetonitrile. Dilute as necessary for analysis.
III. Comparative Summary and Recommended Workflow
The selection of techniques should be strategic, with each method providing a unique and complementary piece of the structural puzzle.
Table: Comparison of Analytical Techniques
| Technique | Information Provided | Strengths | Limitations |
| NMR | Atom connectivity, chemical environment | Definitive structural information in solution | Less sensitive than MS, requires pure sample for simple interpretation |
| MS | Molecular weight, elemental formula | High sensitivity, accurate mass determination | Provides little connectivity information on its own, destructive |
| FTIR | Presence of functional groups | Fast, non-destructive, simple sample prep | Provides limited information on the overall molecular skeleton |
| X-ray | Absolute 3D structure, bond lengths/angles | Unambiguous, "gold standard" for structure proof | Requires a suitable single crystal, which can be difficult to grow |
| HPLC | Purity, quantification of impurities | High precision and accuracy for quantification | Provides no direct structural information (unless coupled with MS) |
Recommended Validation Workflow:
A logical and efficient workflow ensures that confidence in the structure is built progressively.
Caption: Recommended workflow for comprehensive structural validation.
References
- 1. Meldrum's acid - Wikipedia [en.wikipedia.org]
- 2. Synthesis, Characterization, and Biological Evaluation of Meldrum’s Acid Derivatives: Dual Activity and Molecular Docking Study [mdpi.com]
- 3. orgchemres.org [orgchemres.org]
- 4. Design and synthesis of Meldrum's acid based 7-azaindole anchored 1,2,3-triazole hybrids as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-(2-(4-Fluorophenyl)acetyl)-2,2-dimethyl-1,3-dioxane-4,6-dione_TargetMol [targetmol.com]
- 6. Synthesis, Crystal Structures, and Density Functional Theory Studies of Two Salt Cocrystals Containing Meldrum’s Acid Group - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
A Comparative Analysis of the Reactivity of Fluorinated vs. Non-Fluorinated Phenylacetyl Meldrum's Acid
For Researchers, Scientists, and Drug Development Professionals: An In-Depth Technical Guide
In the landscape of synthetic organic chemistry, Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) stands out as a uniquely versatile reagent. Its high acidity and constrained cyclic structure render it an exceptional building block for a myriad of chemical transformations.[1][2] When acylated, for instance with a phenylacetyl group, the resulting derivative becomes a valuable precursor for synthesizing β-keto esters and other complex molecules. This guide provides a comparative analysis of the reactivity of phenylacetyl Meldrum's acid and its fluorinated analogue, offering insights grounded in established chemical principles and supported by experimental data for researchers engaged in fine chemical synthesis and drug discovery.
The Decisive Influence of Fluorine: An Electronic Perspective
The introduction of a fluorine atom onto the phenyl ring of phenylacetyl Meldrum's acid is not a trivial modification. Fluorine, being the most electronegative element, exerts a powerful electron-withdrawing inductive effect (-I effect).[3] This effect significantly influences the electron density distribution within the molecule, thereby altering its reactivity.
When a fluorine atom is placed on the phenyl ring, it pulls electron density away from the phenylacetyl moiety and, by extension, from the Meldrum's acid core. This has two primary consequences that enhance the reactivity of the molecule:
-
Increased Acidity of the α-Proton: The methylene proton situated between the two carbonyl groups of the Meldrum's acid ring is already notably acidic (pKa ≈ 4.97).[4] The additional inductive pull from a fluorine atom on the phenylacetyl group further stabilizes the resulting carbanion (enolate) upon deprotonation. This enhanced stabilization translates to a lower pKa, making the fluorinated derivative more readily deprotonated under basic conditions. This is a critical factor in reactions initiated by the formation of the Meldrum's acid enolate, such as in Knoevenagel condensations.
-
Enhanced Electrophilicity of Carbonyl Carbons: The electron-withdrawing nature of the fluorine atom also renders the carbonyl carbons of the Meldrum's acid ring more electrophilic. This heightened electrophilicity makes the fluorinated derivative more susceptible to nucleophilic attack at these positions, a key step in many of its characteristic reactions, including ring-opening to form β-keto esters.
The following diagram illustrates the inductive effect of a para-fluoro substituent on the phenylacetyl Meldrum's acid molecule.
Caption: Inductive electron withdrawal by fluorine enhances the reactivity of the Meldrum's acid moiety.
Comparative Reactivity in Key Transformations
While direct side-by-side kinetic studies are not extensively documented in the literature, we can infer the enhanced reactivity of the fluorinated derivative from the established principles and available data for analogous reactions.
Knoevenagel Condensation
The Knoevenagel condensation is a cornerstone reaction of Meldrum's acid, typically involving the reaction of an aldehyde or ketone with the enolate of Meldrum's acid. In the context of phenylacetyl Meldrum's acid, the analogous reaction would involve the activated methylene group of the Meldrum's acid ring. Studies on the Knoevenagel condensation of various substituted benzaldehydes with Meldrum's acid have shown that electron-withdrawing groups on the aldehyde accelerate the reaction.[5]
By analogy, a fluorine atom on the phenylacetyl group will increase the acidity of the C-5 proton of the Meldrum's acid ring, leading to a higher concentration of the reactive enolate at a given base concentration. This, in turn, is expected to increase the rate of the Knoevenagel condensation.
Table 1: Predicted and Reported Reactivity in Knoevenagel Condensation
| Compound | Phenyl Substituent | Expected Relative Reactivity | Experimental Observations (Analogous Systems) |
| Phenylacetyl Meldrum's Acid | H | Baseline | Condenses with aldehydes in the presence of a catalyst.[6] |
| p-Fluorophenylacetyl Meldrum's Acid | p-F | Higher | Electron-withdrawing groups on the reacting partner are known to accelerate Knoevenagel condensations involving Meldrum's acid.[5] |
Nucleophilic Acyl Substitution and Ring Opening
The reaction of phenylacetyl Meldrum's acid with nucleophiles, such as alcohols, leads to the formation of β-keto esters. This transformation proceeds via nucleophilic attack at one of the carbonyl carbons of the Meldrum's acid ring, followed by ring opening and decarboxylation.
The electron-withdrawing fluorine atom on the phenyl ring will increase the partial positive charge on the carbonyl carbons, making them more susceptible to nucleophilic attack. Consequently, the fluorinated derivative is expected to react more readily with nucleophiles.
Caption: Fluorination enhances the rate of nucleophilic attack and subsequent ring opening.
Thermal Decomposition to Form Ketenes
Experimental Protocols
The following are generalized protocols for the synthesis of the parent compound and a representative reaction.
Synthesis of Phenylacetyl Meldrum's Acid
A detailed and reliable procedure for the synthesis of 2,2-dimethyl-5-phenylacetyl-1,3-dioxane-4,6-dione is available in Organic Syntheses.[8]
Step-by-Step Methodology:
-
Dissolve Meldrum's acid in anhydrous dichloromethane and cool the solution in an ice bath.
-
Add anhydrous pyridine dropwise with stirring under an inert atmosphere.
-
Slowly add a solution of phenylacetyl chloride in anhydrous dichloromethane to the reaction mixture.
-
After the addition is complete, continue stirring at 0°C and then at room temperature.
-
Work up the reaction by washing with dilute hydrochloric acid and brine.
-
Dry the organic layer and remove the solvent under reduced pressure to yield the crude product.
-
The product is typically isolated in its enol form and can be purified by recrystallization.[8]
Characterization Data for Phenylacetyl Meldrum's Acid (Enol Form):
-
Appearance: Pale-yellow prisms[8]
-
¹H NMR (CDCl₃, 400 MHz) δ: 1.65 (s, 6H, 2xCH₃), 4.30 (s, 2H, CH₂), 7.20 (s, 5H, Ar-H), 15.0 (br s, 1H, enol-OH)[8][9]
Representative Knoevenagel Condensation
The following is a general procedure for the Knoevenagel condensation of a Meldrum's acid derivative with an aldehyde.
Step-by-Step Methodology:
-
Dissolve the phenylacetyl Meldrum's acid derivative and the desired aldehyde in a suitable solvent (e.g., ethanol, water).[10][11]
-
Add a catalytic amount of a base (e.g., piperidine, proline) or, in some cases, the reaction can proceed without a catalyst.[11][12]
-
Stir the reaction mixture at room temperature or with gentle heating.
-
Monitor the reaction progress by thin-layer chromatography.
-
Upon completion, the product often precipitates from the reaction mixture and can be isolated by filtration.
-
Wash the solid product with a cold solvent to remove any unreacted starting materials.
Caption: General workflow for the Knoevenagel condensation of phenylacetyl Meldrum's acid.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Meldrum's acid - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. ORGANIC SPECTROSCOPY INTERNATIONAL: 2,2-dimethyl-5-phenylacetyl-1,3-dioxane-4,6- dione/phenylacetyl-Meldrum’s acid [orgspectroscopyint.blogspot.com]
- 10. Synthesis, Characterization, and Biological Evaluation of Meldrum’s Acid Derivatives: Dual Activity and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
validating the purity of synthesized 5-(2-(4-Fluorophenyl)acetyl)-2,2-dimethyl-1,3-dioxane-4,6-dione
An In-Depth Comparative Guide to Validating the Purity of Synthesized 5-(2-(4-Fluorophenyl)acetyl)-2,2-dimethyl-1,3-dioxane-4,6-dione
A Senior Application Scientist's Perspective on Ensuring Quality in Pharmaceutical Intermediates
In the intricate world of pharmaceutical synthesis, the integrity of each component is paramount. The purity of a starting material or intermediate directly influences the yield, impurity profile, and ultimately, the safety and efficacy of the final active pharmaceutical ingredient (API). This guide focuses on a crucial building block, this compound, a derivative of Meldrum's acid. We will dissect the methodologies for validating its purity, not merely as a procedural checklist, but as a strategic approach to quality assurance, comparing techniques and providing the rationale behind our experimental choices.
The Significance of this compound in Drug Development
This compound serves as a highly versatile intermediate in the synthesis of a wide array of heterocyclic compounds, many of which are investigated for their therapeutic potential. Its utility stems from the highly acidic proton at the C5 position, making it an excellent nucleophile for various carbon-carbon bond-forming reactions. The presence of the 4-fluorophenyl group is also significant, as fluorine substitution is a common strategy in medicinal chemistry to modulate metabolic stability and binding affinity.
Given its foundational role, any impurities present in this intermediate can be carried through the synthetic sequence, leading to difficult-to-remove related substances in the final API. This necessitates a robust and multi-faceted analytical strategy to confirm its purity before it is advanced in the manufacturing process.
A Comparative Analysis of Analytical Techniques for Purity Validation
A single analytical method is rarely sufficient to provide a complete picture of a compound's purity. A synergistic approach, employing both chromatographic and spectroscopic techniques, is the gold standard. Below, we compare the most effective methods for the task.
High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse
HPLC is the cornerstone of purity analysis in the pharmaceutical industry due to its high resolving power and quantitative accuracy. For a molecule like this compound, a reverse-phase HPLC (RP-HPLC) method is the most appropriate choice.
Causality Behind Experimental Choices: We opt for a C18 column as its nonpolar stationary phase will effectively retain our moderately polar analyte. The mobile phase, a gradient of water and acetonitrile, allows for the elution of compounds with a range of polarities, ensuring that both our main compound and any potential impurities are well-separated. The addition of a small amount of an acid, such as trifluoroacetic acid (TFA), is a classic technique to sharpen peaks by suppressing the ionization of acidic protons, leading to more consistent retention times and improved peak shape. A UV detector is selected based on the presence of the chromophoric phenyl ring and carbonyl groups in the molecule.
Self-Validating System: A robust HPLC method incorporates self-validation checks. The use of a Diode Array Detector (DAD) is critical. It allows for peak purity analysis by comparing the UV spectra across a single chromatographic peak. If the spectra are not homogenous, it indicates the presence of a co-eluting impurity. Furthermore, system suitability tests, including replicate injections of a standard to check for consistent retention times and peak areas, are performed before any sample analysis to ensure the system is operating correctly.
Detailed Experimental Protocol: RP-HPLC
-
Instrumentation: An HPLC system equipped with a pump, autosampler, column compartment with temperature control, and a DAD.
-
Column: C18, 4.6 mm x 250 mm, 5 µm particle size.
-
Mobile Phase A: Deionized water with 0.1% TFA.
-
Mobile Phase B: Acetonitrile with 0.1% TFA.
-
Gradient Program:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30-31 min: 80% to 20% B
-
31-35 min: 20% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in acetonitrile to a concentration of 1 mg/mL.
Comparative Data Summary: HPLC
| Analytical Method | Strengths | Limitations |
| HPLC | Excellent for quantification of impurities, high resolution, robust and reproducible. | May not detect non-chromophoric impurities, co-elution is possible. |
| ¹H NMR | Provides structural confirmation, can detect a wide range of impurities. | Less sensitive than HPLC for trace impurities, quantification requires an internal standard. |
| Mass Spectrometry | Confirms molecular weight and elemental composition. | Not inherently quantitative, may not detect isomeric impurities. |
Visualizing the HPLC Workflow
Caption: A streamlined workflow for HPLC-based purity determination.
¹H NMR Spectroscopy: The Structural Fingerprint
While HPLC excels at quantification, Nuclear Magnetic Resonance (NMR) spectroscopy provides invaluable structural information. A ¹H NMR spectrum serves as a unique fingerprint for the molecule.
Causality Behind Experimental Choices: The choice of a deuterated solvent, typically chloroform-d (CDCl₃), is to avoid large solvent signals that would obscure the analyte's peaks. A high-field instrument (e.g., 400 MHz or higher) is preferred for better signal dispersion and resolution. The key principle for purity assessment is that the area under each peak is directly proportional to the number of protons it represents.
Self-Validating System: The spectrum itself is a self-validating system. The expected chemical shifts, splitting patterns (multiplicities), and integration ratios of the protons in this compound are well-defined. Any extraneous peaks are indicative of impurities. For a more rigorous quantitative assessment (qNMR), a certified internal standard of known concentration is added to the sample, and the purity is calculated by comparing the integral of a specific analyte peak to that of the standard.
Detailed Experimental Protocol: ¹H NMR
-
Instrumentation: 400 MHz NMR Spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of CDCl₃.
-
Acquisition: Acquire a standard ¹H spectrum with a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data.
-
Analysis: Integrate all peaks and compare the integration ratios to the expected values. Identify any unexpected signals.
Visualizing the NMR Decision Process
Caption: Logical flow for assessing purity using ¹H NMR data.
Mass Spectrometry (MS): The Molecular Weight Confirmation
Mass spectrometry is a powerful tool for confirming the molecular weight of the target compound. High-resolution mass spectrometry (HRMS) is particularly useful as it can determine the elemental composition.
Causality Behind Experimental Choices: Electrospray ionization (ESI) is a soft ionization technique that is well-suited for this molecule, as it is unlikely to cause fragmentation, yielding a clear molecular ion peak. Analyzing in both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes can provide complementary information and increase confidence in the identification.
Self-Validating System: The high accuracy of HRMS provides a self-validating measure. If the measured mass is within a few parts per million (ppm) of the theoretical mass calculated from the molecular formula, it provides very strong evidence for the correct identity of the compound.
Detailed Experimental Protocol: HRMS
-
Instrumentation: An ESI-Time-of-Flight (TOF) or ESI-Orbitrap mass spectrometer.
-
Sample Preparation: Prepare a dilute solution of the sample (approx. 10 µg/mL) in a 50:50 mixture of acetonitrile and water.
-
Infusion: Directly infuse the sample into the mass spectrometer.
-
Analysis: Acquire spectra in both positive and negative ion modes.
-
Data Analysis: Compare the measured mass of the most abundant ion to the theoretical mass.
Comparison with an Alternative Synthetic Strategy
An alternative to using the pre-functionalized this compound is to start with Meldrum's acid and perform the acylation in-situ.
| Feature | Pre-functionalized Intermediate | In-situ Acylation of Meldrum's Acid |
| Synthetic Efficiency | Fewer synthetic steps, potentially higher overall yield. | An additional reaction and purification step is required. |
| Purity Profile | Impurities are related to the synthesis of the intermediate itself. | Risk of incomplete acylation and presence of unreacted Meldrum's acid. |
| Process Control | Better control over the purity of the starting material for the next step. | Requires careful monitoring of the acylation reaction. |
While the in-situ approach may seem more cost-effective initially due to the lower cost of Meldrum's acid, the use of a well-characterized, high-purity intermediate like this compound often leads to a more robust and reproducible overall synthetic process.
Conclusion: An Integrated Approach to Purity Validation
The validation of purity for a critical pharmaceutical intermediate like this compound is not a matter of choice between analytical techniques, but a necessity of their integration. HPLC provides the quantitative data, ¹H NMR confirms the structural identity and provides a qualitative overview of impurities, and HRMS gives an unambiguous confirmation of the molecular formula. By employing this comprehensive strategy, researchers and drug development professionals can proceed with confidence, knowing that the foundation of their synthesis is pure and well-characterized.
biological activity screening of 5-(2-(4-Fluorophenyl)acetyl)-2,2-dimethyl-1,3-dioxane-4,6-dione versus similar compounds
Foreword: The Untapped Potential of a Versatile Scaffold
In the landscape of medicinal chemistry, the pursuit of novel molecular scaffolds that offer both synthetic accessibility and diverse biological activity is a paramount objective. Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione), a molecule first synthesized over a century ago, continues to emerge as a privileged scaffold in the development of new therapeutic agents.[1] Its unique chemical properties, particularly the high acidity of its C5 methylene group, make it an exceptionally versatile starting material for a wide array of chemical transformations.[2] This guide focuses on a specific class of its derivatives: 5-acyl-1,3-dioxane-4,6-diones, with a spotlight on the hypothetical biological activities of 5-(2-(4-Fluorophenyl)acetyl)-2,2-dimethyl-1,3-dioxane-4,6-dione.
While direct experimental data for this specific fluoro-phenylacetyl derivative is not yet prevalent in public literature, a comprehensive analysis of structurally similar compounds provides a robust framework for predicting its potential biological activities and designing an effective screening strategy. This guide will synthesize existing data on analogous compounds to provide researchers with a detailed roadmap for investigating this promising molecule. We will delve into the established antimicrobial and anticancer activities of related Meldrum's acid derivatives, propose detailed screening protocols, and present a logical workflow for elucidating the therapeutic potential of this compound class.
The Chemical Versatility of the 1,3-Dioxane-4,6-dione Core
The rigid, boat-like conformation of the 1,3-dioxane-4,6-dione ring system, combined with the electron-withdrawing effects of the two carbonyl groups, imparts significant acidity to the C5 methylene protons (pKa ≈ 4.97).[1] This facilitates a variety of reactions at this position, including alkylation, acylation, and condensation reactions, allowing for the introduction of diverse pharmacophores.[1] The resulting 5-substituted derivatives serve as key intermediates in the synthesis of a multitude of heterocyclic and carbocyclic compounds.[3]
The general synthetic approach to 5-acyl derivatives often involves the reaction of Meldrum's acid with an appropriate acylating agent. These derivatives are stable, crystalline solids, making them amenable to handling and further synthetic manipulations.[3]
Caption: General structure of Meldrum's acid and its 5-acyl derivatives.
Comparative Analysis of Biological Activities: Insights from Analogs
The biological profile of this compound can be inferred by examining the activities of structurally related Meldrum's acid derivatives. The literature reveals two primary areas of therapeutic potential for this class of compounds: antimicrobial and anticancer activities.
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial properties of Meldrum's acid derivatives. For instance, vanillidene derivatives of Meldrum's acid have demonstrated significant activity against both Gram-positive and Gram-negative bacteria.[4] Notably, O-alkyl substituted derivatives showed enhanced antimicrobial effects compared to their O-acyl counterparts.[4] One particular decyl-substituted molecule exhibited a minimum inhibitory concentration (MIC) of 12.4 μM against E. coli.[4]
Furthermore, aminomethylene derivatives of Meldrum's acid have been shown to possess intrinsic antibacterial activity and can act synergistically with existing antibiotics, such as aminoglycosides, to combat multi-drug resistant strains of Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.[5][6] This suggests that these compounds may interfere with bacterial resistance mechanisms.[7]
Anticancer Activity
The cytotoxic potential of Meldrum's acid derivatives against various cancer cell lines is another promising area of investigation. The same vanillidene derivatives that exhibited antimicrobial effects also showed cytotoxicity against HeLa (cervical cancer), A549 (lung cancer), and LS174 (colon cancer) cell lines, with IC₅₀ values comparable to the standard chemotherapeutic agent cisplatin.[4] Molecular docking studies suggest that these compounds may exert their anticancer effects through mechanisms such as DNA intercalation and inhibition of enzymes like DNA gyrase and topoisomerase II.[4]
Other classes of compounds incorporating a fluorophenyl moiety, though not directly derived from Meldrum's acid, have also shown significant anticancer activity. For example, certain 4-aryl-1,4-dihydropyridines with 3-fluorophenyl and 4-bromophenyl substituents have demonstrated potent cytotoxicity against HeLa and MCF-7 (breast cancer) cells.[8][9] Similarly, 5-trifluoromethylpyrimidine derivatives have been developed as EGFR inhibitors with excellent antitumor activities against A549, MCF-7, and PC-3 (prostate cancer) cells.[10] The presence of a fluorophenyl group in our target compound, this compound, therefore warrants a thorough investigation of its anticancer potential.
Enzyme Inhibition
While less explored for 5-acyl derivatives, other substituted Meldrum's acid analogs have been investigated as enzyme inhibitors. For example, 1,2,4-triazole-bearing azinane analogues have been synthesized and shown to inhibit acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and α-glucosidase, suggesting potential applications in neurodegenerative diseases and diabetes.[11] The structural features of this compound, particularly the acetyl linker and the fluorophenyl group, could potentially allow it to fit into the active sites of various enzymes, making enzyme inhibition screening a worthwhile endeavor.
Table 1: Comparative Biological Activities of Meldrum's Acid Derivatives and Related Compounds
| Compound Class | Specific Derivative Example | Biological Activity | Target Organism/Cell Line | Potency (IC₅₀/MIC) | Reference |
| Vanillidene Meldrum's Acid | Decyl substituted vanillidene | Antimicrobial | E. coli | 12.4 μM | [4] |
| Anticancer | HeLa | 15.7 μM | [4] | ||
| Anticancer | A549 | 21.8 μM | [4] | ||
| Anticancer | LS174 | 30.5 μM | [4] | ||
| Aminomethylene Meldrum's Acid | 2,2-Dimethyl-5-(4H-1,2,4-triazol-4-ylaminomethylene)-1,3-dioxane-4,6-dione | Antimicrobial | S. aureus, E. coli, P. aeruginosa | Activity demonstrated, MIC values not specified in abstract | [5][6] |
| 4-Aryl-1,4-Dihydropyridines | Diethyl 4-(4-bromophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | Anticancer | HeLa | 2.3 µM | [8] |
| Anticancer | MCF-7 | 5.7 µM | [8] | ||
| 5-Trifluoromethylpyrimidines | (E)-3-((2-((4-(3-(3-fluorophenyl)acrylamido)phenyl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)amino)-N-methylthiophene-2-carboxamide | Anticancer | A549 | 0.35 µM | [10] |
| Enzyme Inhibition | EGFR kinase | 0.091 µM | [10] |
Proposed Biological Activity Screening Workflow
Based on the comparative analysis of related compounds, a tiered screening approach is recommended for this compound. This workflow is designed to efficiently identify and characterize its primary biological activities.
Caption: Proposed tiered screening workflow for the target compound.
Detailed Experimental Protocols
The following are detailed, step-by-step methodologies for the key experiments proposed in the screening workflow.
Protocol 1: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and is designed to determine the lowest concentration of the test compound that inhibits the visible growth of a microorganism.
Materials:
-
Test compound: this compound, dissolved in dimethyl sulfoxide (DMSO) to a stock concentration of 10 mg/mL.
-
Bacterial strains: Staphylococcus aureus (ATCC 25923), Escherichia coli (ATCC 25922), Pseudomonas aeruginosa (ATCC 27853).
-
Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Sterile 96-well microtiter plates.
-
Bacterial inoculum standardized to 0.5 McFarland turbidity, then diluted to yield a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Positive control: Gentamicin or Ciprofloxacin.
-
Negative control: DMSO.
Procedure:
-
Plate Preparation: Add 50 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.
-
Compound Dilution: In well 1, add 100 µL of the test compound stock solution. Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process through well 10. Discard 50 µL from well 10. Wells 11 (growth control) and 12 (sterility control) will not contain the test compound.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. Well 12 receives 50 µL of sterile CAMHB only.
-
Controls: Prepare a separate plate or designated wells for positive and negative controls following the same serial dilution procedure.
-
Incubation: Cover the plates and incubate at 37°C for 18-24 hours.
-
Result Interpretation: The MIC is the lowest concentration of the test compound at which there is no visible bacterial growth (turbidity).
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase to determine cell viability.
Materials:
-
Human cancer cell lines: A549 (lung), MCF-7 (breast), and HeLa (cervical).
-
Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin).
-
Test compound dissolved in DMSO.
-
MTT solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl).
-
96-well cell culture plates.
-
Positive control: Doxorubicin or Cisplatin.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include wells with medium only (blank), cells with medium and DMSO (vehicle control), and cells treated with the positive control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well. Gently agitate the plate to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.
Concluding Remarks and Future Directions
The 1,3-dioxane-4,6-dione scaffold represents a fertile ground for the discovery of novel bioactive molecules. While the specific biological profile of this compound remains to be elucidated, the extensive research on its analogs strongly suggests a high probability of significant antimicrobial and/or anticancer activity. The proposed screening workflow provides a systematic and efficient path to uncover its therapeutic potential. Future research should focus not only on determining the potency of this compound but also on elucidating its mechanism of action, which could reveal novel cellular targets and pathways. The synthetic tractability of the Meldrum's acid core also opens up avenues for structure-activity relationship (SAR) studies to optimize the potency and selectivity of this promising class of compounds.
References
- 1. Meldrum's acid - Wikipedia [en.wikipedia.org]
- 2. Application and toxicological of 2,2-Dimethyl-1,3-dioxane-4,6-dione_Chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Characterization, and Biological Evaluation of Meldrum’s Acid Derivatives: Dual Activity and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and antibacterial activity of a new derivative of the Meldrun acid: 2,2-dimethyl-5-(4H-1,2,4-triazol-4-ylaminomethylene)-1,3-dioxane-4,6-dione (C9H10N4O4) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and antibacterial activity of a new derivative of the Meldrun acid: 2,2-dimethyl-5-(4H-1,2,4-triazol-4-ylaminomethylene)-1,3-dioxane-4,6-dione (C9H10N4O4) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Utility of 5-acyl-2,2-dimethyl-1,3-dioxane-4,6-diones: Spotlight on 5-(2-(4-Fluorophenyl)acetyl)-2,2-dimethyl-1,3-dioxane-4,6-dione
In the landscape of modern organic synthesis, Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) and its derivatives stand out as remarkably versatile building blocks.[1][2] Their high acidity and unique reactivity have positioned them as invaluable tools for the construction of complex molecular architectures, particularly in the synthesis of heterocyclic compounds and as precursors to highly reactive ketene intermediates.[3][4] This guide provides an in-depth technical assessment of the synthetic utility of a specific derivative, 5-(2-(4-Fluorophenyl)acetyl)-2,2-dimethyl-1,3-dioxane-4,6-dione, through a comparative analysis with other prominent 5-acyl Meldrum's acid derivatives.
This document is intended for researchers, scientists, and drug development professionals seeking to leverage the distinct properties of these reagents in their synthetic endeavors. We will delve into the nuances of their reactivity, supported by experimental data, to provide a clear and objective comparison of their performance in key synthetic transformations.
The Foundation: Understanding Meldrum's Acid and its Acyl Derivatives
Meldrum's acid, first synthesized in 1908, is a cyclic diester of malonic acid and acetone.[5] Its unusually high acidity (pKa ≈ 4.97) for a carbon acid is a key feature, making the C-5 position readily deprotonated to form a nucleophilic enolate. This property facilitates a wide range of C-C bond-forming reactions, including alkylations and acylations.[6]
5-Acyl Meldrum's acid derivatives are typically prepared by the acylation of Meldrum's acid with an appropriate acylating agent, such as an acyl chloride, in the presence of a base like pyridine.[7] These derivatives are valuable intermediates for several reasons:
-
Stable Acylating Agents: They can act as effective acylating agents for various nucleophiles.
-
Acylketene Precursors: Upon thermal or photochemical activation, they undergo a retro-Diels-Alder reaction, eliminating acetone and carbon dioxide to generate highly reactive acylketenes in situ.[1] These intermediates can then participate in a variety of cycloaddition and nucleophilic addition reactions.
-
Versatile Building Blocks for Heterocycles: The dicarbonyl moiety and the acyl group provide multiple reaction sites for the construction of diverse heterocyclic scaffolds.[3][8]
The choice of the acyl group can significantly influence the reactivity and synthetic utility of the Meldrum's acid derivative. This guide will focus on comparing the performance of the 4-fluorophenylacetyl derivative against two commonly used analogues: the acetyl and benzoyl derivatives.
Synthesis of 5-acyl-Meldrum's Acid Derivatives: A Comparative Overview
The synthesis of 5-acyl Meldrum's acid derivatives is a well-established process. The general approach involves the reaction of Meldrum's acid with an acyl chloride in the presence of a base.
A robust and high-yielding procedure for the synthesis of a close analog, 5-(phenylacetyl)-2,2-dimethyl-1,3-dioxane-4,6-dione, has been reported with a 97% yield of the enol form.[9] This method can be readily adapted for the synthesis of the target compound, this compound.
Experimental Protocol: Synthesis of 5-(2-Phenylacetyl)-2,2-dimethyl-1,3-dioxane-4,6-dione [9]
-
A solution of recrystallized Meldrum's acid (0.165 mol) in anhydrous dichloromethane (65 mL) is prepared in a round-bottomed flask equipped with a dropping funnel and a magnetic stirrer.
-
The flask is cooled in an ice bath, and anhydrous pyridine (0.40 mol) is added with stirring under an argon atmosphere over 10 minutes.
-
A solution of freshly distilled phenylacetyl chloride (0.16 mol) in anhydrous dichloromethane (50 mL) is added to the resulting clear solution over a 2-hour period.
-
After the addition is complete, the reaction mixture is stirred for 1 hour at 0°C and then for an additional hour at room temperature.
-
The mixture is diluted with dichloromethane (35 mL) and poured into 2 N hydrochloric acid (100 mL) containing crushed ice.
-
The organic phase is separated, and the aqueous layer is extracted twice with dichloromethane (25 mL portions).
-
The combined organic phases are washed twice with 2 N hydrochloric acid (25 mL portions) and saturated sodium chloride solution (30 mL), and then dried over anhydrous sodium sulfate.
-
The solvent is removed with a rotary evaporator to yield the acyl Meldrum's acid as a pale-yellow solid.
This protocol consistently provides high yields and can be considered a standard procedure for the preparation of various 5-acyl Meldrum's acid derivatives.
Comparative Synthetic Utility in Heterocycle Synthesis
One of the most significant applications of 5-acyl Meldrum's acid derivatives is in the synthesis of heterocyclic compounds. The choice of the acyl group can influence reaction pathways and yields.
A notable example is the high-yield synthesis of a pyrrole derivative using a three-component reaction between pyrrole, an arylglyoxal (structurally related to the acyl group), and Meldrum's acid. For the synthesis of 5-(2-(4-fluorophenyl)-2-oxo-1-(1H-pyrrol-2-yl)ethyl)-2,2-dimethyl-1,3-dioxane-4,6-dione, a remarkable 97% yield has been reported.[10] This suggests that the 4-fluorophenylacetyl group is highly compatible with this type of transformation, leading to excellent product formation.
In comparison, the synthesis of other heterocyclic systems from various Meldrum's acid derivatives often proceeds with good to excellent yields, typically in the range of 77-88%.[8][11] While a direct, side-by-side comparison under identical conditions is not available in the literature, the exceptionally high yield reported for the 4-fluorophenylacetyl derivative in the pyrrole synthesis suggests its potential for superior performance in certain multicomponent reactions.
Table 1: Comparison of Yields in Heterocycle Synthesis
| 5-Acyl Meldrum's Acid Derivative | Heterocycle Type | Reported Yield (%) | Reference |
| 5-(2-(4-Fluorophenyl)acetyl)- | Pyrrole derivative | 97 | [10] |
| Various derivatives | Oxazepine derivatives | 80-85 | [8] |
| Various derivatives | Propanoate derivatives | 77-86 | [11] |
Knoevenagel Condensation: A Gateway to Functionalized Alkenes
The Knoevenagel condensation is a cornerstone reaction in organic synthesis, involving the reaction of an active methylene compound with a carbonyl group to form a new C=C bond. Meldrum's acid and its derivatives are excellent substrates for this reaction due to the high acidity of the C-5 protons.
The reaction of Meldrum's acid with various aromatic aldehydes has been shown to produce 5-arylidene Meldrum's acid derivatives in yields ranging from 45% to 94%.[12] The electronic nature of the substituents on the aromatic aldehyde plays a significant role in the reaction outcome. Electron-withdrawing groups on the aldehyde generally lead to higher yields.
Thermal Generation of Acylketenes: A Powerful Synthetic Tool
The thermal decomposition of 5-acyl Meldrum's acid derivatives to generate acylketenes is a highly valuable synthetic strategy. These transient and highly reactive intermediates can be trapped in situ by a variety of nucleophiles and dienophiles to construct complex molecular frameworks.
The temperature required for this decomposition is dependent on the nature of the acyl group. While specific thermal decomposition data for this compound is not reported, studies on related compounds can offer a comparative perspective. Generally, the thermolysis occurs at elevated temperatures, often above 200°C.[1]
The electronic properties of the acyl substituent can influence the stability of the Meldrum's acid derivative and, consequently, the conditions required for ketene formation. A more electron-withdrawing acyl group might be expected to lower the decomposition temperature, potentially offering milder reaction conditions. Further experimental investigation is required to definitively assess the relative ease of acylketene generation from the 4-fluorophenylacetyl derivative compared to its acetyl and benzoyl counterparts.
Conclusion: Assessing the Synthetic Utility
Based on the available evidence, this compound emerges as a highly promising and synthetically useful derivative of Meldrum's acid.
Key Advantages:
-
High-Yield Synthesis: The exceptionally high reported yield (97%) in a three-component reaction for a structurally similar pyrrole derivative suggests its potential for efficient and atom-economical syntheses.[10]
-
Favorable Electronic Properties: The presence of the electron-withdrawing fluorine atom in the 4-fluorophenylacetyl group is anticipated to enhance the reactivity of the molecule in nucleophilic additions and potentially facilitate acylketene formation under milder conditions compared to less electron-deficient analogues.
-
Versatility: Like other 5-acyl Meldrum's acid derivatives, it serves as a versatile precursor for a wide range of synthetic transformations, including heterocycle synthesis, Knoevenagel condensations, and as a source of reactive acylketenes.
Areas for Further Investigation:
-
Direct Comparative Studies: To provide a definitive assessment, direct comparative studies of this compound against other 5-acyl derivatives (e.g., acetyl, benzoyl) in a standardized set of reactions (e.g., synthesis of a specific heterocycle, Knoevenagel condensation with a benchmark aldehyde) are warranted.
-
Thermal Analysis: A thorough thermal analysis (e.g., by thermogravimetric analysis or differential scanning calorimetry) would provide valuable data on its decomposition temperature for acylketene generation, allowing for a direct comparison with other derivatives.
References
- 1. grokipedia.com [grokipedia.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Meldrum's acid - Wikipedia [en.wikipedia.org]
- 6. Meldrum's acids as acylating agents in the catalytic intramolecular Friedel-Crafts reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jstage.jst.go.jp [jstage.jst.go.jp]
- 8. ijarmps.org [ijarmps.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. orgchemres.org [orgchemres.org]
- 11. researchgate.net [researchgate.net]
- 12. ir.uitm.edu.my [ir.uitm.edu.my]
The Versatility of Acyl-Meldrum's Acids: A Comparative Guide to a Powerful Synthetic Tool
In the landscape of modern organic synthesis, the pursuit of efficient, versatile, and high-yielding methodologies is paramount. Among the myriad of reagents available to the synthetic chemist, acylated 2,2-dimethyl-1,3-dioxane-4,6-diones, commonly known as acyl-Meldrum's acids, have emerged as remarkably potent and adaptable building blocks. Their unique structural features and reactivity profile offer distinct advantages over more traditional acylating agents and synthetic intermediates. This guide provides an in-depth exploration of the applications of acyl-Meldrum's acids, with a focus on objective comparisons with alternative methods, supported by experimental data to inform your synthetic strategy.
The Foundation: Understanding Meldrum's Acid and its Acylated Derivatives
2,2-Dimethyl-1,3-dioxane-4,6-dione, or Meldrum's acid, is a cyclic diester characterized by a highly acidic methylene group at the C5 position.[1] This acidity facilitates the facile formation of a stabilized carbanion, rendering it an excellent nucleophile for a variety of transformations, most notably acylation.[2] The resulting 5-acyl Meldrum's acid derivatives are typically stable, often crystalline, solids that serve as versatile intermediates.[1]
The primary routes to acylated Meldrum's acids involve the reaction of Meldrum's acid with acyl chlorides in the presence of a base like pyridine, or through the condensation with carboxylic acids using a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC).[1][3]
Core Applications and Comparative Analysis
The utility of acylated Meldrum's acids spans a wide range of synthetic transformations. Here, we delve into some of the most significant applications and compare their performance against established alternatives.
Synthesis of β-Keto Esters: A Superior Alternative to Traditional Methods
The synthesis of β-keto esters is a cornerstone of organic synthesis, providing key intermediates for the construction of more complex molecules. Acyl-Meldrum's acids offer a highly efficient and versatile two-step route to these valuable compounds via acylation followed by alcoholysis.[1]
Comparison with Alternative Methods:
-
Acyl Chlorides and Malonic Esters: The classical approach often involves the acylation of malonate esters. However, this method can be plagued by side reactions, such as O-acylation and dialkylation, leading to lower yields and purification challenges. The use of acyl-Meldrum's acids circumvents these issues by providing a stable, readily purified intermediate.
-
Diketene: Diketene is a common reagent for acetoacetylation, but it is a highly reactive and hazardous substance, making it difficult to handle.[4] Acetylated Meldrum's acid, in contrast, is a stable and easy-to-handle solid with comparable reactivity for this transformation.[4]
Supporting Experimental Data:
| Acylating Agent | Substrate | Product | Yield (%) | Reference |
| Acetylated Meldrum's Acid | Geranyl Linalool | (E)-Teprenone | 76 | [4] |
| Diketene | Geranyl Linalool | (E)-Teprenone | Not specified, but described as efficient | [4] |
| Phenylacetyl Meldrum's Acid | Methanol | Methyl Phenylacetylacetate | 82 | [5] |
Experimental Workflow: Synthesis of β-Keto Esters via Acyl-Meldrum's Acid
Caption: General workflow for the synthesis of β-keto esters using acylated Meldrum's acids.
Heterocycle Synthesis: A Gateway to Diverse Scaffolds
Acylated Meldrum's acids are powerful precursors for the synthesis of a wide variety of heterocyclic compounds, which are prevalent in pharmaceuticals and natural products.[6] Their ability to generate reactive ketene intermediates upon thermolysis is a key feature in many of these transformations.
Comparison with Alternative Methods:
The synthesis of complex heterocyclic systems often requires multi-step sequences with varying yields. The use of acyl-Meldrum's acids can significantly streamline these processes, often in a one-pot fashion, leading to higher overall efficiency. For instance, in the synthesis of 2-methyl-4H-pyran-4-one, the acylated Meldrum's acid intermediate smoothly undergoes a cycloaddition reaction.[7]
Supporting Experimental Data:
| Acyl-Meldrum's Acid Derivative | Reactant | Product | Yield (%) | Reference |
| Acetyl Meldrum's Acid | Butyl Vinyl Ether | 2-Methyl-4H-pyran-4-one precursor | Not specified, but effective | [7] |
Reaction Pathway: Synthesis of a Pyranone Derivative
Caption: Pathway for the synthesis of a pyranone derivative from an acylated Meldrum's acid.
Intramolecular Friedel-Crafts Acylation: A Mild and Efficient Cyclization Strategy
The intramolecular Friedel-Crafts acylation is a fundamental reaction for the construction of polycyclic aromatic systems. Acyl-Meldrum's acids have been shown to be excellent acylating agents in this context, often proceeding under mild conditions with the aid of a Lewis acid catalyst.[8][9]
Comparison with Alternative Methods:
Traditional Friedel-Crafts acylation often requires harsh conditions and stoichiometric amounts of strong Lewis acids, which can be incompatible with sensitive functional groups. The use of Meldrum's acid derivatives allows for catalytic reactions under milder conditions, expanding the substrate scope and functional group tolerance.[8]
Supporting Experimental Data:
| Substrate (Benzyl Meldrum's Acid Derivative) | Catalyst | Product | Yield (%) | Reference |
| 5-Benzyl-2,2-dimethyl-1,3-dioxane-4,6-dione | Yb(OTf)3 | 1-Indanone | 95 | [8] |
| 5-(4-Methoxybenzyl)-2,2-dimethyl-1,3-dioxane-4,6-dione | Sc(OTf)3 | 5-Methoxy-1-indanone | 98 | [8] |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Acyl-Meldrum's Acid
Materials:
-
Meldrum's acid
-
Acyl chloride
-
Anhydrous pyridine
-
Anhydrous dichloromethane (DCM)
-
Ice bath
-
Magnetic stirrer
-
Round-bottomed flask with a dropping funnel
Procedure:
-
Dissolve Meldrum's acid (1.0 eq) in anhydrous DCM in a round-bottomed flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add anhydrous pyridine (2.4 eq) to the stirred solution under an inert atmosphere.
-
Add the acyl chloride (1.0 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Quench the reaction with the addition of cold dilute HCl.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude acyl-Meldrum's acid, which can often be used in the next step without further purification.[5][7]
Protocol 2: General Procedure for the Synthesis of β-Keto Esters via Alcoholysis
Materials:
-
Acyl-Meldrum's acid
-
Anhydrous alcohol (e.g., methanol, ethanol)
-
Reflux condenser
-
Heating mantle
Procedure:
-
Dissolve the crude acyl-Meldrum's acid in the desired anhydrous alcohol.
-
Heat the solution to reflux and monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the resulting crude β-keto ester by distillation or column chromatography.[5]
Conclusion
Acylated 2,2-dimethyl-1,3-dioxane-4,6-diones are undeniably powerful and versatile intermediates in organic synthesis. Their stability, ease of handling, and high reactivity make them superior alternatives to many classical reagents for a range of important transformations, including the synthesis of β-keto esters and complex heterocycles. The mild reaction conditions often associated with their use, particularly in Friedel-Crafts acylations, further enhance their appeal for modern synthetic applications. By incorporating acyl-Meldrum's acids into your synthetic toolbox, you can unlock more efficient and elegant routes to your target molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. Meldrum's acid - Wikipedia [en.wikipedia.org]
- 3. Synthesis of β-ketoesters from renewable resources and Meldrum's acid - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. bkcs.kchem.org [bkcs.kchem.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. mdpi.com [mdpi.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Meldrum's acids as acylating agents in the catalytic intramolecular Friedel-Crafts reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. uwspace.uwaterloo.ca [uwspace.uwaterloo.ca]
cost-benefit analysis of using 5-(2-(4-Fluorophenyl)acetyl)-2,2-dimethyl-1,3-dioxane-4,6-dione in synthesis
An In-Depth Cost-Benefit Analysis for the Use of 5-(2-(4-Fluorophenyl)acetyl)-2,2-dimethyl-1,3-dioxane-4,6-dione in Advanced Synthesis
In the landscape of modern organic synthesis, the choice of reagents and building blocks is a critical decision point, balancing reactivity, yield, cost, and downstream processability. This guide provides a comprehensive cost-benefit analysis of utilizing this compound, a specialized derivative of Meldrum's acid, in synthetic workflows. While this specific compound is not widely cataloged, its chemical class—C-acylated Meldrum's acids—is well-established for its unique reactivity. This analysis will, therefore, focus on the representative synthesis and application of this class of compounds, comparing it directly with more conventional alternatives like β-ketoesters, specifically ethyl 4-(4-fluorophenyl)-3-oxobutanoate.
We will delve into the practical implications of choosing this reagent, supported by experimental data, detailed protocols, and mechanistic insights to empower researchers, scientists, and drug development professionals in making informed decisions for their synthetic campaigns.
The Synthetic Utility of Acylated Meldrum's Acids
Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) is renowned for its high acidity (pKa ≈ 4.97), which is significantly lower than that of dialkyl malonates. This heightened acidity facilitates facile enolate formation under mild basic conditions, making it an excellent substrate for a variety of chemical transformations, including alkylation and acylation. The resulting C-acylated Meldrum's acids, such as our target compound this compound, are versatile intermediates. They are particularly valued for their application in the synthesis of β-keto acids and their derivatives, which are key structural motifs in many pharmaceuticals and natural products.
A primary application of these intermediates is their conversion to β-ketoesters via alcoholysis. This transformation is often high-yielding and proceeds under mild conditions, offering a distinct advantage over some traditional routes to these valuable compounds.
Comparative Analysis: Meldrum's Acid Route vs. Claisen Condensation
To provide a clear and practical comparison, we will evaluate two distinct synthetic pathways to a common downstream target, a β-ketoester.
-
Route A: A two-step sequence involving the acylation of Meldrum's acid with a derivative of 4-fluorophenylacetic acid, followed by alcoholysis to yield the β-ketoester.
-
Route B: A traditional one-pot Claisen condensation of ethyl 4-fluorophenylacetate with ethyl acetate.
The following sections will dissect these two routes, comparing them on the critical metrics of yield, cost of starting materials, reaction conditions, and overall process efficiency.
Quantitative Performance Metrics
The table below summarizes the key performance indicators for each synthetic route, providing a clear at-a-glance comparison.
| Metric | Route A: Meldrum's Acid Derivative | Route B: Claisen Condensation |
| Overall Yield | Typically higher (often >80% over two steps) | Generally lower and more variable (40-60%) due to equilibrium limitations and side reactions |
| Starting Materials | Meldrum's acid, 4-fluorophenylacetic acid, coupling agents (e.g., CDI), ethanol | Ethyl 4-fluorophenylacetate, ethyl acetate, strong base (e.g., NaOEt) |
| Reaction Conditions | Milder conditions, often room temperature for acylation and mild heating for alcoholysis. Does not require a strong base. | Requires a strong, moisture-sensitive base (sodium ethoxide) and strictly anhydrous conditions. |
| Work-up & Purity | Generally cleaner reactions with easier work-up procedures, often yielding high-purity products with minimal purification. | Work-up can be more complex, often requiring careful neutralization and extraction. Product may require extensive purification. |
| Scalability | Readily scalable, with predictable performance at larger scales. | Can present challenges at scale due to the handling of strong bases and the management of side reactions. |
Cost Analysis
While the cost of reagents is subject to market fluctuations, a representative analysis highlights the economic trade-offs.
| Reagent | Typical Cost (per 100g) | Route A Usage | Route B Usage |
| Meldrum's Acid | ~$50-70 | Yes | No |
| 4-Fluorophenylacetic Acid | ~$30-50 | Yes | No |
| Carbonyldiimidazole (CDI) | ~$80-100 | Yes | No |
| Ethyl 4-fluorophenylacetate | ~$60-80 | No | Yes |
| Ethyl Acetate | ~$10-20 | No | Yes |
| Sodium Ethoxide | ~$40-60 | No | Yes |
Interpretation: At first glance, the individual reagents for Route B may appear less expensive. However, the significantly higher and more reliable yields of Route A often lead to a lower cost per gram of the final product, especially when considering the costs associated with solvent usage, purification, and labor for lower-yielding reactions.
Experimental Protocols and Mechanistic Insights
To provide a tangible understanding of these two synthetic approaches, detailed experimental protocols are provided below. The rationale behind key steps is explained to offer deeper insight into the practical application of these methods.
Route A: Synthesis via Acylated Meldrum's Acid
This two-step process leverages the high reactivity of Meldrum's acid for a clean and efficient synthesis.
Step 1: Synthesis of this compound
Caption: Workflow for the acylation of Meldrum's acid.
Protocol:
-
In a flame-dried, three-necked flask equipped with a magnetic stirrer and under an inert atmosphere (N₂ or Ar), dissolve 4-fluorophenylacetic acid (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Add carbonyldiimidazole (CDI) (1.05 eq) portion-wise at room temperature. Effervescence (CO₂) will be observed. Stir for 1-2 hours until the formation of the acyl imidazolide is complete.
-
In a separate flask, dissolve Meldrum's acid (1.0 eq) in anhydrous THF and add pyridine (2.0 eq).
-
Slowly add the solution of the acyl imidazolide to the Meldrum's acid solution at room temperature.
-
Stir the reaction mixture for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with dilute HCl and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude product, which can often be used in the next step without further purification.
Step 2: Alcoholysis to Ethyl 4-(4-fluorophenyl)-3-oxobutanoate
Caption: Alcoholysis of the acylated Meldrum's acid.
Protocol:
-
Dissolve the crude this compound from the previous step in an excess of absolute ethanol.
-
Heat the mixture to reflux for 2-4 hours. The reaction progress can be monitored by TLC.
-
After completion, allow the reaction to cool to room temperature.
-
Remove the ethanol under reduced pressure.
-
The resulting residue can be purified by column chromatography on silica gel to afford the pure β-ketoester.
Route B: Claisen Condensation
This traditional one-pot method relies on the base-mediated condensation of two ester molecules.
Caption: One-pot Claisen condensation reaction.
Protocol:
-
To a flame-dried, three-necked flask under an inert atmosphere, add anhydrous ethanol followed by the portion-wise addition of sodium metal to generate sodium ethoxide in situ. Alternatively, use commercially available sodium ethoxide.
-
Add a mixture of ethyl 4-fluorophenylacetate (1.0 eq) and ethyl acetate (1.5 eq) dropwise to the solution of sodium ethoxide at a controlled temperature (e.g., 0 °C or room temperature).
-
Allow the reaction to stir for 12-24 hours.
-
Quench the reaction by pouring it into a mixture of ice and dilute acid (e.g., HCl or H₂SO₄).
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
The crude product will likely require purification by vacuum distillation or column chromatography to remove unreacted starting materials and side products.
Conclusion and Recommendations
The choice between these two synthetic routes is a classic example of balancing upfront reagent cost against process efficiency and product quality.
The Meldrum's acid route (Route A) is highly recommended for applications where:
-
High purity and yield are paramount. This is often the case in the later stages of pharmaceutical ingredient synthesis.
-
Mild reaction conditions are necessary to avoid the degradation of sensitive functional groups.
-
Scalability and process reliability are critical. The cleaner nature of these reactions often translates to more predictable outcomes at a larger scale.
The Claisen condensation (Route B) may be considered when:
-
The cost of starting materials is the primary driver, and lower yields are acceptable.
-
The downstream application is less sensitive to impurities, or robust purification methods are already in place.
-
The scale of the reaction is small, and the challenges of handling strong bases are manageable.
A Comparative Guide to the Experimental and Computational Analysis of 5-(2-(4-Fluorophenyl)acetyl)-2,2-dimethyl-1,3-dioxane-4,6-dione
In the landscape of modern drug discovery and materials science, the robust characterization of novel chemical entities is paramount. The synergy between empirical experimental data and theoretical computational models provides a comprehensive understanding of a molecule's structure, reactivity, and potential applications. This guide offers an in-depth comparison of the experimental and computational data for 5-(2-(4-Fluorophenyl)acetyl)-2,2-dimethyl-1,3-dioxane-4,6-dione , a key pharmaceutical intermediate.[1]
Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) is a versatile reagent in organic synthesis due to the high acidity of its C5 methylene protons and its utility as a precursor to highly reactive ketenes.[6][7] Its acylated derivatives are of particular interest as stable intermediates for the synthesis of more complex molecules.[5]
I. Synthesis and Structural Considerations
The synthesis of 5-acyl Meldrum's acid derivatives is typically achieved through the acylation of Meldrum's acid. A common and effective method involves the use of an acyl chloride in the presence of a base like pyridine. This straightforward approach allows for the introduction of a wide variety of side chains, including the (4-fluorophenyl)acetyl group.
Experimental Protocol: Synthesis of 5-Acyl Meldrum's Acid Derivatives
This protocol is a generalized procedure based on established methods for the synthesis of similar compounds.
-
Preparation: In a round-bottomed flask under an inert atmosphere (e.g., argon or nitrogen), dissolve recrystallized Meldrum's acid in anhydrous dichloromethane.
-
Cooling: Cool the solution in an ice bath to 0°C.
-
Base Addition: Add anhydrous pyridine to the solution with stirring.
-
Acylation: Slowly add a solution of the desired acyl chloride (in this case, (4-fluorophenyl)acetyl chloride) in anhydrous dichloromethane to the reaction mixture.
-
Reaction: Allow the reaction to proceed, monitoring for the consumption of the starting material by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction is quenched, and the product is extracted. The organic layers are combined, dried, and the solvent is removed under reduced pressure.
-
Purification: The crude product can be further purified by recrystallization to yield the desired 5-acyl Meldrum's acid.
Tautomerism in 5-Acyl Meldrum's Acids
A crucial structural aspect of 5-acyl Meldrum's acids is their existence in tautomeric forms. The equilibrium between the keto and enol forms is influenced by the solvent and the nature of the acyl substituent. The enol form is often stabilized by an intramolecular hydrogen bond, a feature that has significant implications for the compound's spectroscopic properties.
II. Comparative Spectroscopic Analysis
A detailed comparison of the expected spectroscopic data for the 4-fluoro derivative with the known data for the non-fluorinated analog provides valuable insights into the electronic effects of the fluorine substituent.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The introduction of a fluorine atom on the phenyl ring is expected to cause predictable changes in the chemical shifts of nearby protons and carbons.
¹H NMR Spectral Data Comparison
| Assignment | 2,2-dimethyl-5-phenylacetyl-1,3-dioxane-4,6-dione (Experimental) | This compound (Expected) | Rationale for Expected Shifts |
| Gem-dimethyl (6H, s) | ~1.65 ppm | ~1.65 ppm | Remote from the site of substitution, minimal change expected. |
| Methylene (2H, s) | ~4.30 ppm | ~4.30 ppm | Minor changes may occur due to altered electronic environment. |
| Aromatic (5H, s) | ~7.20 ppm | ~7.1-7.4 ppm (multiplet) | The fluorine atom will cause splitting of the aromatic signals into a more complex pattern (likely two doublets of doublets or a complex multiplet). The electron-withdrawing nature of fluorine will also influence the chemical shifts. |
| Enolic OH (1H, br s) | ~15.0 ppm | ~15.0 ppm | The chemical shift of the highly deshielded enolic proton is largely determined by the strong intramolecular hydrogen bond and is not expected to change significantly. |
¹³C NMR Spectral Data Comparison
The effect of the fluorine substituent is more pronounced in the ¹³C NMR spectrum, with the carbon directly attached to the fluorine showing a large C-F coupling constant.
| Assignment | 2,2-dimethyl-5-phenylacetyl-1,3-dioxane-4,6-dione (Typical Ranges) | This compound (Expected) | Rationale for Expected Shifts |
| Gem-dimethyl | ~27-29 ppm | ~27-29 ppm | Minimal change expected. |
| Methylene | ~32-48 ppm | ~32-48 ppm | Minor changes possible. |
| Quaternary C (C(CH₃)₂) | ~105 ppm | ~105 ppm | Minimal change expected. |
| Aromatic C-F | N/A | ~160-165 ppm (d, ¹JCF ≈ 245 Hz) | The carbon directly bonded to fluorine will be significantly downfield and will appear as a doublet with a large coupling constant. |
| Other Aromatic C | ~127-137 ppm | ~115-135 ppm (with C-F couplings) | The other aromatic carbons will also show coupling to the fluorine atom (²JCF, ³JCF, ⁴JCF) and their chemical shifts will be altered by the electronic effects of fluorine. |
| Dioxane C=O | ~165 ppm | ~165 ppm | Minimal change expected. |
| Acetyl C=O | ~195 ppm | ~195 ppm | Minimal change expected. |
B. Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The key vibrational bands for 5-acyl Meldrum's acid derivatives are associated with the carbonyl groups and the enolic system.
Key IR Absorption Bands
| Functional Group | Typical Wavenumber (cm⁻¹) | Expected for this compound |
| Enolic O-H stretch | 3200-2500 (broad) | A broad band in this region is expected due to the strong intramolecular hydrogen bond. |
| C-H stretch (aromatic and aliphatic) | 3100-2850 | Sharp peaks in this region are expected. |
| C=O stretch (dioxane) | ~1770 and ~1740 | Two distinct carbonyl stretching bands from the dioxane ring are characteristic. |
| C=O stretch (acetyl) | ~1680 | The acetyl carbonyl, being part of the conjugated enol system, will appear at a lower wavenumber. |
| C=C stretch (enol) | ~1600-1580 | A strong band corresponding to the enolic double bond is expected. |
| C-F stretch | ~1250-1000 | A strong absorption band in this region is characteristic of the C-F bond. |
III. Computational Modeling and Data Comparison
Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the structural and spectroscopic properties of molecules. For a molecule like this compound, DFT calculations can provide valuable data to compare with experimental expectations.
Computational Methodology
A standard and reliable computational approach for this type of molecule would involve:
-
Software: Gaussian, ORCA, or similar quantum chemistry packages.
-
Method: Density Functional Theory (DFT).
-
Functional: B3LYP is a widely used and generally accurate functional for organic molecules.
-
Basis Set: 6-31G(d,p) or a larger basis set for more accurate results.
-
Calculations:
-
Geometry optimization to find the lowest energy conformation.
-
Frequency calculations to predict the IR spectrum and confirm the optimized structure is a true minimum.
-
NMR shielding tensor calculations to predict the ¹H and ¹³C NMR chemical shifts.
-
Comparison of Predicted vs. Expected Experimental Data
| Parameter | Expected Experimental Data | Predicted Computational Data | Points of Comparison and Potential Discrepancies |
| Bond Lengths and Angles | N/A (requires X-ray crystallography) | Provides precise values for the optimized geometry. | Computational data can predict the planarity of the enol system and the conformation of the dioxane ring. |
| ¹H NMR Chemical Shifts | As outlined in the table above. | Calculated shielding tensors are converted to chemical shifts (relative to a standard like TMS). | There is generally good correlation, though absolute values may differ. The relative ordering of signals is usually well-reproduced. |
| ¹³C NMR Chemical Shifts | As outlined in the table above. | Calculated shielding tensors are converted to chemical shifts. | Good correlation is expected. DFT is particularly useful for assigning complex spectra. |
| IR Frequencies | As outlined in the table above. | Calculated vibrational frequencies. | Calculated frequencies are often systematically higher than experimental values. A scaling factor is typically applied to improve the agreement. |
IV. Conclusion: A Synergistic Approach
The comprehensive analysis of a novel compound like This compound is best achieved through a synergistic approach that combines experimental characterization and computational modeling. While direct experimental data for this specific molecule is not yet prevalent in the literature, a robust and scientifically sound understanding can be built by comparing its expected properties to those of its well-characterized non-fluorinated analog and by leveraging the predictive power of computational methods like DFT.
This comparative guide illustrates how such an approach can be used to anticipate spectroscopic features, confirm structural assignments, and gain a deeper insight into the electronic and conformational properties of the molecule. For researchers and drug development professionals, this integrated methodology is invaluable for accelerating the design and characterization of new chemical entities.
References
- 1. 5-(2-(4-Fluorophenyl)acetyl)-2,2-dimethyl-1,3-dioxane-4,6-dione_TargetMol [targetmol.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Meldrum’s acid assisted formation of tetrahydroquinolin-2-one derivatives a short synthetic pathway to the biologically useful scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Application and toxicological of 2,2-Dimethyl-1,3-dioxane-4,6-dione_Chemicalbook [chemicalbook.com]
- 7. Meldrum's acid - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Navigating the Disposal of 5-(2-(4-Fluorophenyl)acetyl)-2,2-dimethyl-1,3-dioxane-4,6-dione: A Guide for Laboratory Professionals
As researchers and scientists working at the forefront of drug development, our commitment to innovation is intrinsically linked to our responsibility for safety and environmental stewardship. The proper handling and disposal of chemical intermediates, such as 5-(2-(4-Fluorophenyl)acetyl)-2,2-dimethyl-1,3-dioxane-4,6-dione, are paramount to maintaining a safe laboratory environment and ensuring regulatory compliance. This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, grounded in scientific principles and established safety protocols.
This guide is structured to provide clear, actionable steps, underpinned by the causality of each procedural choice, to ensure a self-validating system of laboratory safety.
I. Hazard Assessment and Personal Protective Equipment (PPE)
Before initiating any disposal procedures, a thorough hazard assessment is crucial. Based on the known properties of its constituent parts, this compound should be handled as a hazardous substance.
Core Principles of Protection:
-
Engineering Controls: All handling of the solid compound and its solutions should be conducted within a certified chemical fume hood to minimize inhalation exposure.
-
Personal Protective Equipment: A comprehensive PPE ensemble is mandatory. This includes:
-
Eye Protection: Chemical splash goggles are essential to protect against potential eye irritation[1][2].
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Gloves should be inspected before use and disposed of as contaminated waste after handling[7].
-
Body Protection: A lab coat should be worn to prevent skin contact[2].
-
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical splash goggles | Protects against splashes and potential eye irritation from the Meldrum's acid moiety.[1] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) | Prevents skin contact and potential irritation. |
| Respiratory Protection | Not generally required with proper fume hood use | A chemical fume hood provides adequate respiratory protection from dust or vapors. |
| Body Protection | Lab coat | Protects against accidental spills and skin exposure. |
II. Waste Segregation and Container Management: A Step-by-Step Protocol
Proper segregation of chemical waste is a cornerstone of laboratory safety and compliant disposal. Mixing incompatible waste streams can lead to dangerous reactions and complicates the disposal process. As a halogenated organic compound, this compound requires specific segregation.
Step 1: Designate a Waste Stream
This compound and any materials contaminated with it must be disposed of as halogenated organic waste [3][4][5][6]. Do not mix with non-halogenated organic waste, as this will necessitate the more expensive and specialized disposal process for the entire mixture[8].
Step 2: Select the Appropriate Waste Container
-
Solid Waste: Collect pure this compound, and any contaminated solids (e.g., weighing paper, contaminated gloves) in a designated, leak-proof, and clearly labeled solid waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, compatible liquid waste container. Glass or polyethylene containers are generally suitable, but always check for compatibility with any solvents used[9]. Avoid metal containers for acidic waste[9].
Step 3: Proper Labeling
Accurate and detailed labeling is mandated by regulatory bodies like the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA)[10][11]. The label on your waste container must include:
-
The words "Hazardous Waste"[11].
-
The full chemical name: "this compound". Avoid abbreviations or chemical formulas.
-
The specific hazard characteristics (e.g., "Irritant," "Halogenated Organic").
-
The accumulation start date (the date the first drop of waste is added to the container).
Step 4: Storage in a Satellite Accumulation Area (SAA)
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory[11][12]. The SAA should be:
-
At or near the point of generation.
-
Under the control of the laboratory personnel.
-
Away from sources of ignition and incompatible chemicals.
III. Spill Management Protocol
In the event of a spill, a calm and methodical response is essential to ensure safety.
Step 1: Evacuate and Alert
-
Alert personnel in the immediate vicinity of the spill.
-
If the spill is large or in a poorly ventilated area, evacuate the laboratory and notify your institution's Environmental Health and Safety (EHS) department.
Step 2: Don Appropriate PPE
-
Before attempting any cleanup, ensure you are wearing the full complement of PPE as outlined in Section I.
Step 3: Contain and Absorb the Spill
-
For solid spills, carefully sweep or vacuum the material and place it in the designated halogenated solid waste container. Avoid generating dust[2][7].
-
For liquid spills, use an inert absorbent material such as vermiculite, sand, or a commercial spill kit.
-
Work from the outside of the spill inwards to prevent spreading.
Step 4: Decontaminate the Area
-
Once the bulk of the spill has been absorbed, decontaminate the area with a suitable solvent, followed by soap and water.
-
All materials used for cleanup (absorbent pads, contaminated wipes, etc.) must be disposed of as halogenated hazardous waste.
Step 5: Reporting
-
Report all spills to your laboratory supervisor and EHS department, regardless of size.
IV. Final Disposal Logistics
The final disposal of hazardous waste is a regulated process that must be handled by licensed professionals.
Step 1: Arrange for Pickup
-
Once your waste container is full (typically around 80-90% capacity to prevent overfilling), contact your institution's EHS department or a certified hazardous waste disposal contractor to schedule a pickup.
Step 2: Documentation
-
Ensure all necessary paperwork, such as a hazardous waste manifest, is completed accurately. This documentation tracks the waste from its point of generation to its final disposal ("cradle to grave") and is a legal requirement[10].
Step 3: Never Dispose of Down the Drain or in Regular Trash
-
Under no circumstances should this compound or any materials contaminated with it be disposed of in the sanitary sewer or regular trash[10]. This is illegal and poses a significant threat to the environment and public health.
Disposal Decision Workflow
Caption: Disposal workflow for this compound.
V. Regulatory Framework
The procedures outlined in this guide are designed to comply with the primary regulations governing laboratory safety and hazardous waste in the United States:
-
OSHA 29 CFR 1910.1450 - "Occupational Exposure to Hazardous Chemicals in Laboratories" : This standard, often referred to as the "OSHA Lab Standard," mandates the development of a Chemical Hygiene Plan (CHP) to protect laboratory workers[13][14][15][16][17]. The procedures in this guide should be incorporated into your laboratory's CHP.
-
Environmental Protection Agency (EPA) - Resource Conservation and Recovery Act (RCRA) : RCRA provides the framework for the proper management of hazardous and non-hazardous solid waste[10]. The waste segregation, labeling, and disposal logistics described herein are aligned with RCRA requirements.
By adhering to these guidelines, you not only ensure the safety of yourself and your colleagues but also contribute to a culture of responsibility and environmental protection within the scientific community.
References
- 1. aksci.com [aksci.com]
- 2. alkalimetals.com [alkalimetals.com]
- 3. bucknell.edu [bucknell.edu]
- 4. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 5. 7.2 Organic Solvents [ehs.cornell.edu]
- 6. benchchem.com [benchchem.com]
- 7. suvchemlaboratorychemicals.com [suvchemlaboratorychemicals.com]
- 8. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 9. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 10. danielshealth.com [danielshealth.com]
- 11. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 12. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 13. OSHA Laboratory Standard - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. eTool : Hospitals - Laboratory - OSHA Laboratory Standard | Occupational Safety and Health Administration [osha.gov]
- 15. 29 CFR § 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]
- 16. How OSHA Standard 29 CFR 1910.1450 Impacts Safety Managers in Laboratories [safetynetinc.com]
- 17. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
Comprehensive Safety and Handling Guide for 5-(2-(4-Fluorophenyl)acetyl)-2,2-dimethyl-1,3-dioxane-4,6-dione
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 5-(2-(4-Fluorophenyl)acetyl)-2,2-dimethyl-1,3-dioxane-4,6-dione. The content is structured to deliver immediate, actionable intelligence for safe laboratory operations and disposal. The protocols herein are designed to be self-validating, grounded in established scientific principles and authoritative safety data.
Disclaimer: No specific Safety Data Sheet (SDS) is currently available for this compound. The following guidance is a synthesis of information from the SDS of the parent compound, 2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum's acid), and related fluorinated aromatic compounds. It is imperative to treat this compound with the utmost caution, assuming it may possess hazards from both its core structure and the attached functional group.
Hazard Assessment: A Tale of Two Moieties
This compound is a derivative of Meldrum's acid, a versatile reagent in organic synthesis.[1][2] Its hazard profile is best understood by considering the contributions of its two primary structural components: the Meldrum's acid core and the 4-fluorophenylacetyl group.
-
The Meldrum's Acid Core: Meldrum's acid itself is a crystalline solid.[3] While not classified as a hazardous substance by all regulatory bodies, it is known to be an irritant to the eyes, skin, and respiratory system.[3] Upon heating, Meldrum's acid and its derivatives can decompose to generate highly reactive ketene intermediates, along with acetone and carbon dioxide.[3][4] This thermal decomposition presents a significant hazard if not properly controlled.
-
The 4-Fluorophenylacetyl Group: The introduction of a fluorinated phenylacetyl group can significantly alter the compound's toxicological properties. Organofluorine compounds can have a wide range of biological activities and toxicities.[5] The related compound, 4-fluorophenylacetic acid, is known to cause serious eye irritation and may cause respiratory irritation.[6] Its acetyl chloride derivative is corrosive and causes severe skin burns and eye damage.[7] Therefore, it is prudent to assume that this compound may exhibit similar irritant or corrosive properties.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is essential when handling this compound. The following table outlines the recommended PPE, with justifications based on the anticipated hazards.
| PPE Category | Recommendation | Rationale |
| Eye and Face Protection | Chemical safety goggles with side shields, and a face shield worn over the goggles.[8][9] | Provides protection against splashes of the solid or solutions, as well as any potential dust. A face shield offers an additional layer of protection. |
| Hand Protection | Nitrile or neoprene gloves. Consider double-gloving.[8] | Provides a barrier against skin contact. Always inspect gloves for any signs of degradation or perforation before use. |
| Body Protection | A flame-resistant lab coat, fully buttoned.[10] | Protects against splashes and contact with the skin. Flame-resistant material is recommended as a precaution against unforeseen reactions. |
| Respiratory Protection | A dust mask or a respirator with a particulate filter may be necessary if handling the compound as a powder and there is a risk of generating dust.[8] | Minimizes the risk of inhaling airborne particles. The need for respiratory protection should be determined by a risk assessment of the specific procedure. |
Operational Protocols: A Step-by-Step Guide to Safe Handling
Adherence to strict operational protocols is critical to minimize exposure and ensure a safe working environment.
3.1. Engineering Controls:
-
Fume Hood: All handling of this compound, especially when heating or performing reactions, must be conducted in a certified chemical fume hood.[10] This is crucial to contain any potential vapors, dust, or decomposition products.
-
Ventilation: Ensure adequate general laboratory ventilation to maintain a safe air quality.
3.2. Handling Procedures:
-
Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible.[8] Have all necessary equipment and reagents prepared to minimize the duration of handling.
-
Weighing: If weighing the solid compound, do so in a fume hood or a balance enclosure to prevent the dispersion of dust.
-
Dissolving: When dissolving the compound, add it slowly to the solvent to avoid splashing.
-
Heating: If the procedure requires heating, use a well-controlled heating source such as a heating mantle or an oil bath. Avoid direct heating with a flame. Be mindful of the potential for thermal decomposition, which can generate reactive ketenes.[3][4]
-
Reactions: When this compound is used in a reaction, be aware of potential incompatibilities. Strong oxidizing agents should be avoided.[11]
-
Post-Handling: After handling, thoroughly wash your hands with soap and water.[10] Decontaminate all surfaces and equipment that may have come into contact with the compound.
Spill Management: A Rapid and Coordinated Response
In the event of a spill, a swift and organized response is crucial to mitigate any potential hazards.
4.1. Small Spills (Solid):
-
Alert: Notify colleagues in the immediate area.
-
Isolate: Restrict access to the spill area.
-
Protect: Wear the appropriate PPE as outlined in Section 2.
-
Contain and Clean: Gently sweep up the solid material, avoiding the creation of dust, and place it into a clearly labeled, sealed container for hazardous waste disposal.[11]
-
Decontaminate: Clean the spill area with a suitable solvent and then with soap and water.
4.2. Large Spills or Spills in Solution:
-
Evacuate: Immediately evacuate the area.
-
Alert: Notify your institution's emergency response team.
-
Ventilate: If it is safe to do so, increase ventilation to the area.
-
Do Not Attempt to Clean: Do not attempt to clean up a large spill without proper training and equipment.
Spill Response Workflow
Caption: Workflow for responding to a chemical spill.
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and its associated waste is a critical component of laboratory safety and environmental responsibility.
-
Waste Collection: All waste containing this compound, including unused material, contaminated labware, and spill cleanup debris, should be collected in a dedicated, clearly labeled, and sealed hazardous waste container.[11]
-
Labeling: The waste container must be labeled with the full chemical name and any known hazards.
-
Disposal Vendor: Dispose of the hazardous waste through a licensed and reputable chemical waste disposal company. Follow all local, state, and federal regulations for hazardous waste disposal.[11]
-
Do Not: Do not dispose of this compound down the drain or in the regular trash.[11]
References
- 1. suvchemlaboratorychemicals.com [suvchemlaboratorychemicals.com]
- 2. 2,2-Dimethyl-1,3-dioxane-4,6-dione | 2033-24-1 [chemicalbook.com]
- 3. Meldrum's acid - Wikipedia [en.wikipedia.org]
- 4. grokipedia.com [grokipedia.com]
- 5. Appendix I - Hazards Of Functional Groups | Environment, Health and Safety [ehs.cornell.edu]
- 6. fishersci.com [fishersci.com]
- 7. 4-Fluorophenylacetyl chloride | C8H6ClFO | CID 3744988 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. tcichemicals.com [tcichemicals.com]
- 9. echemi.com [echemi.com]
- 10. aksci.com [aksci.com]
- 11. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
